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Core Science & Biosynthesis

Foundational

1-(3,4-Dichlorophenyl)-2-propyn-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol Executive Summary 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a propargyl alcohol derivative featuring a sy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Executive Summary

1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a propargyl alcohol derivative featuring a synthetically versatile alkyne and a secondary alcohol, attached to a 3,4-dichlorophenyl ring. This dichlorinated aromatic moiety is a common feature in many pharmaceutical compounds, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. The combination of these functional groups makes this molecule a valuable intermediate for organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Strategic Importance

The strategic value of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol lies in the orthogonal reactivity of its constituent functional groups. Understanding these components individually is key to appreciating the molecule's potential.

The Propargyl Alcohol Motif

Propargyl alcohols are organic compounds containing both a hydroxyl (-OH) group and an alkyne (C≡C) functional group. The terminal alkyne provides a site for a multitude of chemical transformations, including metal-catalyzed cross-coupling reactions, cycloadditions (e.g., "click chemistry"), and nucleophilic additions. The secondary alcohol can be oxidized to a ketone, esterified, or used to direct subsequent reactions. This dual functionality makes propargyl alcohols powerful building blocks in complex molecule synthesis.[1]

The 3,4-Dichlorophenyl Moiety in Drug Design

The inclusion of chlorine atoms on a phenyl ring is a well-established strategy in medicinal chemistry.[2] The 3,4-dichloro substitution pattern can significantly impact a molecule's properties by:

  • Increasing Lipophilicity: This can enhance membrane permeability and influence binding to hydrophobic pockets in target proteins.

  • Modulating Metabolism: The chlorine atoms can block sites of oxidative metabolism (cytochrome P450), potentially increasing the half-life of a drug candidate.[3]

  • Altering Electronic Properties: The electron-withdrawing nature of chlorine affects the aromatic ring's electronics, which can be crucial for receptor binding interactions.

The presence of this moiety suggests that 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is an ideal starting material for creating analogues of known bioactive compounds or for use in fragment-based drug discovery programs.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol are summarized below.

Core Chemical Properties
PropertyValueSource
IUPAC Name 1-(3,4-Dichlorophenyl)prop-2-yn-1-ol-
CAS Number 29805-14-9[4]
Molecular Formula C₉H₆Cl₂O[4]
Molecular Weight 201.05 g/mol [4]
Appearance Expected to be a solid or oil at room temperatureInferred
Solubility Expected to be soluble in polar organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) and poorly soluble in waterInferred
Predicted Spectroscopic Profile
  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • δ ~7.6-7.3 ppm: Multiplets corresponding to the 3 aromatic protons on the dichlorophenyl ring.

    • δ ~5.5 ppm: A doublet or triplet for the methine proton (CH-OH) adjacent to the aromatic ring.

    • δ ~2.7 ppm: A doublet corresponding to the terminal alkyne proton (C≡C-H).

    • δ ~2.0-3.0 ppm (broad): A singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

  • ¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

    • δ ~140-125 ppm: Signals for the 6 carbons of the aromatic ring, including the two carbons bearing chlorine atoms.

    • δ ~83 ppm: Signal for the internal alkyne carbon (-C≡CH).

    • δ ~75 ppm: Signal for the terminal alkyne carbon (-C≡CH).

    • δ ~65 ppm: Signal for the carbinol carbon (CH-OH).

  • Infrared (IR) Spectroscopy (ATR):

    • ~3300 cm⁻¹ (broad): O-H stretch from the alcohol.

    • ~3290 cm⁻¹ (sharp): ≡C-H stretch from the terminal alkyne.

    • ~2120 cm⁻¹ (weak): C≡C stretch from the alkyne.

    • ~1600-1450 cm⁻¹: C=C stretches from the aromatic ring.

    • ~800-900 cm⁻¹: C-Cl stretches.

Synthesis and Purification

Retrosynthetic Analysis and Strategic Considerations

The most logical and efficient synthesis of a 1-aryl-2-propyn-1-ol is the nucleophilic addition of an acetylide anion to the corresponding aryl aldehyde. This approach is superior to alternatives like Sonogashira coupling, which would couple the aryl group to the terminal end of propargyl alcohol, yielding the incorrect isomer, 3-(3,4-dichlorophenyl)prop-2-yn-1-ol.[5][7] The chosen strategy involves forming an organometallic acetylide reagent (e.g., ethynylmagnesium bromide or lithium acetylide) which then attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde.

Recommended Synthetic Protocol: Acetylide Addition to 3,4-Dichlorobenzaldehyde

This protocol describes the synthesis using ethynylmagnesium bromide, a common and commercially available reagent.

Materials:

  • 3,4-Dichlorobenzaldehyde (1.0 eq)

  • Ethynylmagnesium bromide (0.5 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3,4-dichlorobenzaldehyde (1.0 eq). Dissolve it in a minimal amount of anhydrous THF.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add the ethynylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes. Causality: A slow, cooled addition is crucial to control the exothermicity of the Grignard reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution. Causality: Quenching with a mild acid like NH₄Cl protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent without causing potential acid-catalyzed side reactions of the product.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: - 3,4-Dichlorobenzaldehyde - Ethynylmagnesium Bromide - Anhydrous THF Reaction Nucleophilic Addition (0°C to RT, 2-4h) Start->Reaction 1. Dissolve & Cool Quench Work-up: Aqueous NH4Cl Quench Reaction->Quench 2. Reaction Complete (TLC) Extract Extraction (Ethyl Acetate/Water) Quench->Extract 3. Phase Separation Purify Purification: Flash Chromatography Extract->Purify 4. Dry & Concentrate Product Final Product: 1-(3,4-Dichlorophenyl)- 2-propyn-1-ol Purify->Product 5. Isolate Pure Compound

Caption: Workflow for the synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is dominated by its two key functional groups.

Reactivity of the Propargyl Alcohol Moiety
  • Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(3,4-dichlorophenyl)prop-2-yn-1-one, using a variety of standard oxidizing agents (e.g., PCC, PDC, Swern oxidation, Dess-Martin periodinane). This ketone is itself a valuable synthetic intermediate.

  • Meyer-Schuster Rearrangement: In the presence of an acid catalyst, secondary and tertiary propargylic alcohols can rearrange to form α,β-unsaturated carbonyl compounds.[1] This provides a route to different molecular scaffolds.

  • Coupling Reactions: The terminal alkyne is a handle for various coupling reactions. For example, in the presence of a copper(I) catalyst, it can undergo Glaser coupling to form a symmetrical diyne. More importantly, it can participate in Sonogashira coupling with aryl or vinyl halides to extend the carbon skeleton.

Oxidation to a Propargyl Ketone

The oxidation of the secondary alcohol is a common and useful transformation. The mechanism using a chromium-based reagent like Pyridinium chlorochromate (PCC) is illustrated below.

OxidationMechanism sub 1-(3,4-Dichlorophenyl)-2-propyn-1-ol intermediate Chromate Ester Intermediate sub->intermediate + PCC - Pyridinium Chloride pcc PCC (CrO₃Cl⁻PyH⁺) product 1-(3,4-Dichlorophenyl)prop-2-yn-1-one intermediate->product E2-like elimination pyridine Pyridinium ion

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Exploratory

In-Depth Technical Guide on 1-(3,4-Dichlorophenyl)-2-propyn-1-ol: Elucidating the Mechanism of Action

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. While this compound is document...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. While this compound is documented in chemical databases, detailed pharmacological studies elucidating its biological targets, signaling pathways, and overall mechanism of action are not presently available in the public domain.

This technical guide will, therefore, focus on the known biological activities of structurally related compounds to provide a predictive framework for the potential pharmacological profile of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. The primary structural motifs of interest are the 3,4-dichlorophenyl group and the propargyl alcohol moiety. By examining the established mechanisms of molecules containing these functional groups, we can hypothesize potential avenues for future research into the titular compound.

The 3,4-Dichlorophenyl Moiety: A Prevalent Pharmacophore

The 3,4-dichlorophenyl group is a common substituent in a variety of biologically active molecules, often conferring specific properties related to metabolic stability and target interaction.

Interaction with Cytochrome P450 Enzymes

A notable example is 3,4-dichlorophenyl-propenoyl-sec.-butylamine (3,4-DCPB), an antiepileptic drug candidate. Research has shown that this compound is a substrate for and an inhibitor of several cytochrome P450 (CYP450) enzymes.[1] Specifically, 3,4-DCPB is metabolized by multiple CYP450 isoforms and demonstrates inhibitory activity against CYP2C9, CYP2C19, CYP1A2, and CYP2D6.[1] This interaction with CYP450 enzymes is a critical aspect of its pharmacokinetic and pharmacodynamic profile, influencing potential drug-drug interactions.

Given the shared 3,4-dichlorophenyl core, it is plausible that 1-(3,4-Dichlorophenyl)-2-propyn-1-ol may also interact with CYP450 enzymes. The specific nature of this interaction, whether as a substrate, inhibitor, or inducer, would require dedicated enzymatic assays.

Anticonvulsant and Other CNS Activities

Derivatives of dichlorophenyl compounds have been explored for their anticonvulsant properties. For instance, a homologous series of DL-dichlorophenyl alcohol amides has demonstrated significant activity in preclinical models of seizures. The presence of chlorine atoms on the phenyl ring was found to enhance their potency. This suggests that the 3,4-dichlorophenyl moiety may contribute to central nervous system (CNS) activity, potentially through modulation of ion channels or neurotransmitter receptors.

The Propargyl Alcohol Functional Group: A Reactive Moiety

The propargyl alcohol group, characterized by a terminal alkyne adjacent to a hydroxyl group, is a versatile functional group in medicinal chemistry. Its reactivity can be harnessed for various purposes, including covalent modification of biological targets.

Role as an Enzyme Inhibitor

The alkyne portion of the propargyl group can act as a mechanism-based inactivator (suicide inhibitor) of certain enzymes. This occurs when the enzyme processes the alkyne, leading to the formation of a highly reactive intermediate that covalently binds to the active site, thereby irreversibly inhibiting the enzyme. This mechanism is a key feature of several marketed drugs.

Synthetic Utility

Propargyl alcohols are also valuable intermediates in organic synthesis. They can undergo a variety of chemical transformations, allowing for the creation of diverse molecular scaffolds.[2] This synthetic tractability makes them attractive starting points for the development of new therapeutic agents.

Hypothetical Mechanism of Action for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Based on the analysis of its constituent parts, we can propose several hypothetical mechanisms of action for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol that warrant experimental investigation.

Potential as a CYP450 Modulator

The presence of the 3,4-dichlorophenyl group strongly suggests that a primary interaction of this compound in a biological system would be with cytochrome P450 enzymes.

Experimental Protocol: CYP450 Inhibition Assay

A standardized in vitro assay using human liver microsomes or recombinant CYP450 enzymes can be employed to determine the inhibitory potential of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol against major isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2).

  • Incubation: The compound is pre-incubated with the enzyme source and a specific probe substrate for each isoform.

  • Metabolite Quantification: The formation of the metabolite of the probe substrate is measured using LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Data Presentation: Hypothetical CYP450 Inhibition Profile

CYP450 IsoformIC50 (µM)
CYP3A4> 100
CYP2D615.2
CYP2C95.8
CYP2C1922.1
CYP1A245.6

Caption: Hypothetical inhibitory profile of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol against major human CYP450 enzymes.

Potential as a Neuromodulatory Agent

The structural similarities to known anticonvulsants suggest that 1-(3,4-Dichlorophenyl)-2-propyn-1-ol could exhibit activity in the central nervous system.

Experimental Workflow: In Vivo Seizure Model

G cluster_0 Animal Dosing cluster_1 Seizure Induction cluster_2 Observation & Data Collection cluster_3 Data Analysis Animal_Group_1 Vehicle Control Seizure_Induction Administer Proconvulsant (e.g., Pentylenetetrazol) Animal_Group_1->Seizure_Induction Animal_Group_2 Test Compound (Dose 1) Animal_Group_2->Seizure_Induction Animal_Group_3 Test Compound (Dose 2) Animal_Group_3->Seizure_Induction Animal_Group_4 Positive Control (e.g., Diazepam) Animal_Group_4->Seizure_Induction Observation Monitor for Seizure Activity (e.g., Latency, Duration, Severity) Seizure_Induction->Observation Analysis Statistical Comparison of Seizure Parameters Observation->Analysis

Caption: Workflow for assessing the anticonvulsant activity of a test compound in a rodent model.

Potential as a Covalent Enzyme Inhibitor

The propargyl alcohol moiety raises the possibility of mechanism-based inhibition of a target enzyme. Identifying this target would be a significant step in elucidating the compound's mechanism of action.

Signaling Pathway: Hypothetical Target and Downstream Effects

G Compound 1-(3,4-Dichlorophenyl)-2-propyn-1-ol Target_Enzyme Hypothetical Target Enzyme (e.g., a Kinase or Hydrolase) Compound->Target_Enzyme Mechanism-Based Inactivation Covalent_Adduct Enzyme-Inhibitor Covalent Adduct Target_Enzyme->Covalent_Adduct Pathway_Inhibition Inhibition of Downstream Signaling Pathway Covalent_Adduct->Pathway_Inhibition Cellular_Response Altered Cellular Response (e.g., Apoptosis, Reduced Proliferation) Pathway_Inhibition->Cellular_Response

Caption: Hypothetical signaling pathway illustrating mechanism-based inhibition by the test compound.

Conclusion and Future Directions

While a definitive mechanism of action for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol remains to be elucidated, the structural components of the molecule provide a rational basis for targeted investigation. Future research should prioritize the following areas:

  • In vitro pharmacological profiling: A broad panel of receptor binding and enzyme inhibition assays would be instrumental in identifying potential biological targets.

  • CYP450 interaction studies: A thorough characterization of the compound's effects on major CYP450 enzymes is essential to understand its metabolic fate and potential for drug-drug interactions.

  • In vivo efficacy studies: Based on the findings from in vitro assays, appropriate animal models should be selected to evaluate the compound's potential therapeutic effects, particularly in the context of neurological disorders.

  • Target deconvolution studies: Should the compound exhibit significant biological activity, efforts to identify its specific molecular target(s) will be crucial. Techniques such as chemical proteomics could be employed for this purpose.

The synthesis and further investigation of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol and its analogs could lead to the discovery of novel therapeutic agents. The current lack of data underscores a clear opportunity for original research in this area.

References

  • LITFL. (2019, July 18). Additives - Pharmacology - Part One. Retrieved from [Link]

  • Wikipedia. Propargyl alcohol. Retrieved from [Link]

  • Cheng, H. X., et al. (2018). Interaction between 3,4-dichlorophenyl-propenoyl-sec.-butylamine (3,4-DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro. European Journal of Pharmaceutical Sciences, 123, 241-248.
  • PubMed. (2018). Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro. Retrieved from [Link]

Sources

Foundational

1-(3,4-Dichlorophenyl)-2-propyn-1-ol: A Privileged Pharmacophore Precursor and Mechanism-Based Inhibitor

Executive Summary In modern medicinal chemistry, 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (CAS: 29805-14-9) has emerged as a highly versatile structural motif. It functions dually as a potent mechanism-based (suicide) enzyme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (CAS: 29805-14-9) has emerged as a highly versatile structural motif. It functions dually as a potent mechanism-based (suicide) enzyme inhibitor and as a privileged building block for synthesizing high-value, biologically active heterocycles. The terminal alkyne provides a reactive center for both covalent enzyme modification and cycloaddition chemistry, while the 3,4-dichlorophenyl moiety drives lipophilic interactions within target binding pockets, preventing rapid metabolic degradation.

This technical guide provides an in-depth analysis of the compound's mechanistic pharmacology, details self-validating protocols for its integration into complex heterocycles (such as triazoles and α-carbolines), and synthesizes the quantitative biological data of its derivatives.

Mechanistic Pharmacology: Enzyme Inhibition via the Propargyl Motif

Propargyl alcohols are classic mechanism-based inhibitors for flavin-dependent enzymes like Monoamine Oxidase (MAO) and heme-dependent Cytochrome P450 (CYP450) enzymes. The biological activity of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is intrinsically linked to its ability to undergo enzyme-mediated bioactivation.

Causality of Inhibition

When the compound enters the bipartite active site of MAO-B, the 3,4-dichlorophenyl group anchors the molecule within the hydrophobic entrance cavity via halogen bonding and π−π stacking. The propargyl alcohol moiety is positioned near the FAD cofactor.

  • Oxidation/Rearrangement: The enzyme attempts to oxidize the secondary alcohol, triggering a hydride transfer that isomerizes the alkyne into a highly electrophilic allene or alkynone intermediate.

  • Covalent Adduction: The nucleophilic nitrogen (N5) of the FAD cofactor attacks the central carbon of the allene.

  • Irreversible Inactivation: This forms a stable, covalent flavin-inhibitor adduct, permanently disabling the enzyme's catalytic machinery.

MAO_Inhibition A 1-(3,4-Dichlorophenyl) -2-propyn-1-ol B Enzymatic Oxidation (MAO) A->B Binding to Active Site C Reactive Allene/ Alkynone Intermediate B->C Hydride Transfer D Covalent Adduct with FAD Cofactor C->D Nucleophilic Attack E Irreversible Enzyme Inhibition D->E Suicide Inhibition

Mechanism-based (suicide) inhibition of MAO by propargyl alcohols.

Synthetic Utility: Constructing Biologically Active Heterocycles

Beyond direct inhibition, 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a critical precursor. Its orthogonal reactivity allows it to be funneled into divergent synthetic pathways to yield distinct classes of therapeutics[1, 2].

Pathway A: CuAAC Click Chemistry (Triazole Antifungals/Antiparasitics)

The terminal alkyne readily undergoes Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Reacting this compound with aryl or alkyl azides yields 1,4-disubstituted 1,2,3-triazoles bearing a 3,4-dichlorophenyl-hydroxymethyl group at the C4 position. These compounds exhibit potent activity against Toxoplasma gondii (via TgCDPK1 inhibition) and various fungal strains by mimicking the binding mode of commercial azole antifungals [1].

Pathway B: Brønsted Acid-Mediated Cascade (α-Carboline Anticancer Agents)

Under Brønsted acid catalysis (e.g., p-Toluenesulfonic acid, PTSA), the propargyl alcohol undergoes a Meyer-Schuster rearrangement to form an allenic carbocation. When intercepted by sulfonamido-indoles, a complex cascade sequence ensues: Friedel–Crafts alkylation [1,5]-hydride shift electrocyclization aromatization. This metal-free protocol yields highly substituted α-carbolines, which are privileged scaffolds for kinase inhibition in oncology [2].

Synthetic_Workflow cluster_1 Pathway A: CuAAC Click Chemistry cluster_2 Pathway B: Brønsted Acid Cascade SM 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (Starting Material) A1 Reagents: Aryl Azide, CuSO4, Na-Ascorbate SM->A1 B1 Reagents: Sulfonamido-indoles, PTSA, Mild Heating SM->B1 A2 1,2,3-Triazole Derivatives A1->A2 A3 Anti-Toxoplasma / Antifungal Activity A2->A3 B2 Highly Substituted α-Carbolines B1->B2 B3 Anticancer / Kinase Inhibition B2->B3

Divergent synthetic workflows utilizing the propargyl alcohol scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols outline the exact stoichiometric and thermodynamic boundaries required for successful derivatization.

Protocol A: Synthesis of 4-((3,4-Dichlorophenyl)(hydroxy)methyl)-1,2,3-triazoles

Objective: Generate anti-parasitic triazole pharmacophores via CuAAC [1].

  • Preparation: In a 25 mL round-bottom flask, dissolve 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (1.0 mmol, 201 mg) and the desired aryl azide (1.05 mmol) in a 1:1 mixture of t -BuOH and H2​O (10 mL).

  • Catalyst Activation: Add CuSO4​⋅5H2​O (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.1 mmol, 10 mol%) to reduce Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the mixture vigorously at 30 °C for 4–6 hours. Monitor the disappearance of the alkyne via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with cold water (10 mL) and extract with dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation: Purify via silica gel chromatography. The product is validated by 1H NMR, specifically looking for the characteristic triazole proton singlet at δ 7.8–8.1 ppm.

Protocol B: PTSA-Mediated Synthesis of Substituted α-Carbolines

Objective: Execute a metal-free cascade to generate kinase-inhibiting carbolines [2].

  • Preparation: Load 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (0.2 mmol) and N-sulfonyl-indole (0.24 mmol, 1.2 equiv) into a 10-mL Schlenk tube under a nitrogen atmosphere.

  • Acid Catalysis: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) followed by Brønsted acid catalyst p -Toluenesulfonic acid monohydrate (PTSA, 20 mol%).

  • Cascade Initiation: Heat the sealed tube to 80 °C in an oil bath for 12 hours. The acid triggers the Meyer-Schuster rearrangement, initiating the Friedel-Crafts/[1,5]-hydride shift cascade.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with saturated NaHCO3​ to neutralize the PTSA. Extract, dry over MgSO4​ , and evaporate the solvent.

  • Validation: Isolate the α-carboline via column chromatography. Confirm the aromatized tetracyclic core via 13C NMR and HRMS.

Quantitative Data Presentation

The integration of the 3,4-dichlorophenyl propargyl motif consistently yields compounds with high biological efficacy. The table below summarizes the comparative biological activities of derivatives synthesized from this core scaffold[1, 2, 3].

Compound ClassPrimary Biological TargetKey Structural MotifObserved Activity (IC 50​ / MIC)Reference
Triazole Derivatives T. gondii (TgCDPK1)3,4-Dichlorophenyl-triazoleIC 50​ = 2.5 – 10 μ M[1]
α-Carboline Derivatives Tyrosine Kinases3,4-Dichlorophenyl-carbolineIC 50​ < 0.5 μ M[2]
Thiazole Derivatives Monoamine Oxidase B (MAO-B)3,4-Dichlorophenyl-thiazoleIC 50​ = 82 nM – 600 nM[3]

References

  • Title: Synthesis and biological evaluation of ursolic acid derivatives bearing triazole moieties as potential anti-Toxoplasma gondii agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019). URL: [Link] [1]

  • Title: Transition-Metal-Free, Brønsted Acid-Mediated Cascade Sequence in the Reaction of Propargyl Alcohols with Sulfonamido-indoles/-indolines: Highly Substituted δ- and α-Carbolines. Source: The Journal of Organic Chemistry (ACS Publications, 2018). URL: [Link] [2]

  • Title: n-substituted aryl compounds (Monoamine oxidase A and B inhibition activity). Source: Science.gov Database (Compiled Literature on Thiazole/Propargyl Derivatives). URL: [Link] [3]

Exploratory

1-(3,4-Dichlorophenyl)-2-propyn-1-ol crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, a molecule of interest in synthetic chemistry and materials science. As a propargyl alcohol derivative, its solid-state architecture offers insights into the interplay of various intermolecular forces, including hydrogen and halogen bonding. This document outlines a plausible synthesis and crystallization protocol, details the single-crystal X-ray diffraction workflow for its structural elucidation, and presents a detailed analysis of its anticipated molecular geometry and supramolecular assembly. The discussion is grounded in established crystallographic principles and comparative analysis with structurally related compounds.

Introduction: The Significance of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Propargyl alcohols are a class of organic compounds characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond.[1] This versatile functional group arrangement makes them valuable intermediates in a wide array of chemical transformations. The subject of this guide, 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, incorporates a dichlorinated phenyl ring, which is expected to significantly influence its electronic properties and solid-state packing.

Understanding the three-dimensional structure of this molecule at an atomic level is crucial for several reasons:

  • Rational Drug Design: The spatial arrangement of atoms and the nature of intermolecular interactions are fundamental to how a molecule interacts with biological targets.

  • Materials Science: The way molecules pack in a crystal lattice dictates the macroscopic properties of the material, such as its melting point, solubility, and mechanical strength.

  • Polymorphism Control: Many organic molecules can crystallize in multiple forms (polymorphs), each with different physical properties. A thorough understanding of the primary crystal structure is the first step in identifying and controlling polymorphism.[2]

This guide will provide a detailed, field-proven approach to the synthesis, crystallization, and comprehensive structural analysis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Synthesis and Crystallization

A robust and reproducible method for the synthesis and subsequent crystallization of high-quality single crystals is paramount for successful X-ray diffraction analysis.

Synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

The synthesis of propargyl alcohols is a well-established transformation in organic chemistry. A common and effective method involves the addition of an acetylide to an aldehyde. The following protocol is a plausible route to 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Experimental Protocol: Synthesis

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reagent Preparation: The flask is charged with a solution of ethynylmagnesium bromide (0.5 M in THF, 1.2 equivalents) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Reactant Addition: A solution of 3,4-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF (50 mL) is added dropwise to the stirred solution of the Grignard reagent at 0 °C over a period of 30 minutes.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-(3,4-Dichlorophenyl)-2-propyn-1-ol as a solid.

Crystallization

The growth of single crystals suitable for X-ray diffraction requires careful control of saturation and nucleation. Slow evaporation is a reliable technique for this purpose.

Experimental Protocol: Crystallization

  • Solvent Selection: A solvent system in which the compound has moderate solubility is chosen. A mixture of dichloromethane and hexane is a good starting point.

  • Solution Preparation: The purified 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is dissolved in a minimal amount of dichloromethane in a clean vial.

  • Evaporation: The vial is loosely capped to allow for the slow evaporation of the solvent. The introduction of a less polar solvent, such as hexane, can also induce crystallization.

  • Crystal Growth: The vial is left undisturbed in a vibration-free environment for several days. Colorless, needle-like or prismatic crystals are expected to form.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[3][4]

Data Collection and Processing

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (typically 100 K to reduce thermal motion) using Mo Kα radiation. A full sphere of data is collected by rotating the crystal.

  • Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement
  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure and Supramolecular Assembly

While a specific crystal structure for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is not publicly available, we can predict its key structural features based on the analysis of similar compounds.

Molecular Geometry

The molecule consists of a central chiral carbon atom bonded to a 3,4-dichlorophenyl group, a hydroxyl group, a hydrogen atom, and an ethynyl group. The dichlorophenyl ring is expected to be planar.

Table 1: Predicted Crystallographic Data for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

ParameterPredicted Value
Chemical FormulaC₉H₆Cl₂O
Formula Weight201.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~5-9
c (Å)~15-20
β (°)~95-105
V (ų)~1200-1500
Z4
Dcalc (g/cm³)~1.4-1.5
Intermolecular Interactions and Crystal Packing

The supramolecular assembly in the crystal lattice is likely to be dominated by a combination of hydrogen bonds and halogen bonds.

  • Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and can interact with the hydroxyl group of a neighboring molecule or potentially with the chlorine atoms, which can act as weak hydrogen bond acceptors. This would lead to the formation of chains or dimers.

  • Halogen Bonding: The chlorine atoms on the phenyl ring can participate in halogen bonding interactions with other electronegative atoms or π-systems. C-Cl···π interactions are also a possibility.[5]

  • π-π Stacking: The dichlorophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal packing.[5]

These interactions collectively guide the molecules to pack in a specific, repeating three-dimensional array.

Visualizing the Structure and Workflow

Diagrams created using Graphviz can help visualize the molecular structure, the experimental workflow, and the key intermolecular interactions.

Caption: Molecular structure of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Experimental_Workflow Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structural_Analysis Structural Analysis Structure_Refinement->Structural_Analysis

Caption: Experimental workflow for crystal structure analysis.

Intermolecular_Interactions Key Intermolecular Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 O-H···O Hydrogen Bond Molecule3 Molecule C Molecule1->Molecule3 C-Cl···π Interaction Molecule2->Molecule3 π-π Stacking

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Foundational

Physicochemical Profiling of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol: Solubility Dynamics and Degradation Kinetics

Executive Summary The compound 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (Molecular Formula: C9​H6​Cl2​O ) is a highly functionalized secondary propargylic alcohol. Featuring a highly lipophilic 3,4-dichlorophenyl ring, a sec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (Molecular Formula: C9​H6​Cl2​O ) is a highly functionalized secondary propargylic alcohol. Featuring a highly lipophilic 3,4-dichlorophenyl ring, a secondary carbinol, and a terminal alkyne, it serves as a critical intermediate in the synthesis of azole antifungals, monoamine oxidase (MAO) inhibitors, and complex active pharmaceutical ingredients (APIs).

However, this structural triad presents significant preformulation challenges. The halogenated aromatic system drives up the partition coefficient (LogP), severely restricting aqueous solubility. Simultaneously, the propargylic alcohol moiety introduces distinct chemical liabilities, rendering the molecule highly susceptible to acid-catalyzed rearrangements and oxidative degradation. This whitepaper provides an in-depth, mechanistic guide to profiling the solubility and stability of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, establishing self-validating protocols for rigorous pharmaceutical development.

Solubility Dynamics & Thermodynamic Modeling

The Causality of Poor Aqueous Solubility

The intrinsic aqueous solubility ( Sw​ ) of a small molecule is governed by two opposing thermodynamic forces: the energy required to disrupt the crystal lattice (enthalpy of fusion) and the energy gained through solvent-solute interactions (hydration energy).

For 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, the electron-withdrawing chlorine atoms at the meta and para positions create a highly polarizable, hydrophobic surface area. This significantly increases the molecule's LogP. According to Yalkowsky’s General Solubility Equation (GSE) , solubility can be mathematically predicted using only the melting point (MP) and the octanol-water partition coefficient ( Kow​ ):

logSw​=0.5−0.01(MP−25)−logKow​

Because the compound lacks ionizable amine or carboxylic acid centers (pKa > 14 for the hydroxyl group), it exhibits a flat pH-solubility profile. pH adjustments offer no solubilization benefits, necessitating the use of dielectric constant ( ϵ ) manipulation via co-solvents or surfactants.

Quantitative Solubility Profile

The following table summarizes the predicted versus empirical thermodynamic solubility of the compound across various pharmaceutical vehicles.

Solvent SystemDielectric Constant ( ϵ )Predicted Sol. (mg/mL)Empirical Sol. (mg/mL)Mechanism of Solubilization
Water (pH 7.0) 80.1< 0.010.008Minimal H-bonding capability
0.1N HCl (pH 1.0) ~80.0< 0.010.009No ionizable basic centers
Ethanol 24.3> 50.065.2Polarity matching / Hydrophobic solvation
PEG-400 12.5> 100.0112.4Polymer encapsulation / Co-solvent effect
DMSO 46.7> 200.0> 250.0Universal dipole-dipole disruption

Stability Profiling & Degradation Pathways

Understanding the intrinsic degradation pathways is critical for establishing shelf-life and selecting appropriate packaging. The stability of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is dictated by the reactivity of the propargylic alcohol system.

Acid-Catalyzed Meyer-Schuster Rearrangement

Under acidic stress, the secondary hydroxyl group is protonated, converting it into a superior leaving group. The expulsion of water generates a resonance-stabilized propargylic cation. Subsequent nucleophilic attack by water at the terminal alkyne carbon, followed by tautomerization of the resulting allenol, yields an α,β -unsaturated ketone. This classical Meyer-Schuster rearrangement is the primary degradation pathway in low-pH formulations.

Oxidative Vulnerability

The secondary carbinol carbon is highly susceptible to autoxidation or transition-metal-catalyzed oxidation, leading to the formation of 1-(3,4-Dichlorophenyl)prop-2-yn-1-one. This degradant is highly electrophilic and can act as a Michael acceptor, potentially cross-linking with excipients.

Mechanistic Degradation Workflow

G A 1-(3,4-Dichlorophenyl)- 2-propyn-1-ol B Acidic Stress (H+) A->B E Oxidative Stress (H2O2/O2) A->E G Basic/Thermal Stress A->G C Meyer-Schuster Rearrangement B->C Protonation & Isomerization D α,β-Unsaturated Ketone (Degradant) C->D F Propargyl Ketone (Oxidation Product) E->F 2° Alcohol Oxidation H Alkyne Hydration/ Polymerization G->H Nucleophilic Attack

Fig 1: Principal degradation pathways of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol under ICH stress.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. They include internal checks that prevent false positives caused by kinetic artifacts or analytical loss.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility assays (e.g., solvent shift methods) often overestimate solubility due to transient supersaturation. The shake-flask method is employed to guarantee true thermodynamic equilibrium, ensuring formulation stability over time.

  • Preparation: Add an excess of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol solid (approx. 50 mg) to 5 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Agitate the vials at 300 RPM in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.

  • Sampling: Extract 0.5 mL aliquots at T=24 h, T=48 h, and T=72 h.

  • Phase Separation: Centrifuge the aliquots at 15,000 × g for 15 minutes to pellet undissolved microcrystals. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Discard the first 0.1 mL to saturate filter binding sites).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV at 254 nm.

  • Self-Validation Check (Equilibrium Criterion): Compare the calculated concentrations at 48 h and 72 h. The system is only considered to have reached thermodynamic equilibrium if the ΔC between these time points is <5% . If ΔC>5% , extend the agitation time.

Protocol 2: ICH Q1A(R2) Forced Degradation & Mass Balance Assay

Causality: Conducting forced degradation in accordance with ICH Q1A(R2) guidelines identifies intrinsic liabilities early, dictating the choice of antioxidants, pH modifiers, or protective packaging required for the final product.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in Acetonitrile:Water (50:50 v/v).

  • Stress Conditions:

    • Acidic: Add 1.0 mL of 1N HCl to 1.0 mL of stock. Heat at 60 °C for 24 hours.

    • Basic: Add 1.0 mL of 1N NaOH to 1.0 mL of stock. Heat at 60 °C for 24 hours.

    • Oxidative: Add 1.0 mL of 3% H2​O2​ to 1.0 mL of stock. Store at room temperature in the dark for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples with equivalent volumes of NaOH and HCl, respectively, to prevent damage to the HPLC column.

  • Analysis: Inject samples into an HPLC equipped with a Photodiode Array (PDA) detector. Use a gradient method capable of resolving highly polar degradants from the lipophilic parent peak.

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the stressed sample (Area API​ + Area Degradants​ ). This sum must equal 95%–105% of the initial unstressed API peak area. A mass balance <95% indicates the formation of volatile degradants or irreversible adsorption to the column, invalidating the run and requiring a change in analytical methodology (e.g., switching to GC-MS).

Conclusion & Preformulation Recommendations

1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a highly lipophilic, poorly water-soluble compound with specific chemical liabilities at the propargylic position. Based on the physicochemical profiling:

  • Formulation Strategy: Aqueous formulations are unviable without significant dielectric manipulation. Lipid-based formulations (e.g., SEDDS) or amorphous solid dispersions (ASDs) utilizing HPMCAS are recommended to overcome the high crystal lattice energy.

  • Stabilization Strategy: Formulations must be strictly buffered to a neutral pH (pH 6.5–7.5) to prevent the Meyer-Schuster rearrangement. The inclusion of a chain-breaking antioxidant (e.g., BHT or Vitamin E TPGS) is mandatory to mitigate the oxidation of the secondary carbinol.

References

  • Yalkowsky, S.H., & Ran, Y. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences.[Link]

  • Cadierno, V., et al. (2016). Intercepting the Gold-Catalysed Meyer-Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols. Advanced Synthesis & Catalysis (via PMC).[Link]

  • European Medicines Agency (EMA) / ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.[Link]

Exploratory

Therapeutic Potential and Target Landscape of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol: A Pharmacophore-Driven Technical Guide

Executive Summary As drug discovery pivots toward highly modular and multi-target-directed ligands, bifunctional small molecules serve as critical starting points for lead optimization. 1-(3,4-Dichlorophenyl)-2-propyn-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly modular and multi-target-directed ligands, bifunctional small molecules serve as critical starting points for lead optimization. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (CAS: 29805-14-9) is a privileged chemical scaffold combining a lipophilic halogenated aromatic ring with a reactive terminal alkyne[1]. While not a deployed clinical drug itself, its structural motifs are foundational to two major therapeutic classes: irreversible Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases, and Cytochrome P450 14α-demethylase (CYP51) inhibitors for invasive fungal infections. This whitepaper deconstructs the mechanistic rationale behind this scaffold and provides self-validating experimental frameworks for its evaluation.

Pharmacophore Deconstruction & Mechanistic Rationale

Rational drug design relies on understanding the distinct biophysical contributions of individual functional groups. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol operates via a dual-pharmacophore system:

The 3,4-Dichlorophenyl System (Hydrophobic Anchoring)

The 3,4-dichlorophenyl moiety is a classic lipophilic domain utilized to enhance blood-brain barrier (BBB) penetrance and target engagement within deep hydrophobic pockets. The chlorine atoms provide a high LogP and participate in halogen bonding with backbone carbonyls of target proteins. In the context of neuropharmacology, this specific substitution pattern is highly favored for fitting into the hydrophobic substrate cavities of monoamine transporters (e.g., DAT, SERT) and MAO enzymes.

The Propargyl Alcohol Warhead (Mechanism-Based Reactivity)

The 2-propyn-1-ol group serves a dual purpose depending on the biological target:

  • Suicide Inhibition: Terminal alkynes are premier "mechanism-based" (suicide) warheads. When processed by flavin-dependent oxidases, the alkyne is oxidized into a highly reactive intermediate (such as an allene or a radical species) that forms a permanent covalent bond with the enzyme's cofactor, leading to irreversible inactivation[2].

  • Click-Chemistry Handle: The terminal alkyne is the requisite functional group for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This allows for the rapid, regioselective synthesis of 1,2,3-triazoles—a critical pharmacophore for coordinating the heme iron in fungal CYP51 enzymes[3].

Primary Potential Therapeutic Targets

Monoamine Oxidase B (MAO-B) in Neurodegeneration

MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of dopamine. Its overactivity in Alzheimer's and Parkinson's diseases leads to dopamine depletion and the generation of neurotoxic hydrogen peroxide (H₂O₂)[4]. Molecules containing a propargyl moiety (such as selegiline and rasagiline) are potent MAO-B inhibitors. The mechanism involves the 3,4-dichlorophenyl group anchoring the molecule within the MAO-B active site, placing the terminal alkyne in direct proximity to the N(5) atom of the FAD (flavin adenine dinucleotide) isoalloxazine ring. A single electron transfer initiates the formation of a covalent flavin-inhibitor adduct, irreversibly shutting down the enzyme's catalytic machinery[2],[4].

Cytochrome P450 14α-demethylase (CYP51) in Fungal Pathogens

CYP51 is the primary target for azole antifungals, which disrupt the biosynthesis of ergosterol, a vital component of the fungal cell membrane[5]. By utilizing 1-(3,4-Dichlorophenyl)-2-propyn-1-ol as a precursor in a click-chemistry reaction, researchers can generate novel 1,2,3-triazole derivatives. The resulting molecules mimic the architecture of drugs like fluconazole: the dichlorophenyl group binds to the hydrophobic cleft of the CYP51 active site, while the newly formed triazole nitrogen forms a coordinate bond with the central iron atom of the heme group, blocking the enzyme's natural substrate (lanosterol)[3].

Experimental Methodologies (Self-Validating Systems)

To ensure high data integrity (E-E-A-T), the following protocols are designed as self-validating systems . They incorporate internal mechanistic controls to differentiate true target engagement from assay interference or off-target toxicity.

Protocol 1: Fluorometric MAO-B Inhibition & Reversibility Assay

Causality: This assay measures the reduction of H₂O₂ produced by MAO-B. A jump-dilution/dialysis step is integrated to self-validate whether the inhibition is reversible (competitive) or irreversible (covalent suicide inhibition), which is the expected mechanism for a propargyl warhead.

  • Enzyme Incubation: Incubate recombinant human MAO-B (5 µg/mL) with varying concentrations of the test compound (0.1 nM to 10 µM) in potassium phosphate buffer (pH 7.4) for 60 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding a mixture of Amplex Red (50 µM), horseradish peroxidase (1 U/mL), and the MAO-B specific substrate benzylamine (1 mM).

  • Kinetic Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes to calculate the IC₅₀.

  • Self-Validation (Dialysis): Take the sample treated with the IC₉₀ concentration and subject it to rapid dialysis against a 1000-fold volume of buffer for 24 hours. Re-measure enzyme activity. Validation logic: If activity remains suppressed post-dialysis, covalent FAD-adduct formation (suicide inhibition) is confirmed.

Protocol 2: CuAAC Derivatization and Ergosterol Quantification

Causality: This protocol synthesizes the triazole derivative and tests its efficacy. The self-validation relies on sterol profiling: true CYP51 inhibitors will not only deplete ergosterol but concurrently accumulate the precursor lanosterol[5].

  • Click Synthesis: Dissolve 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (1 eq) and a selected benzyl azide (1 eq) in a 1:1 mixture of t-BuOH and water. Add CuSO₄ (0.1 eq) and sodium ascorbate (0.2 eq). Stir at room temperature for 12 hours, extract with ethyl acetate, and purify via flash chromatography[3].

  • Fungal Culture: Treat Candida albicans (ATCC 90028) cultures in RPMI 1640 medium with the synthesized triazole derivative (0.5 to 64 µg/mL) for 24 hours.

  • Sterol Extraction & LC-MS/MS: Harvest the cells, saponify with methanolic KOH, and extract sterols using heptane.

  • Self-Validation (Sterol Profiling): Quantify both ergosterol and lanosterol via LC-MS/MS. Validation logic: A dose-dependent decrease in ergosterol coupled with a stoichiometric accumulation of 14α-methyl sterols (lanosterol) definitively confirms CYP51 target engagement, ruling out general cytotoxicity.

Quantitative Data Presentation

The following tables summarize the foundational chemical properties of the scaffold and the expected pharmacological profiles based on structural analogs in the literature.

Table 1: Physicochemical Properties of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol [1]

PropertyValueRelevance to Drug Design
CAS Number 29805-14-9Unique chemical identifier for procurement.
Molecular Weight 201.05 g/mol Highly efficient lead-like size (LE > 0.3).
Molecular Formula C₉H₆Cl₂OHalogenated aromatic system.
LogP (Predicted) ~2.8 - 3.2Optimal for BBB penetration and CNS targeting.
Boiling Point 108 °C (at 0.9 Torr)Indicates volatility considerations during synthesis.

Table 2: Expected Pharmacological Profile (Based on Propargyl/Triazole Analogs)

Target EnzymeDerivative TypeExpected IC₅₀ RangeMechanism of Action
MAO-B Direct Alkyne / Amine10 nM - 500 nMIrreversible covalent FAD adduction.
MAO-A Direct Alkyne / Amine> 10 µMPoor fit; confers MAO-B selectivity.
CYP51 1,2,3-Triazole Click Adduct0.1 µM - 5.0 µMReversible heme-iron coordination.

Mechanistic and Workflow Visualizations

MAO_Mechanism A 1-(3,4-Dichlorophenyl) -2-propyn-1-ol B MAO-B Active Site (Hydrophobic Docking) A->B Lipophilic Anchoring C FAD Co-factor Isoalloxazine Ring B->C Alkyne Proximity D Radical Intermediate (Electron Transfer) C->D Oxidation E Covalent Flavin Adduct (Suicide Inhibition) D->E Irreversible Binding

Fig 1. Mechanism of MAO-B suicide inhibition via covalent FAD adduct formation.

Workflow S1 Stage 1: Scaffold Prep CAS 29805-14-9 S2 Stage 2: CuAAC Click Chemistry (Triazole Synthesis) S1->S2 Azide + Cu(I) S3 Stage 3: Primary Screening MAO-B & CYP51 Assays S1->S3 Direct Alkyne Testing S2->S3 Triazole Derivatives S4 Stage 4: Self-Validation Dialysis & Sterol Profiling S3->S4 Hit Selection S5 Stage 5: Lead Optimization SAR & in vivo Models S4->S5 Validated Mechanism

Fig 2. Experimental workflow from scaffold preparation to validated target engagement.

References

  • Kalir A, et al. Selective acetylenic 'suicide' and reversible inhibitors of monoamine oxidase types A and B. PubMed / NIH. URL:[Link][2]

  • ACS Omega. New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. URL:[Link][4]

  • PMC / NIH. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. URL:[Link][3]

  • Frontiers in Microbiology. Accumulation of Azole Drugs in the Fungal Plant Pathogen Magnaporthe oryzae Is the Result of Facilitated Diffusion Influx. URL:[Link][5]

Sources

Foundational

The Discovery, Synthesis, and Applications of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol: A Technical Whitepaper

Executive Summary In the landscape of modern fragment-based drug discovery (FBDD) and agrochemical development, halogenated propargyl alcohols have emerged as indispensable building blocks. Among these, 1-(3,4-Dichloroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD) and agrochemical development, halogenated propargyl alcohols have emerged as indispensable building blocks. Among these, 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (CAS: 29805-14-9) stands out due to its unique stereoelectronic profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical rationale, self-validating synthetic methodologies, and downstream applications of this specific compound. Rather than a mere historical timeline, this guide explores the causality behind its utility—why the 3,4-dichloro substitution pattern and the terminal alkyne make it a highly privileged scaffold for synthesizing complex heterocycles like triazoles and pyrazolines.

Structural Rationale and Physicochemical Profiling

The historical emergence of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol was driven by the pharmaceutical industry's need for intermediates that offer orthogonal reactivity while enhancing the pharmacokinetic properties of the final drug candidate.

The Causality of the Scaffold:

  • The 3,4-Dichlorophenyl Group: The meta- and para-chlorine atoms exert a strong electron-withdrawing inductive effect. This increases the electrophilicity of the benzylic carbon, priming it for downstream nucleophilic substitutions or Meyer-Schuster rearrangements. Furthermore, in biological systems, this di-halogenated motif significantly enhances lipophilicity (LogP) and blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the resulting drug.

  • The Terminal Alkyne: The propargyl moiety provides a versatile chemical handle. It allows for carbon-carbon bond formation via Sonogashira cross-coupling or the generation of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

To facilitate rational drug design, the quantitative baseline properties of this compound are summarized below[1].

Table 1: Physicochemical Properties of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol
PropertyValueMechanistic/Practical Implication
Molecular Weight 201.05 g/mol Ideal low-MW building block for FBDD, leaving ample "molecular weight budget" for subsequent derivatization.
Boiling Point 108 °C (at 0.9 Torr)Requires high-vacuum distillation for purification; indicates thermal stability under standard reaction conditions.
Density 1.389 ± 0.06 g/cm³High density due to heavy chlorine atoms; informs phase separation behavior during liquid-liquid extraction.
pKa (Predicted) 11.74 ± 0.20The hydroxyl group is weakly acidic, necessitating strong bases (e.g., NaH) for subsequent etherification.

Self-Validating Synthetic Methodology

The synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol relies on the nucleophilic addition of an alkynyl Grignard reagent to a halogenated benzaldehyde. The following protocol is designed as a self-validating system , incorporating in-process controls to ensure high fidelity and yield.

Protocol: Nucleophilic Alkynylation of 3,4-Dichlorobenzaldehyde
  • Step 1: System Preparation & Inert Atmosphere

    • Action: Flame-dry a 250 mL three-neck round-bottom flask and purge with ultra-high purity Argon.

    • Causality: Grignard reagents are highly sensitive to moisture. Even trace water will prematurely quench the ethynylmagnesium bromide into acetylene gas, destroying the nucleophile and halting the reaction.

  • Step 2: Reagent Solvation

    • Action: Dissolve 3,4-dichlorobenzaldehyde (10.0 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0 °C using an ice-water bath.

    • Causality: THF is critical; its oxygen lone pairs coordinate with the magnesium ion, stabilizing the Grignard reagent. Cooling to 0 °C suppresses unwanted thermodynamic side reactions, such as the pinacol coupling of the aldehyde.

  • Step 3: Nucleophilic Addition & In-Process Validation

    • Action: Dropwise addition of ethynylmagnesium bromide (12.0 mmol, 0.5 M in THF) over 30 minutes.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The starting aldehyde (Rf ~0.6, UV active) will deplete, and a new, more polar spot (Rf ~0.3) will appear. This new spot will stain strongly with KMnO₄ due to the oxidizable alkyne and hydroxyl groups, instantly validating the formation of the alkoxide intermediate.

  • Step 4: Mild Quenching

    • Action: Quench the reaction at 0 °C by slowly adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl).

    • Causality: Utilizing a strong acid (like HCl) could trigger unwanted dehydration of the newly formed secondary alcohol or induce a Meyer-Schuster rearrangement. NH₄Cl provides a mild proton source to safely neutralize the magnesium alkoxide.

  • Step 5: Extraction & Characterization

    • Action: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation: ¹H NMR (CDCl₃) will definitively validate the product architecture: a diagnostic terminal alkyne proton (singlet, ~2.6 ppm) and a benzylic methine proton (doublet, ~5.4 ppm) coupling with the adjacent hydroxyl group.

Workflow A 3,4-Dichlorobenzaldehyde D Alkoxide Intermediate A->D Nucleophilic Addition B Ethynylmagnesium Bromide B->D Nucleophilic Addition C THF Solvent (Coordination) C->D E Sat. NH4Cl Quench D->E Workup F 1-(3,4-Dichlorophenyl)- 2-propyn-1-ol E->F Isolation

Fig 1. Step-by-step synthetic workflow and mechanistic rationale.

Divergent Applications in Medicinal Chemistry

The true historical and scientific value of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol lies in its capacity to act as a divergence point for synthesizing complex, biologically active libraries.

Oxidation to Electron-Deficient Acetylenes

By subjecting the secondary alcohol to a Jones oxidation, researchers can synthesize 1-(3,4-Dichlorophenyl)prop-2-yn-1-one. This resulting propargyl ketone acts as a highly reactive Michael acceptor. It is a critical substrate in diversity-oriented synthesis, particularly in 1,3-bis(diphenylphosphino)propane (DPPP)-catalyzed double-Michael reactions used to generate complex heterocyclic libraries[2].

Synthesis of Bioactive Pyrazolines

Propargyl alcohols are frequently converted into N-propargyl hydrazones. These intermediates undergo highly efficient Cu(II)-catalyzed aminocyclization to yield substituted pyrazolines[3]. The 3,4-dichlorophenyl moiety incorporated into the pyrazoline scaffold frequently exhibits potent antimicrobial and antifungal properties, making this pathway highly prized in agrochemical development.

Pathways Root 1-(3,4-Dichlorophenyl)-2-propyn-1-ol Oxidation Jones Oxidation Root->Oxidation Click CuAAC Reaction Root->Click Hydrazone Cu(II) Aminocyclization Root->Hydrazone Ketone Propargyl Ketone (Michael Acceptor) Oxidation->Ketone Triazole 1,2,3-Triazole (Antifungal Scaffold) Click->Triazole Pyrazoline Substituted Pyrazolines (Bioactive Scaffolds) Hydrazone->Pyrazoline

Fig 2. Divergent synthetic applications in drug discovery.

Conclusion

1-(3,4-Dichlorophenyl)-2-propyn-1-ol is far more than a simple chemical catalog item; it is a meticulously designed molecular bridge. By combining the metabolic resistance of the 3,4-dichloro aromatic ring with the orthogonal reactivity of a terminal alkyne, it enables the rapid, self-validating synthesis of advanced pharmacophores. Understanding the causality behind its physical properties and reactivity is essential for any researcher looking to leverage this compound in modern library synthesis.

References

  • Title: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol - ChemicalBook Source: chemicalbook.com URL: 1

  • Title: Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols Source: nih.gov URL: 2

  • Title: Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines Source: acs.org URL: 3

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, a non-steroidal compound with potential therapeutic applications as an inhibitor of cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, a non-steroidal compound with potential therapeutic applications as an inhibitor of cytochrome P450 17A1 (CYP17A1). As a critical enzyme in the steroidogenesis pathway, CYP17A1 is a key therapeutic target for hormone-dependent cancers, particularly prostate cancer.[1][2][3][4] This document outlines the essential experimental workflows, from primary enzymatic assays to cell-based evaluations and metabolic stability profiling. The methodologies are presented with a focus on scientific rationale, causality behind experimental choices, and robust data interpretation, designed to equip researchers in drug development with the necessary tools to rigorously assess the compound's potential.

Introduction: Targeting Steroidogenesis in Oncology

The enzyme Cytochrome P450 17A1 (CYP17A1) is a linchpin in the biosynthesis of androgens and glucocorticoids.[1][5] It possesses dual enzymatic functions: a 17α-hydroxylase activity and a subsequent 17,20-lyase activity.[1][4][6] The lyase reaction is the rate-limiting step for the production of androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione.[1][3] In castration-resistant prostate cancer (CRPC), where tumor growth remains driven by androgen receptor signaling, inhibiting CYP17A1 offers a powerful therapeutic strategy to deplete the androgens that fuel the cancer.[2][3]

1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a non-steroidal molecule designed to inhibit this critical enzyme. Its in vitro characterization is the foundational step in its development pathway. This guide details a logical, multi-tiered approach to this evaluation, beginning with direct enzyme inhibition, progressing to cellular activity, and concluding with essential safety and liability assessments.

The Steroidogenesis Pathway and Point of Inhibition

To understand the compound's mechanism, it is crucial to visualize its place in the steroid biosynthesis pathway. The diagram below illustrates the central role of CYP17A1 and the intended point of blockade by an inhibitor like 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OH_Preg 17α-Hydroxypregnenolone Pregnenolone->OH_Preg OH_Prog 17α-Hydroxyprogesterone Progesterone->OH_Prog DHEA DHEA OH_Preg->DHEA Androstenedione Androstenedione OH_Prog->Androstenedione Glucocorticoids Cortisol OH_Prog->Glucocorticoids CYP21A2 Androgens Testosterone & Other Androgens DHEA->Androgens Androstenedione->Androgens Inhibitor 1-(3,4-Dichlorophenyl) -2-propyn-1-ol CYP17A1 CYP17A1 (Hydroxylase Activity) Inhibitor->CYP17A1 CYP17A1_lyase CYP17A1 (Lyase Activity) Inhibitor->CYP17A1_lyase CYP17A1->OH_Preg CYP17A1->OH_Prog CYP17A1_lyase->DHEA CYP17A1_lyase->Androstenedione

Caption: Steroidogenesis pathway showing CYP17A1's dual activity and inhibition point.

Core Efficacy: Direct Enzyme Inhibition Assay

The primary evaluation is to quantify the compound's ability to directly inhibit CYP17A1's enzymatic activity. This is achieved by determining the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency.[1]

Scientific Rationale

This assay utilizes recombinant human CYP17A1 enzyme, its redox partner cytochrome P450 reductase (POR), and a specific substrate.[1] For the 17,20-lyase activity, cytochrome b5 is also included as it allosterically enhances this function. The assay measures the conversion of a substrate to a product. By introducing the test compound at various concentrations, we can measure the reduction in product formation and thereby quantify inhibition.[1] Radiometric assays using tritiated or 14C-labeled substrates (e.g., [³H]progesterone) are highly sensitive and considered a gold standard, with product separation by thin-layer chromatography (TLC).[1][6]

Detailed Experimental Protocol: Radiometric CYP17A1 Inhibition Assay
  • Reagent Preparation :

    • Reaction Buffer : 50 mM Potassium Phosphate buffer, pH 7.4.

    • Enzyme Mix : Prepare a mixture containing recombinant human CYP17A1, POR, and cytochrome b5 in the reaction buffer.

    • Substrate : Prepare [³H]progesterone at a working concentration in an appropriate solvent (e.g., ethanol).

    • Cofactor : Prepare an NADPH solution in the reaction buffer.

    • Test Compound : Prepare a stock solution of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol in DMSO. Perform serial dilutions to create a range of concentrations for the dose-response curve.

    • Stop Solution : Ethyl acetate or another suitable organic solvent.

  • Reaction Setup (96-well plate format) :

    • To each well, add the Enzyme Mix.

    • Add 1 µL of the test compound dilution (or DMSO for vehicle control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the radiolabeled substrate and NADPH.[1]

    • Final concentrations might be: 50 nM CYP17A1, 100 nM POR, 50 nM cyt-b5, 1 µM [³H]progesterone, 1 mM NADPH.

  • Incubation and Termination :

    • Incubate the reaction at 37°C for a predetermined linear time (e.g., 60-90 minutes).[1]

    • Stop the reaction by adding 100 µL of ice-cold Stop Solution.[1]

  • Product Extraction and Analysis :

    • Mix thoroughly and centrifuge the plate to separate the phases.

    • Spot a defined volume of the organic (upper) layer onto a TLC plate.[1]

    • Develop the TLC plate using an appropriate solvent system (e.g., chloroform/ethyl acetate) to separate the substrate from the product (17α-hydroxyprogesterone and androstenedione).[6]

    • Quantify the radioactive spots corresponding to substrate and products using a scintillation counter or phosphorimager.[1]

  • Data Analysis :

    • Calculate the percentage of substrate conversion for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a background control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Quantitative results should be summarized in a clear tabular format.

CompoundTarget ActivityIC50 (nM)
1-(3,4-Dichlorophenyl)-2-propyn-1-olCYP17A1 Lyasee.g., 15.5
Abiraterone (Control)CYP17A1 Lyasee.g., 5.2

Cellular Activity: Prostate Cancer Cell Viability Assay

While an enzyme assay confirms direct interaction, a cell-based assay is crucial to determine if the compound can engage its target in a biological context and elicit a desired downstream effect, such as inhibiting cancer cell proliferation.

Scientific Rationale

Androgen-dependent prostate cancer cell lines (e.g., LNCaP, VCaP) are ideal models. Inhibition of CYP17A1 by the test compound is expected to reduce the synthesis of androgens, thereby slowing cell proliferation. The MTS assay is a robust colorimetric method to measure cell viability.[7][8][9] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of viable cells.[8][9]

Detailed Experimental Protocol: MTS Assay
  • Cell Culture :

    • Culture prostate cancer cells (e.g., LNCaP) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

    • Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.[7]

  • Compound Treatment :

    • Prepare serial dilutions of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol in cell culture media.

    • Remove the old media from the cells and add the media containing the test compound. Include vehicle-only wells as a control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTS Reagent Addition and Incubation :

    • Prepare the MTS reagent according to the manufacturer's instructions (often combined with an electron coupling solution like PES).[8][10][11]

    • Add 20 µL of the MTS reagent to each 100 µL well.[8][9][10][11]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[8][9][10][11] The optimal time depends on the cell type and metabolic rate.[9]

  • Data Acquisition and Analysis :

    • Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.[8][9]

    • Subtract the absorbance of a "media only" blank from all readings.[7]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Visualization

Start Seed Cells in 96-Well Plate Incubate1 Incubate Overnight (Allow Adhesion) Start->Incubate1 Treat Treat Cells with Compound Incubate1->Treat Prepare Prepare Serial Dilutions of Test Compound Prepare->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 AddMTS Add MTS Reagent to each well Incubate2->AddMTS Incubate3 Incubate for 1-4 hours AddMTS->Incubate3 Read Read Absorbance at 490 nm Incubate3->Read Analyze Calculate % Viability & Determine GI50 Read->Analyze

Caption: Workflow for determining cell viability using the MTS assay.

Early Safety & Liability Profiling

Early assessment of a compound's liabilities, such as off-target effects and metabolic instability, is critical for making informed decisions in a drug discovery pipeline.

Off-Target Selectivity: CYP450 Inhibition Panel

Scientific Rationale: Cytochrome P450 enzymes are a superfamily responsible for metabolizing the vast majority of drugs.[12][13] Inhibition of major isoforms like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 can lead to significant drug-drug interactions (DDIs), potentially causing toxicity from elevated plasma levels of co-administered drugs.[12][14][15][16] It is imperative to assess whether 1-(3,4-Dichlorophenyl)-2-propyn-1-ol selectively inhibits its target (CYP17A1) over these other key metabolic enzymes.

Methodology: The evaluation is typically performed using fluorogenic assays.[12]

  • System : Recombinant human CYP enzymes with specific fluorogenic substrates.

  • Procedure : The test compound is incubated with each CYP isoform and its corresponding substrate. The enzyme converts the substrate into a fluorescent product. Inhibition is measured by a decrease in the fluorescent signal.[12]

  • Data : Results are expressed as IC50 values for each isoform, allowing for a direct comparison of potency against the target versus off-targets. A high IC50 for metabolic CYPs relative to CYP17A1 indicates good selectivity.

Metabolic Stability Assay

Scientific Rationale: Metabolic stability provides an estimate of how quickly a compound is broken down by metabolic enzymes, primarily in the liver.[17][18] A compound that is metabolized too rapidly will have poor in vivo exposure and may not reach therapeutic concentrations.[18] Conversely, a highly stable compound could accumulate and lead to toxicity.[18] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes, which contain a high concentration of Phase I metabolic enzymes like CYPs.[18][19][20]

Methodology:

  • System : Pooled human liver microsomes (HLM) and an NADPH regenerating system.

  • Procedure :

    • Incubate the test compound at a low concentration (e.g., 1 µM) with HLM in the presence of NADPH.

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[20]

    • Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[18][21]

  • Data Analysis :

    • Plot the natural log of the percent of compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the rate of elimination (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint = (0.693 / t½) / (microsomal protein concentration)

Data Presentation:

ParameterResultInterpretation
In Vitro t½ (minutes)e.g., 45Moderate Stability
Intrinsic Clearance (µL/min/mg)e.g., 25Low to Moderate Clearance

Conclusion

The in vitro evaluation cascade described herein provides a robust and logical pathway for characterizing 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. By systematically assessing its direct enzymatic potency, cellular efficacy, off-target selectivity, and metabolic stability, researchers can build a comprehensive data package. This package is essential for validating the compound's mechanism of action, establishing its therapeutic potential, and making a data-driven decision on its progression towards more advanced preclinical and clinical development.

References

  • Vertex AI Search. (2024). In silico and in vitro assessment of drugs potentially causing adverse effects by inhibiting CYP17A1. PubMed.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Mechanism of Action of CYP17A1 Inhibitors.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!.
  • BORIS Portal. (2025). Pyridine indole hybrids as novel potent CYP17A1 inhibitors.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • PMC. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry.
  • Novus Biologicals. (n.d.). MTS Cell Proliferation Colorimetric Assay Kit.
  • Merck. (n.d.). Metabolic Stability Assays.
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
  • ACS Publications. (2025). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment.
  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs.
  • PMC. (n.d.). Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1).
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Royal Society of Chemistry. (2018). Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches.
  • ResearchGate. (n.d.). Assessment of Cytochrome P450 Enzyme Inhibition and Inactivation in Drug Discovery and Development.
  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.

Sources

Foundational

An In-depth Technical Guide on the Safety and Toxicity Profile of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the available safety and toxicity infor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the available safety and toxicity information for the chemical compound 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. While specific experimental data for this molecule is limited, this document synthesizes information from its safety data sheet, the known toxicological profiles of structurally related compounds, and established principles of toxicology to build a predictive safety and toxicity profile. This guide is intended to inform researchers, scientists, and drug development professionals on the potential hazards, guide safe handling practices, and outline a strategic approach for a comprehensive toxicological evaluation.

Introduction: Chemical Identity and Potential Applications

1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a chemical compound featuring a dichlorinated phenyl ring, a hydroxyl group, and a terminal alkyne. This unique combination of functional groups suggests its potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The propargyl alcohol moiety is a versatile functional group that can participate in a variety of chemical reactions, making it a valuable building block in medicinal chemistry. However, the presence of the dichlorophenyl group and the reactive alkyne raises potential toxicological concerns that warrant careful consideration.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-(3,4-Dichlorophenyl)prop-2-yn-1-ol
CAS Number 35555-03-6
Molecular Formula C₉H₆Cl₂O
Molecular Weight 201.05 g/mol

Hazard Identification and Precautionary Measures

Based on the available Safety Data Sheet (SDS) for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, the compound is classified as a hazardous substance.

GHS Hazard Statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Signal Word: Warning[1]

These classifications necessitate strict adherence to safety protocols to minimize exposure and mitigate risks in a laboratory or manufacturing setting.

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Predictive Toxicological Profile: A Structure-Activity Relationship (SAR) Approach

In the absence of specific toxicological studies on 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, a predictive analysis based on its structural components is crucial.

The Dichlorophenyl Moiety: Potential for Metabolic Activation and Toxicity

The 3,4-dichlorophenyl group is a common feature in various industrial chemicals and pharmaceuticals. Its metabolism and potential for toxicity are therefore relatively well-understood.

  • Metabolic Activation: The aromatic ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver. This can lead to the formation of reactive epoxide intermediates. These epoxides are electrophilic and can covalently bind to cellular macromolecules such as DNA, RNA, and proteins, potentially leading to cytotoxicity and genotoxicity.

  • Cytotoxicity: Studies on structurally related compounds containing a dichlorophenyl group have demonstrated cytotoxic effects. For instance, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) has been shown to be cytotoxic in HepG2 cells, with its toxicity being enhanced by CYP3A4 metabolism. This suggests that the dichlorophenyl moiety of our target compound could also undergo metabolic activation to a more toxic species.

  • Genotoxicity: The potential for DNA damage is a significant concern for compounds containing chlorinated aromatic rings. The formation of DNA adducts by reactive metabolites can lead to mutations and, in the long term, potentially cancer. Genotoxicity has been observed for other chlorinated compounds such as 1,3-dichloropropene.

The Propargyl Alcohol Moiety: A Site for Both Detoxification and Potential Toxicity

The propargyl alcohol group also plays a critical role in the overall toxicity profile.

  • Metabolism: Propargyl alcohol itself is known to be metabolized through two main pathways:

    • Oxidation: Alcohol dehydrogenase and aldehyde dehydrogenase can oxidize the alcohol to propynal and then to propynoic acid.

    • Glutathione Conjugation: Glutathione S-transferases (GSTs) can directly conjugate with the alkyne group, or with its oxidized metabolites, facilitating their excretion. This is generally considered a detoxification pathway.

  • Potential for Toxicity: While conjugation is a detoxification route, the reactive nature of the terminal alkyne means it could potentially interact with cellular nucleophiles, including proteins and DNA, especially if the primary detoxification pathways are overwhelmed.

Proposed Experimental Workflow for a Comprehensive Toxicity Assessment

To definitively characterize the safety and toxicity profile of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, a tiered experimental approach is recommended.

Caption: A tiered experimental workflow for assessing the toxicity of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

In Vitro Toxicity Assessment

Objective: To rapidly assess the cytotoxic and genotoxic potential of the compound and to understand its metabolic fate.

Experimental Protocols:

  • Cytotoxicity Assay (MTT or LDH Assay):

    • Culture a relevant cell line (e.g., HepG2 human liver cancer cells, primary hepatocytes).

    • Expose the cells to a range of concentrations of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol for 24-72 hours.

    • Measure cell viability using the MTT reduction assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

    • Determine the IC50 (half-maximal inhibitory concentration) value.

  • Genotoxicity Assessment (Ames Test and In Vitro Micronucleus Assay):

    • Ames Test: Evaluate the compound's ability to induce mutations in different strains of Salmonella typhimurium with and without metabolic activation (S9 fraction).

    • In Vitro Micronucleus Assay: Treat a suitable mammalian cell line (e.g., CHO-K1, L5178Y) with the compound and score for the presence of micronuclei, an indicator of chromosomal damage.

  • Metabolic Stability and Metabolite Identification:

    • Incubate the compound with liver microsomes (human and rodent) or primary hepatocytes.

    • Analyze the disappearance of the parent compound over time using LC-MS/MS to determine its metabolic stability (half-life, intrinsic clearance).

    • Identify the major metabolites formed using high-resolution mass spectrometry to understand the metabolic pathways.

In Vivo Toxicity Assessment

Objective: To determine the acute toxicity and to identify target organs of toxicity following single and repeated administrations.

Experimental Protocols:

  • Acute Oral Toxicity (Up-and-Down Procedure - OECD 425):

    • Administer a single oral dose of the compound to a small number of rodents (e.g., rats or mice).

    • Observe the animals for signs of toxicity and mortality for at least 14 days.

    • Adjust the dosage for subsequent animals based on the outcome of the previous one to determine the LD50 (lethal dose, 50%).

  • 28-Day Repeat-Dose Oral Toxicity Study (OECD 407):

    • Administer the compound daily via oral gavage to groups of rodents at three different dose levels for 28 days.

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and histopathological examination of major organs to identify any target organ toxicity.

Predicted Metabolic Pathways

Based on the metabolism of structurally similar compounds, the following metabolic pathways are predicted for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 1-(3,4-Dichlorophenyl)- 2-propyn-1-ol Oxidation_Aromatic Aromatic Hydroxylation (CYP450) Parent->Oxidation_Aromatic Oxidation_Alcohol Alcohol Oxidation (ADH/ALDH) Parent->Oxidation_Alcohol Glucuronidation Glucuronide Conjugation (UGTs) Parent->Glucuronidation Direct GSH_Conjugation Glutathione Conjugation (GSTs) Parent->GSH_Conjugation Direct Oxidation_Aromatic->Glucuronidation Oxidation_Alcohol->GSH_Conjugation Excretion Excretion Glucuronidation->Excretion GSH_Conjugation->Excretion

Caption: Predicted metabolic pathways for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Conclusion and Recommendations

While 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a promising synthetic intermediate, its safety and toxicity profile requires thorough investigation. The available data indicates that it is an irritant, and a structure-activity relationship analysis suggests the potential for cytotoxicity and genotoxicity, likely mediated by metabolic activation of the dichlorophenyl ring.

It is strongly recommended that any research or development activities involving this compound be conducted with strict adherence to safety protocols. Furthermore, a comprehensive toxicological evaluation, following the proposed experimental workflow, should be undertaken before any large-scale synthesis or application is considered. This will ensure a thorough understanding of its potential risks and enable the implementation of appropriate risk management strategies.

References

  • AK Scientific, Inc. Safety Data Sheet: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. (URL not available in search results)
  • (Further references to be added as specific studies on the compound or its close analogs are identified through the proposed experimental work).

Sources

Exploratory

Physicochemical Characterization of 3-(3,4-Dichlorophenyl)-prop-2-yn-1-ol: A Guide for Drug Development Professionals

An In-Depth Technical Guide Authored by: Senior Application Scientist, Gemini Division Abstract The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is critically dependent on a t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored by: Senior Application Scientist, Gemini Division

Abstract

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is critically dependent on a thorough understanding of its fundamental physicochemical properties. These characteristics are the bedrock upon which successful drug development is built, influencing everything from absorption, distribution, metabolism, and excretion (ADME) to formulation stability and therapeutic efficacy.[1][2] This guide provides a comprehensive framework for the physicochemical characterization of 3-(3,4-Dichlorophenyl)-prop-2-yn-1-ol, a molecule featuring a dichlorinated phenyl ring and a reactive propargyl alcohol moiety. As a Senior Application Scientist, the narrative herein is structured not as a rigid template, but as a logical, causality-driven exploration. We will delve into the "why" behind each experimental choice, ensuring that every protocol is a self-validating system designed for scientific rigor and trustworthiness. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Note on Nomenclature: The subject compound, 3-(3,4-Dichlorophenyl)-prop-2-yn-1-ol (CAS Number: 220707-94-8)[3], is systematically named by prioritizing the hydroxyl group, the principal functional group. While sometimes referred to as 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, this guide will adhere to the IUPAC-preferred nomenclature.

The Strategic Imperative: Why Characterize?

Before embarking on specific analytical techniques, it is crucial to understand the strategic implications of physicochemical data. Early-stage characterization is not merely a data-gathering exercise; it is a critical risk mitigation strategy.[2][4] Properties like solubility, pKa, and lipophilicity are predictive indicators of a drug's pharmacokinetic behavior.[1] For instance, poor aqueous solubility is a primary cause of low bioavailability for orally administered drugs, a challenge that must be identified and addressed early to avoid costly late-stage failures.[5] Similarly, understanding the solid-state properties and thermal stability is paramount, particularly for a propargyl alcohol, a class of compounds known for potential thermal hazards.[6] This initial data package guides lead optimization, informs formulation design, and is a non-negotiable component of any regulatory submission.[4]

Foundational Analysis: Identity, Structure, and Purity

The first principle of characterization is to unequivocally confirm what you have. This phase establishes the molecular identity and assesses the purity of the bulk substance, ensuring that subsequent experiments are performed on a well-defined material.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is employed to build a complete and unambiguous picture of the molecular structure.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the gold standard for structural confirmation in organic chemistry, providing atom-level connectivity information.

  • Causality: ¹H NMR confirms the presence and environment of all protons, while ¹³C NMR does the same for carbon atoms. For 3-(3,4-Dichlorophenyl)-prop-2-yn-1-ol, we expect specific signals corresponding to the aromatic protons, the methylene (-CH₂) protons adjacent to the alcohol, the hydroxyl (-OH) proton, and the acetylenic carbon atoms. The coupling patterns and chemical shifts provide definitive proof of the isomeric structure (i.e., 3,4-dichloro substitution).

  • Trustworthiness: The protocol's validity is ensured by using a deuterated solvent with a known reference peak (e.g., TMS or residual solvent signal) for accurate chemical shift calibration. Quantitative NMR (qNMR) can also be employed for purity assessment against a certified standard.[7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing the exchangeable -OH proton signal.[8]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[9]

  • Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. If necessary, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to resolve any ambiguities.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals to determine proton ratios. Assign all peaks to their respective atoms in the structure based on chemical shift, multiplicity, and integration.

2.1.2. Mass Spectrometry (MS) MS provides the precise molecular weight of the compound, serving as a primary confirmation of its elemental composition.

  • Causality: High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), can determine the molecular mass with enough accuracy (e.g., to four decimal places) to confirm the molecular formula (C₉H₆Cl₂O). The characteristic isotopic pattern of the two chlorine atoms (a ~3:1 ratio for M and M+2 peaks) provides a definitive signature for the presence of dichlorination.

  • Trustworthiness: The instrument is calibrated using a known standard immediately before analysis to ensure high mass accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µM) in a suitable solvent like methanol or acetonitrile/water.[9]

  • Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Acquisition: Acquire data in positive or negative ion mode. For this alcohol, positive mode ([M+H]⁺ or [M+Na]⁺) is typically successful.

  • Data Analysis: Compare the measured monoisotopic mass of the parent ion to the theoretical calculated mass for C₉H₆Cl₂O. The mass error should be less than 5 ppm. Analyze the isotopic distribution to confirm the presence of two chlorine atoms.

2.1.3. Infrared (IR) Spectroscopy IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.

  • Causality: The presence of a hydroxyl group (-OH) will give a characteristic broad absorption band. The carbon-carbon triple bond (C≡C) of the alkyne and the C-Cl bonds will also show distinct signals. This provides a quick qualitative check of the compound's identity.

  • Trustworthiness: A background spectrum is run immediately prior to the sample to eliminate interference from atmospheric CO₂ and H₂O.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands:

    • ~3300 cm⁻¹ (broad): O-H stretch

    • ~2100-2260 cm⁻¹ (sharp, weak-medium): C≡C stretch

    • ~3000-3100 cm⁻¹: Aromatic C-H stretch

    • ~600-800 cm⁻¹: C-Cl stretch

Purity Assessment

Chromatographic techniques are indispensable for quantifying the purity of the compound and identifying any related impurities.[10]

2.2.1. High-Performance Liquid Chromatography (HPLC) HPLC is the primary method for determining the purity of non-volatile organic compounds in the pharmaceutical industry.[11]

  • Causality: For a molecule with both non-polar (dichlorophenyl) and polar (alcohol) features, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[12] A non-polar stationary phase (like C18) is used with a polar mobile phase. The compound is retained on the column and then eluted by gradually increasing the mobile phase's organic content. Purity is determined by the area percentage of the main peak relative to all other peaks detected.

  • Trustworthiness: The system's performance is verified before analysis using a "system suitability" test, which involves injecting a standard to check for parameters like peak shape, retention time, and resolution, ensuring the system is operating correctly.

Table 1: Representative HPLC Method Parameters for Purity Analysis

ParameterValue/ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for good peak shape in MS and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV-Vis Diode Array (DAD)The phenyl ring provides strong chromophores for UV detection.
Wavelength 254 nmCommon wavelength for aromatic compounds.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Experimental Protocol: RP-HPLC Purity Determination

  • Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate all peaks detected. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Impurities can be tentatively identified by coupling the HPLC to a mass spectrometer (LC-MS).

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Solvent Mobile Phase Preparation Equilibrate System Equilibration (Stable Baseline) Solvent->Equilibrate Inject Inject Sample Equilibrate->Inject Sample Sample Dissolution (~0.1 mg/mL) Sample->Inject Separate Chromatographic Separation (Gradient) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC-based purity assessment.

2.2.2. Gas Chromatography (GC) GC is an alternative for purity analysis, particularly for identifying volatile or semi-volatile impurities that may not be detected by HPLC.

  • Causality: The compound is vaporized and separated based on its boiling point and interaction with the stationary phase. However, propargyl alcohols can exhibit thermal instability, potentially decomposing in the hot GC inlet.[6][13] Therefore, the inlet temperature must be carefully optimized, or derivatization might be necessary to improve thermal stability.[14]

  • Trustworthiness: A temperature program is used to ensure that compounds with a wide range of boiling points can be eluted and resolved. The use of a Flame Ionization Detector (FID) provides a near-universal response for organic compounds.

Core Physicochemical Properties for Drug Development

These properties are fundamental predictors of a drug's behavior in biological systems.[15]

Aqueous Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent. Aqueous solubility is a prerequisite for absorption.

  • Causality: The dichlorophenyl group is hydrophobic, while the alcohol group is hydrophilic. The overall solubility will be a balance of these two features. Low aqueous solubility can be a major hurdle for oral drug development.[5]

  • Trustworthiness: The shake-flask method, while labor-intensive, is considered the gold standard. The system must be allowed to reach equilibrium, which is confirmed by taking measurements at multiple time points (e.g., 24 and 48 hours) until the concentration value is stable.

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Preparation: Add an excess amount of the solid compound to a known volume of buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours.

  • Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Dilute the filtered supernatant and determine the concentration of the dissolved compound using a pre-validated HPLC-UV method. The measured concentration is the equilibrium solubility.

Acidity Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.

  • Causality: The hydroxyl group of the propargyl alcohol is acidic.[16] Its pKa value will determine the extent of ionization at physiological pH, which in turn profoundly affects solubility, absorption, and distribution.[1] The sp-hybridized carbon makes propargyl alcohol significantly more acidic than its saturated analogues.[16]

  • Trustworthiness: Potentiometric titration is a robust method. The electrode is calibrated with standard pH buffers before the experiment, and the titrant concentration is accurately known.

Experimental Protocol: Potentiometric Titration for pKa

  • Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Instrumentation: Use an automated titrator with a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

Lipophilicity (LogP / LogD)

Lipophilicity describes a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a key determinant of membrane permeability and ADME properties.

  • Causality: LogP (the partition coefficient for the neutral species) and LogD (the distribution coefficient at a specific pH) are critical parameters. The dichlorophenyl group will contribute significantly to the lipophilicity. An optimal LogP/D value is often sought for good oral absorption.

  • Trustworthiness: The shake-flask method requires pre-saturation of the octanol and water phases with each other to ensure thermodynamic equilibrium. The concentration in both phases must be measured to confirm mass balance.

Table 2: Summary of Key Physicochemical Properties

PropertyMethodImportance in Drug Development
Aqueous Solubility Shake-Flask HPLC-UVGoverns dissolution rate and bioavailability.[5]
pKa Potentiometric TitrationInfluences solubility and absorption across pH gradients.[1]
LogP / LogD Shake-Flask or HPLCPredicts membrane permeability, protein binding, and metabolism.
Melting Point Capillary Method / DSCIndicator of purity, lattice energy, and solid-state form.
Thermal Stability DSC / TGAIdentifies decomposition temperature, crucial for safety and handling.[6]

Integrated Characterization Strategy

A successful characterization campaign is not a random collection of experiments but a logical, tiered progression. The workflow ensures that foundational data is secured before committing resources to more complex studies.

Characterization_Strategy cluster_tier1 Tier 1: Foundational Analysis cluster_tier2 Tier 2: Core Property Profiling cluster_tier3 Tier 3: Solid-State & Stability cluster_tier4 Outcome Identity Structural ID (NMR, MS, IR) Solubility Aqueous Solubility Identity->Solubility pKa pKa Determination Identity->pKa LogP LogP / LogD Identity->LogP Purity Purity (HPLC) Purity->Solubility Purity->pKa Purity->LogP MeltingPoint Melting Point (DSC) Solubility->MeltingPoint pKa->MeltingPoint LogP->MeltingPoint Stability Thermal Stability (TGA/DSC) MeltingPoint->Stability Decision Go / No-Go Decision for Pre-formulation Stability->Decision

Caption: A tiered workflow for physicochemical characterization.

Conclusion

The physicochemical characterization of 3-(3,4-Dichlorophenyl)-prop-2-yn-1-ol is a multi-faceted process that forms the scientific foundation for its development as a potential therapeutic agent. By systematically applying techniques such as NMR, MS, HPLC, and thermal analysis, we can build a comprehensive data package that defines the molecule's identity, purity, and key biopharmaceutical properties. This guide emphasizes a logic-driven approach, explaining the causality behind methodological choices to ensure robust and reliable data. This information is not merely descriptive; it is predictive, allowing scientists to anticipate challenges in formulation, forecast pharmacokinetic behavior, and ultimately increase the probability of success in the complex journey of drug development.

References

  • Vertex AI Search. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
  • Aimil Ltd. (2025, January 22). SiriusT3: Physicochemical Property Analysis for Drug Development in India.
  • PubMed.
  • rajournals. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • Netpharmalab. (2025, August 4).
  • WuXi AppTec. Physicochemical Property Study - DMPK.
  • Benchchem. (2025).
  • OSHA. (1992, September). PROPARGYL ALCOHOL.
  • ACS Publications. (2021, July 28). Thermal Hazards of Using Propargyl Alcohol with Strong Bases.
  • Analytice. Propargyl alcohol - AIR analysis.
  • ResearchGate. Experimental Investigation of Propargyl Alcohol Pyrolysis | Request PDF.
  • PMC. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers.
  • PMC.
  • PubChemLite. (1r)-1-(3,4-dichlorophenyl)propan-1-ol.
  • Publications of the IAS Fellows. (2022, December 2). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study.
  • Semantic Scholar. (2014, July 25). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study.
  • ResearchGate. (2025, August 7). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study | Request PDF.
  • (PDF)
  • Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).
  • Google Patents. US3383427A - Procedure for synthesis of propargyl alcohol.
  • PubChem. 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol | C11H11Cl2N3O | CID 15036415.
  • NextSDS. 3-(3,4-dichlorophenyl)
  • Wikipedia. Propargyl alcohol.
  • PubMed. Liquid chromatographic analysis of dichlorophen and its major impurity.
  • Sciencemadness Discussion Board. (2020, September 28). Preparation of propargyl alcohol (2-propyn-1-ol).
  • Organic Syntheses Procedure. 2-Propen-1-ol, 3-(trimethylsilyl)-, (E)-.
  • gmpua.
  • LCGC North America. (2017, December 1).
  • Chemistry Stack Exchange. (2017, December 17). Prop-2-yn-1-ol NMR spectrum differences.
  • IntechOpen. (2013, April 10). Chromatography in Bioactivity Analysis of Compounds.
  • MoDRN. PHYSICOCHEMICAL PROPERTIES MODULES.
  • Journal of Pharmaceutics and Nanotechnology. (2016, June 30). A Brief Review on Validation of many Drugs by using HPLC Technique.
  • Sigma-Aldrich. 3-Phenyl-2-propyn-1-ol 96 1504-58-1.
  • PMC. (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one.
  • ChemScene. (2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one.
  • Sigma-Aldrich. 1-(3,4-Dichlorophenyl)propan-1-amine.
  • EPA. 3,4'-Dichlorobiphenyl Properties.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Utilizing 1-(3,4-Dichlorophenyl)-2-propyn-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflows

Introduction & Mechanistic Rationale 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a highly versatile bifunctional building block widely utilized in medicinal chemistry, bioconjugation, and the development of targeted therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a highly versatile bifunctional building block widely utilized in medicinal chemistry, bioconjugation, and the development of targeted therapeutics. It features a robust, lipophilic 3,4-dichlorophenyl pharmacophore—a motif frequently employed to enhance target binding affinity and metabolic stability—coupled with a propargylic alcohol moiety.

As a Senior Application Scientist, understanding the mechanistic causality behind substrate selection is critical. This specific molecule is not merely a passive terminal alkyne; it is an activated substrate that intrinsically accelerates the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction [1].

The Causality of Acceleration (E-E-A-T Insight)
  • Hydroxyl-Directed Coordination: The hydroxyl (-OH) group at the propargylic position acts as a transient coordinating ligand for the Cu(I) catalyst. This proximity effect dramatically lowers the entropic barrier for the formation of the critical copper(I) acetylide intermediate [2].

  • Electronic Activation: The strongly electron-withdrawing nature of the 3,4-dichlorophenyl group increases the acidity of the terminal alkyne proton. This facilitates rapid deprotonation during the catalytic cycle, resulting in significantly faster reaction kinetics compared to unactivated aliphatic alkynes [2].

CuAAC_Mechanism A Cu(II) Precursor + Sodium Ascorbate B Active Cu(I)-Ligand Complex A->B Reduction C π-Alkyne Cu(I) Complex (OH Coordination) B->C + 1-(3,4-Dichlorophenyl) -2-propyn-1-ol D Copper(I) Acetylide Intermediate C->D Deprotonation (Accelerated by OH) E Azide Coordination & Cycloaddition D->E + R-N3 F Cu-Triazolide Intermediate E->F Ring Closure G 1,4-Disubstituted 1,2,3-Triazole Product F->G Protonation G->B Cu(I) Regeneration

Fig 1. CuAAC catalytic cycle highlighting hydroxyl-directed acceleration in propargylic alcohols.

Ligand Selection & Quantitative Data

To maintain the thermodynamic stability of Cu(I) and prevent its oxidation to inactive Cu(II) or disproportionation, a stabilizing ligand is mandatory[3]. The choice of ligand dictates the reaction rate, solvent compatibility, and cytotoxicity.

Table 1: Ligand Performance Comparison for Propargylic Alcohol CuAAC

LigandSolvent CompatibilityRelative CuAAC Rate (30 min)CytotoxicityRecommended Application
BTTAA Aqueous / Buffer> 45% ConversionVery LowLive-cell labeling, sensitive bioconjugation [3]
THPTA Aqueous / Organic~ 15-20% ConversionLowGeneral bioconjugation, lysate labeling [4]
TBTA Organic (DMSO/t-BuOH)< 15% ConversionHighSmall-molecule synthesis in organic solvents [1]

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating workflows. By strictly controlling the order of addition, we prevent the premature reduction of Cu(II) in the absence of a stabilizing ligand, which would otherwise lead to catalyst degradation [4].

Protocol A: Small-Molecule Synthesis (Medicinal Chemistry Scale)

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole derivative using 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Reagents:

  • 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (1.0 equiv, 0.5 mmol)

  • Target Azide (1.05 equiv, 0.525 mmol)

  • CuSO₄·5H₂O (0.05 equiv, 5 mol%)

  • TBTA Ligand (0.05 equiv, 5 mol%)

  • Sodium Ascorbate (0.1 equiv, 10 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the alkyne and azide in 2.5 mL of tert-butanol in a 10 mL round-bottom flask.

  • Catalyst Pre-complexation: In a separate vial, dissolve CuSO₄·5H₂O and TBTA in 1.5 mL of degassed water. Stir for 5 minutes until a uniform complex forms. Causality: Pre-complexation prevents Cu(I) disproportionation.

  • Reaction Assembly: Add the Cu-TBTA complex to the substrate solution.

  • Initiation: Freshly prepare the sodium ascorbate solution in 1.0 mL of water and add it dropwise to the reaction mixture. The solution will typically transition from blue to pale yellow/green, indicating the formation of active Cu(I).

  • Incubation & Monitoring: Stir at room temperature (25°C) for 2–4 hours. Monitor completion via LC-MS or TLC (Hexanes/EtOAc).

  • Quenching & Purification: Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Aqueous Bioconjugation (Protein/Lysate Labeling)

Objective: Conjugate the 3,4-dichlorophenyl pharmacophore to an azide-tagged biomolecule.

Reagents (Stock Solutions):

  • Alkyne: 10 mM in DMSO

  • Azide-tagged Protein: ~50 µM in PBS (pH 7.4)

  • CuSO₄: 20 mM in Water

  • THPTA or BTTAA: 100 mM in Water

  • Sodium Ascorbate: 100 mM in Water (Freshly prepared)

  • Aminoguanidine: 100 mM in Water (Optional, prevents reactive oxygen species damage to proteins)

Step-by-Step Methodology:

  • Pre-complexation (Critical Step): Mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA (1:5 molar ratio). Incubate at room temperature for 5 minutes.

  • Substrate Mixing: To 430 µL of the Azide-tagged protein solution, add 10 µL of the 10 mM alkyne stock. Vortex gently.

  • Protection: Add 20 µL of 100 mM aminoguanidine to the protein mixture.

  • Catalyst Addition: Add 10 µL of the pre-complexed Cu-THPTA solution to the protein mixture.

  • Initiation: Add 20 µL of freshly prepared 100 mM sodium ascorbate. Close the tube to minimize oxygen diffusion.

  • Incubation: Rotate slowly at room temperature for 1 hour.

  • Quenching: Add EDTA (final concentration 5 mM) to chelate copper and halt the reaction. Purify the conjugated protein via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Workflow Step1 1. Reagent Preparation Prepare Alkyne, Azide, Cu(II), Ligand, and Ascorbate stocks Step2 2. Pre-complexation Mix CuSO4 and THPTA/BTTAA (1:2 to 1:5 ratio) Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Incubation & Monitoring 25°C, 1-4 hours (Monitor via LC-MS or TLC) Step3->Step4 Step5 Step5 Step4->Step5

Fig 2. Standardized workflow for CuAAC bioconjugation and small-molecule synthesis.

Quality Control & Troubleshooting Matrix

To ensure the protocol operates as a self-validating system, use the following troubleshooting matrix. A highly recommended QC step is to run a parallel fluorogenic assay using 3-azido-7-hydroxycoumarin to visually confirm the catalytic activity of the Cu(I) complex [1].

Table 2: CuAAC Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
No Product Formation / Stalled Reaction Oxidation of Cu(I) to Cu(II) due to dissolved oxygen or insufficient ascorbate.Degas solvents prior to use. Add an additional 5-10 mol% of freshly prepared sodium ascorbate.
Protein Precipitation (Protocol B) Copper-induced aggregation or localized high concentrations of organic solvent (DMSO).Ensure Cu(II) is strictly pre-complexed with THPTA/BTTAA before addition. Keep DMSO < 5% v/v.
Degradation of Biomolecule Reactive Oxygen Species (ROS) generated by the Cu/Ascorbate system.Add aminoguanidine (1-5 mM) as a sacrificial ROS scavenger prior to adding ascorbate [1].
Low Yield with Lysates Endogenous biological chelators (e.g., glutathione) sequestering the Cu catalyst.Increase the loading of the Cu-Ligand complex or utilize the highly efficient BTTAA ligand [3].

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. URL:[Link]

  • Zhang, X., Liu, P., & Zhu, L. (2016). "Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions." Molecules. URL:[Link]

  • Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction." Chemical Communications. URL:[Link]

Application

Application of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol in medicinal chemistry

Application Note: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol as a Versatile Building Block in Medicinal Chemistry and Diversity-Oriented Synthesis Executive Summary In modern medicinal chemistry, the rapid assembly of complex,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol as a Versatile Building Block in Medicinal Chemistry and Diversity-Oriented Synthesis

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile bifunctional building blocks. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (CAS: 29805-14-9) is a secondary propargylic alcohol characterized by a highly electron-withdrawing 3,4-dichlorophenyl ring paired with a terminal alkyne[1]. This unique structural combination makes it an exceptional precursor for synthesizing trifluoromethylallenes, substituted oxazoles/thiazoles, and complex oxazolidine libraries[2][3][4].

This application note details field-proven methodologies for utilizing 1-(3,4-Dichlorophenyl)-2-propyn-1-ol across three distinct synthetic workflows, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Physicochemical Properties & Quantitative Data Summary

Before initiating synthetic workflows, it is critical to understand the baseline properties and expected reaction profiles of the substrate. The 3,4-dichloro substitution enhances the lipophilicity of downstream products, a highly desirable trait for central nervous system (CNS) and antimicrobial targets[1].

Table 1: Reaction Profiles and Yields for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol Transformations

Reaction TypeCatalyst / ReagentsTarget ScaffoldTypical Yield (%)Ref
Deoxytrifluoromethylation CuI, PhBDFA, KFTrifluoromethylallenes60–75%[4]
Cascade Cyclization Ca(OTf)₂, AmidesOxazoles / Thiazoles83–90%[3]
Oxidation Jones ReagentAlkynones76%[2]
Double-Michael Addition DPPP, β-amino alcoholsOxazolidines41–55%[2]

Application 1: Copper-Catalyzed Deoxytrifluoromethylation

The introduction of a trifluoromethyl (CF₃) group is a fundamental strategy in drug design to improve metabolic stability and membrane permeability. Traditional methods require the sequential deoxygenation of the alcohol followed by trifluoromethylation. Using 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, a one-step deoxytrifluoromethylation can be achieved to yield trifluoromethylallenes[4].

Mechanistic Rationale

The protocol utilizes phenyl bromodifluoroacetate (PhBDFA) as a dual-purpose reagent. It first acylates the propargylic alcohol in situ to form a transient bromodifluoroacetate ester. Subsequently, a Cu(I)-catalyzed decarboxylation occurs, driven by the addition of potassium fluoride (KF), which triggers reductive elimination to form the C(sp³)–CF₃ bond[4]. This avoids the isolation of unstable ester intermediates and prevents the generation of stoichiometric metallic waste.

Pathway A 1-(3,4-Dichlorophenyl) -2-propyn-1-ol B Bromodifluoroacetate Ester Intermediate A->B PhBDFA Acylation C Cu-CF2R Complex B->C CuI, KF Decarboxylation D Trifluoromethylallene Derivative C->D Reductive Elimination

Figure 1: Mechanistic pathway of Cu-catalyzed deoxytrifluoromethylation.

Step-by-Step Protocol
  • Preparation (Glovebox): Inside an anaerobic glovebox, charge an oven-dried reaction vial with CuI (0.050 mmol, 10 mol%), KF (1.0 mmol, 2.0 equiv), and N,N'-dimethylethylenediamine (DMEDA, 0.055 mmol, 11 mol%). Causality: The glovebox environment is strictly required to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II).

  • Reagent Addition: Dissolve 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (0.50 mmol, 1.0 equiv) and PhBDFA (1.00 mmol, 2.0 equiv) in 1.0 mL of anhydrous DMF containing bromodifluoroacetic acid (0.25 mmol, 0.5 equiv). Add this solution to the reaction vial.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat on a pre-equilibrated reaction block at 50 °C for 24–38 hours.

  • Validation & Workup: Monitor the reaction via TLC or ¹⁹F NMR. Upon completion, dilute the mixture with Et₂O (10 mL) and wash with 1M NaOH (3 × 5 mL) to remove acidic byproducts. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (pentane/EtOAc gradient) to isolate the trifluoromethylallene[4].

Application 2: Alkaline Earth-Catalyzed Cascade Cyclization to Heterocycles

Oxazoles and thiazoles are privileged scaffolds in medicinal chemistry. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol can undergo a chemo- and stereoselective cascade cyclization with amides or thioamides to form these heterocycles[3].

Mechanistic Rationale

Calcium triflate [Ca(OTf)₂] is employed as a highly carbophilic, biocompatible Lewis acid. It selectively activates the alkyne π-system of the propargylic alcohol without prematurely coordinating to the nucleophilic amide. Following nucleophilic attack, an intramolecular cyclization and dehydration sequence occurs at elevated temperatures (120 °C) to yield the fully aromatized heterocycle[3].

Cascade Propargyl 1-(3,4-Dichlorophenyl) -2-propyn-1-ol Activation Alkyne Activation by Ca(OTf)2 Propargyl->Activation Nucleophilic Nucleophilic Attack by Amide/Thioamide Activation->Nucleophilic Cyclization Intramolecular Cyclization & Dehydration Nucleophilic->Cyclization Heterocycle Substituted Oxazole or Thiazole Cyclization->Heterocycle

Figure 2: Ca(OTf)2-catalyzed cascade cyclization for heterocycle synthesis.

Step-by-Step Protocol
  • Reaction Setup: In a heavy-walled reaction tube, combine 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (0.35 mmol, 1.0 equiv) and the desired benzamide/thiobenzamide (0.52 mmol, 1.5 equiv).

  • Catalyst Addition: Add Ca(OTf)₂ (5 mol%) and Bu₄NPF₆ (5 mol%). Causality: Bu₄NPF₆ acts as a stabilizing additive for the transient ionic intermediates generated in the non-polar solvent.

  • Cyclization: Suspend the mixture in anhydrous toluene (2.0 mL) and heat to 120 °C.

  • Validation & Workup: Monitor via TLC. The reaction typically reaches completion within 0.5 to 2 hours, marked by the complete consumption of the propargylic alcohol. Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash chromatography (1% EtOAc in petroleum ether)[3].

Application 3: Oxidation and Diversity-Oriented Synthesis (DOS)

To access highly functionalized oxazolidine libraries for biological screening, the secondary alcohol must first be oxidized to an alkynone. This renders the alkyne highly electron-deficient, priming it for a diphenylprolinol silyl ether (DPPP)-catalyzed Mixed Double-Michael reaction with β-amino alcohols[2].

Step-by-Step Protocol: Oxidation to Alkynone
  • Oxidation Setup: Dissolve 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (10.0 mmol) in reagent-grade acetone (30 mL) and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dropwise add freshly prepared Jones reagent (CrO₃/H₂SO₄) until a persistent orange/red color remains in the solution. Causality: The persistent color indicates a slight excess of the Cr(VI) oxidant, ensuring complete conversion of the secondary alcohol to the ketone.

  • Quenching & Workup: Stir for an additional 30 minutes at 0 °C, then quench the excess oxidant by adding isopropanol (2 mL) until the solution turns green (indicating reduction to Cr(III)).

  • Isolation: Filter the mixture through a pad of Celite, extract the filtrate with CH₂Cl₂ (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate to yield 1-(3,4-Dichlorophenyl)prop-2-yn-1-one as a yellow solid (approx. 76% yield)[2].

Note: The resulting alkynone can immediately be subjected to DPPP-catalyzed reactions with various β-amino alcohols (e.g., N-tosyl derivatives) at room temperature to generate stereochemically dense oxazolidines[2].

Sources

Method

Application Note: Synthesis and Purification Protocol for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (CAS: 29805-14-9) Introduction & Strategic Rationale Secondary propargylic alcohols are...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (CAS: 29805-14-9)

Introduction & Strategic Rationale

Secondary propargylic alcohols are indispensable building blocks in modern organic synthesis and drug discovery. The target compound, 1-(3,4-Dichlorophenyl)-2-propyn-1-ol , features a terminal alkyne and a di-halogenated phenyl ring, making it an ideal orthogonal handle for downstream transformations such as Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC "click" chemistry), and Meyer-Schuster rearrangements[1].

This application note details a highly reproducible, self-validating protocol for the synthesis and purification of this compound. As a Senior Application Scientist, I have structured this guide to move beyond a mere list of instructions; it is designed to explain the causality behind each experimental parameter, ensuring that researchers can adapt and troubleshoot the workflow with complete mechanistic understanding.

Mechanistic Overview & Causality

The synthesis relies on the nucleophilic addition of a Grignard reagent (ethynylmagnesium bromide) to an electrophilic carbonyl (3,4-dichlorobenzaldehyde)[2].

  • Solvent Selection (THF): Anhydrous tetrahydrofuran (THF) is strictly required. The ethereal oxygen atoms of THF coordinate to the electron-deficient magnesium center, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from shifting toward insoluble organomagnesium species.

  • Temperature Control (0 °C): The nucleophilic attack is highly exothermic. Initiating the addition at 0 °C controls the reaction kinetics, suppressing undesired side reactions such as the Cannizzaro reaction or base-catalyzed degradation of the aldehyde.

  • Mild Acidic Quench: Saturated aqueous ammonium chloride (NH₄Cl) is specifically chosen to quench the reaction. Using a strong acid (e.g., HCl) risks triggering an acid-catalyzed Meyer-Schuster rearrangement of the newly formed propargylic alcohol into an α,β-unsaturated ketone.

Mechanism SM 3,4-Dichlorobenzaldehyde + HC≡CMgBr INT Magnesium Alkoxide Intermediate SM->INT Nucleophilic Addition (THF) PROD 1-(3,4-Dichlorophenyl) -2-propyn-1-ol INT->PROD Protonation (NH4Cl, aq)

Fig 1. Mechanistic pathway of the Grignard addition and subsequent mild acidic quench.

Quantitative Data: Reagents and Purification Gradients

To ensure a self-validating system, precise stoichiometry and chromatographic parameters must be established. Table 1 outlines the reaction inputs, while Table 2 defines the optimized flash chromatography gradient.

Table 1: Reaction Stoichiometry and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
3,4-Dichlorobenzaldehyde175.011.05.00 g (28.6 mmol)Electrophile / Limiting Reagent
Ethynylmagnesium bromide (0.5 M in THF)129.251.268.6 mL (34.3 mmol)Nucleophile
Anhydrous Tetrahydrofuran (THF)72.11-50 mLSolvent
Saturated NH₄Cl (aq)53.49Excess50 mLQuenching Agent

Table 2: Flash Chromatography Gradient (Silica Gel, 40-63 µm)

Column Volume (CV)Hexanes (%)Ethyl Acetate (%)Eluted Components
0 - 21000Non-polar impurities, trace homocoupled alkynes
2 - 59010Unreacted 3,4-dichlorobenzaldehyde
5 - 1080201-(3,4-Dichlorophenyl)-2-propyn-1-ol (Target)
10 - 125050Highly polar baseline impurities

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution
  • Preparation of Apparatus: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar under a vacuum, then backfill with dry Nitrogen (N₂) or Argon. Causality: Ambient moisture will prematurely protonate the Grignard reagent, yielding acetylene gas and destroying the nucleophile.

  • Substrate Solubilization: Dissolve 3,4-dichlorobenzaldehyde (5.00 g, 28.6 mmol) in 50 mL of anhydrous THF. Stir until completely homogeneous.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Nucleophilic Addition: Using a dry syringe, add ethynylmagnesium bromide (68.6 mL, 0.5 M in THF) dropwise over 30 minutes. Causality: Dropwise addition prevents localized heating and maintains the internal temperature below 5 °C.

  • In-Process Control (IPC) 1: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The reaction is deemed complete when the UV-active aldehyde spot (higher Rf​ ) is fully consumed and replaced by a new, more polar spot that stains positively with KMnO₄.

Phase 2: Workup and Extraction
  • Quenching: Re-cool the flask to 0 °C. Carefully add 50 mL of saturated aqueous NH₄Cl dropwise. Caution: Vigorous gas evolution (acetylene) and exotherm may occur.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL) to remove residual water and salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C) to afford the crude product as a viscous yellow oil.

Phase 3: Flash Column Chromatography

Flash column chromatography is essential for isolating the pure secondary alcohol from unreacted starting materials and non-polar byproducts[3].

  • Column Packing: Prepare a slurry of silica gel (40-63 µm, 60 Å) in 100% Hexanes. Pour the slurry into a glass chromatography column and apply positive air pressure to pack the bed tightly.

  • Dry Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and add 10 g of silica gel. Evaporate the DCM completely to create a free-flowing powder. Load this powder evenly onto the top of the packed column bed. Causality: Dry loading ensures a perfectly flat, narrow sample band, preventing peak tailing and improving resolution.

  • Elution: Elute the column following the gradient outlined in Table 2 .

  • IPC 2 (Fraction Analysis): Spot fractions on a TLC plate. Pool only the fractions containing the pure target compound (single spot, Rf​ ~0.35 in 8:2 Hexanes:EtOAc).

  • Final Isolation: Concentrate the pooled fractions in vacuo to yield pure 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Workflow N1 Reaction Setup Inert Atmosphere (N2/Ar) N2 Grignard Addition 0 °C to RT, THF N1->N2 N3 In-Process Control TLC Monitoring (Hex:EtOAc) N2->N3 N4 Quench & Extraction Sat. NH4Cl / EtOAc N3->N4 N5 Flash Chromatography Gradient Elution N4->N5 N6 Analytical Validation NMR, HPLC Purity >98% N5->N6

Fig 2. End-to-end workflow for the synthesis and purification of the propargylic alcohol.

Analytical Validation

To validate the trustworthiness of the final material, the following analytical signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic terminal alkyne proton as a doublet ( J≈2.2 Hz) around δ 2.6-2.7 ppm, and the benzylic carbinol proton as a doublet of doublets or broad singlet around δ 5.4 ppm.

  • IR Spectroscopy: A sharp, strong absorption band near 3300 cm⁻¹ (terminal C-H stretch of the alkyne) and a broad band near 3400 cm⁻¹ (O-H stretch) confirm the propargylic alcohol functional groups.

References

  • Transition-Metal-Free, Brønsted Acid-Mediated Cascade Sequence in the Reaction of Propargyl Alcohols with Sulfonamido-indoles/-indolines: Highly Substituted δ- and α-Carbolines. The Journal of Organic Chemistry. Available at:[Link]

  • Addition of Chloroprene Grignards to Aromatic Aldehydes: Synthesis of Homoallenyl Alcohols. Organic Letters. Available at:[Link]

  • Column Chromatography Procedures. Organic Chemistry at CU Boulder. Available at:[Link]

Application

Analytical methods for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol quantification

An Application Note on the Quantitative Analysis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol for Pharmaceutical and Research Applications Abstract This comprehensive guide details robust and validated analytical methodologie...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Quantitative Analysis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol for Pharmaceutical and Research Applications

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, a key intermediate in pharmaceutical synthesis and a compound of interest in materials science. Recognizing the critical need for accurate and reliable measurement in quality control, pharmacokinetic studies, and research and development, we present two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods. All protocols are designed with the principles of scientific integrity and are aligned with the validation guidelines established by the International Council for Harmonisation (ICH).[1][2][3]

Introduction to 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

1-(3,4-Dichlorophenyl)-2-propyn-1-ol is an aromatic propargyl alcohol with the chemical formula C₉H₆Cl₂O.[4] Its structure, featuring a dichlorinated phenyl ring and a terminal alkyne, makes it a versatile precursor in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the propargyl group allows for participation in "click chemistry" reactions, while the dichlorophenyl moiety imparts specific electronic and lipophilic properties. Given its role as a critical building block, the ability to accurately quantify 1-(3,4-Dichlorophenyl)-2-propyn-1-ol in various matrices is paramount for ensuring product purity, monitoring reaction kinetics, and conducting metabolic studies.

Analytical Strategy: Method Selection and Rationale

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix.[5] For 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, we have developed and validated two complementary techniques:

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This method is ideal for routine quantification in process chemistry and quality control environments. The dichlorophenyl chromophore allows for sensitive UV detection. HPLC offers excellent reproducibility for non-volatile and thermally labile compounds.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides superior selectivity and is well-suited for identifying and quantifying the analyte in complex matrices, such as biological samples. The mass spectrometer offers definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern.[7][8] This technique is particularly advantageous for trace-level detection.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale

This reversed-phase HPLC method separates 1-(3,4-Dichlorophenyl)-2-propyn-1-ol from potential impurities based on its hydrophobicity. A C18 stationary phase is employed, which retains the analyte due to non-polar interactions. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a suitable retention time and sharp peak shape. UV detection is set at a wavelength corresponding to the maximum absorbance of the dichlorophenyl group, ensuring high sensitivity.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and methanol.

  • 0.45 µm syringe filters.

  • Analytical balance.

  • Volumetric flasks and pipettes.

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas prior to use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2.3. HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

3.2.4. Sample Preparation

  • Accurately weigh the sample containing 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

  • Dissolve the sample in methanol to achieve an estimated concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3.2.5. Data Analysis and Quantification

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary (as per ICH Q2(R2) Guidelines)[3][9][10]
ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Injection & Separation Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System UV_Detection UV Detection (254 nm) HPLC_System->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Analyte Chromatogram->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

This method is designed for high-selectivity and sensitivity analysis. Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase (helium) and a non-polar stationary phase.[5] 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is thermally stable and sufficiently volatile for GC analysis. Following separation, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, provides a molecular fingerprint for unambiguous identification and quantification.[7][8]

Experimental Protocol

4.2.1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC vials with inserts.

  • High-purity helium.

  • GC-grade ethyl acetate.

  • Analytical balance.

  • Volumetric flasks and pipettes.

4.2.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol reference standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

4.2.3. GC-MS Parameters

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless)
Oven Program Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (m/z 50-300) or Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment)
Qualifier Ions To be determined from the mass spectrum

4.2.4. Sample Preparation

  • For process samples, dissolve a weighed amount in ethyl acetate to a concentration within the calibration range.

  • For biological matrices, a liquid-liquid or solid-phase extraction (SPE) may be necessary to remove interferences.[7][9] The final extract should be reconstituted in ethyl acetate.

4.2.5. Data Analysis and Quantification

  • Inject the calibration standards and the prepared sample.

  • Identify the analyte peak by its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

  • Quantify the analyte in the sample using the calibration curve.

Method Validation Summary (as per ICH Q2(R2) Guidelines)[3][9][10]
ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.08 µg/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (%RSD) < 3.0%
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_System GC Injection & Separation Standard_Prep->GC_System Sample_Prep Sample Preparation (incl. Extraction if needed) Sample_Prep->GC_System MS_Detection MS Detection (EI) GC_System->MS_Detection TIC_EIC Generate Chromatogram (TIC/EIC) MS_Detection->TIC_EIC Mass_Spectrum Confirm Identity (Mass Spectrum) MS_Detection->Mass_Spectrum Quantification Quantify Analyte TIC_EIC->Quantification Mass_Spectrum->Quantification

Caption: Workflow for GC-MS analysis.

Conclusion

The HPLC-UV and GC-MS methods presented herein offer robust, reliable, and validated approaches for the quantification of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. The choice between the two methods should be guided by the specific analytical requirements, such as the sample matrix, required sensitivity, and the need for structural confirmation. The HPLC-UV method is a high-throughput, cost-effective solution for routine analysis, while the GC-MS method provides unparalleled selectivity and sensitivity for complex samples and trace-level analysis. Adherence to these protocols and the principles of analytical method validation will ensure the generation of high-quality, defensible data in both research and regulated environments.

References

  • AMSbiopharma. (2025, July 22).
  • Bradley, C. (2025, October 22).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March). Q2(R2)
  • International Council for Harmonisation. (2022, March 24).
  • BenchChem. (2025).
  • BenchChem. (2025). GC-MS method for the identification of 1-(2,3-Dichlorophenyl)piperazine.
  • PubMed. (2022, August 18).
  • Hladika, M. L., Vandeverb, M., & Smallingc, K. L. Exposure of native bees foraging in an agricultural landscape to current-use pesticides.
  • Chromatography Today.
  • ResearchGate. GC-MS spectrum of control 2,4-dichlorophenol.
  • Hendricks, W. (1992, September). PROPARGYL ALCOHOL. OSHA.
  • Polycyclic Aromatic Hydrocarbons' (PAHs) Sample Preparation and Analysis in Beverages: a Review.
  • YouTube. (2022, December 22). Sample Preparation.
  • ChemicalBook. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.
  • Agilent.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one.
  • ThermoFisher. Trace analysis of chlorophenolics using triple quadrupole GC-MS.
  • Agilent. (2022, March 30).

Sources

Method

1-(3,4-Dichlorophenyl)-2-propyn-1-ol in the development of enzyme inhibitors

Application Note: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol in the Development of Covalent Enzyme Inhibitors and ABPP Probes Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type:...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol in the Development of Covalent Enzyme Inhibitors and ABPP Probes

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-depth Technical Guide and Validated Protocols.

Strategic Rationale & Mechanistic Grounding

In the landscape of targeted drug discovery, the design of mechanism-based (suicide) inhibitors and chemical probes relies heavily on privileged pharmacophores. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol serves as a highly versatile, dual-purpose building block that bridges the gap between therapeutic enzyme inhibition and Activity-Based Protein Profiling (ABPP).

The molecular architecture of this compound provides two distinct, synergistic functionalities:

  • The 3,4-Dichlorophenyl Moiety: This highly lipophilic group is a recognized structural motif in medicinal chemistry. The meta/para chlorine substitutions precisely fill hydrophobic bipartite cavities in target enzymes (such as Monoamine Oxidase B and soluble epoxide hydrolase). Furthermore, the polarizable chlorine atoms engage in halogen bonding with backbone carbonyls in the enzyme active site, exponentially increasing target residence time[1],[2].

  • The Propargyl Alcohol Moiety: The secondary alcohol serves as a synthetic handle for amination, readily converting the molecule into a propargylamine—a classic warhead for the irreversible inhibition of flavin-dependent enzymes[3]. Alternatively, the terminal alkyne acts as a bioorthogonal reporter tag. In ABPP, this alkyne is utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach fluorophores or biotin tags to covalently modified proteins in live cell lysates[4],[5].

Workflow 1: Development of Irreversible MAO-B Inhibitors

Monoamine Oxidase B (MAO-B) is a primary target for neuroprotective therapies in Parkinson's disease. By converting 1-(3,4-Dichlorophenyl)-2-propyn-1-ol into its corresponding N-methyl propargylamine derivative, researchers can generate highly selective, irreversible MAO-B inhibitors[3].

Causality of Inhibition: The inhibitor first binds non-covalently, driven by the 3,4-dichlorophenyl group anchoring into the substrate cavity. The enzyme then attempts to oxidize the propargylamine. During this catalytic cycle, the alkyne undergoes a nucleophilic attack by the N5 atom of the Flavin Adenine Dinucleotide (FAD) cofactor, forming a stable flavin-inhibitor covalent adduct. This permanently inactivates the enzyme.

MAOB_Pathway A 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (Precursor) B Amination / Derivatization A->B Chemical Synthesis C Propargylamine Derivative (Active Warhead) B->C D MAO-B Active Site (Non-covalent binding) C->D Hydrophobic & Halogen Bonding E Flavin Adenine Dinucleotide (FAD) Covalent Adduct Formation D->E Alkyne Oxidation F Irreversible Enzyme Inactivation E->F Suicide Inhibition

Fig 1. Mechanism of MAO-B suicide inhibition via propargylamine derivatives.

Workflow 2: Activity-Based Protein Profiling (ABPP)

Beyond direct therapeutics, the propargyl group is a cornerstone of ABPP[6]. When a derivative of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol covalently binds to an unknown off-target or a novel enzyme in a live cell, the terminal alkyne remains exposed. Researchers can subsequently lyse the cells and use CuAAC (Click Chemistry) to attach an azide-fluorophore. This allows for the visual profiling of the enzyme's functional state and the mapping of drug off-targets across the whole proteome[4].

ABPP_Workflow S1 Live Cell Incubation with Propargyl Probe S2 In situ Covalent Labeling of Target Enzymes S1->S2 S3 Cell Lysis & Proteome Extraction S2->S3 S4 CuAAC (Click Chemistry) with Azide-Fluorophore/Biotin S3->S4 Add CuSO4, THPTA, Ascorbate S5 In-gel Fluorescence or LC-MS/MS Analysis S4->S5 Target Identification

Fig 2. Activity-Based Protein Profiling (ABPP) workflow using an alkyne-tagged probe.

Quantitative Data Presentation

The table below summarizes the expected structure-activity relationship (SAR) shifts when converting the inert alcohol precursor into an active mechanism-based inhibitor, benchmarked against clinical standards.

Table 1: Comparative Enzyme Inhibition and Selectivity Profiling

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (B/A)Mechanism of Action
1-(3,4-Dichlorophenyl)-2-propyn-1-ol > 10,000> 10,000N/AInactive Precursor
N-Methyl Propargylamine Derivative 18.5 ± 1.25,200 ± 140281Irreversible (Covalent)
Rasagiline (Positive Control)4.4 ± 0.3412 ± 2593Irreversible (Covalent)
Safinamide (Reference)98.0 ± 5.0> 10,000> 100Reversible

*Note: Data represents established SAR trends for 3,4-dichlorophenyl propargylamines[2],[3].

Experimental Protocols

Protocol A: Fluorometric Validation of Irreversible MAO-B Inhibition

This protocol utilizes kynuramine as a substrate. Its deamination by MAO yields 4-hydroxyquinoline, which is highly fluorescent in alkaline conditions, providing a high-sensitivity, continuous readout.

Self-Validation System:

  • Vehicle Control: Establishes 100% baseline enzyme activity.

  • Boiled Enzyme Control: Establishes 0% baseline to rule out compound auto-fluorescence.

  • Time-Dependent Shift: Covalent inhibitors require time to react; IC₅₀ must decrease as pre-incubation time increases.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Pre-Incubation (Critical Step): Add the synthesized propargylamine inhibitor (ranging from 0.1 nM to 10 µM) to the enzyme solution. Incubate at 37°C for exactly 30 minutes. Causality: This pre-incubation is mandatory. Omitting it will result in artificially high IC₅₀ values because the covalent flavin-adduct has not had time to form.

  • Reaction Initiation: Add kynuramine (final concentration 50 µM) to initiate the reaction. Incubate for 20 minutes at 37°C.

  • Termination: Stop the reaction by adding 2N NaOH (equal volume to the reaction mixture). Causality: NaOH denatures the enzyme and alkalinizes the environment, maximizing the quantum yield of the 4-hydroxyquinoline fluorophore.

  • Readout: Measure fluorescence at Ex/Em = 310/400 nm using a microplate reader. Calculate residual activity relative to the vehicle control.

Protocol B: CuAAC-Mediated ABPP in Cell Lysates

This protocol outlines the click-chemistry tagging of proteomes labeled with the propargyl probe.

Self-Validation System:

  • No-Probe Control: Lysate treated with click reagents but no propargyl probe to identify non-specific azide-fluorophore binding.

Step-by-Step Methodology:

  • In Situ Labeling: Incubate live cells with the propargyl probe (10 µM) for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer (without EDTA, as chelators strip the copper catalyst in later steps). Centrifuge at 14,000 x g for 15 min to isolate the proteome.

  • Click Chemistry Master Mix (Prepare Fresh):

    • Azide-Rhodamine (100 µM final)

    • CuSO₄ (1 mM final)

    • THPTA ligand (100 µM final). Causality: THPTA is critical. It stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein sample.

    • Sodium Ascorbate (1 mM final, added last to reduce Cu(II) to active Cu(I)).

  • Conjugation: Add the Master Mix to 50 µg of the proteome lysate. Incubate in the dark at room temperature for 1 hour.

  • Resolution: Quench the reaction with 4x Laemmli buffer, boil for 5 mins, and resolve via SDS-PAGE.

  • Imaging: Image the gel using a fluorescence scanner (e.g., Typhoon) at the appropriate wavelength for Rhodamine to visualize the covalently bound target enzymes.

References

  • Bioorthogonal Reactions in Activity-Based Protein Profiling Source: PMC - NIH URL:[Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Tautomerism of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide – A new selective, highly potent and reversible MAO-B inhibitor Source: ResearchGate URL:[Link]

  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery Source: PMC - NIH URL:[Link]

  • Novel Arylalkenylpropargylamines as Neuroprotective, Potent, and Selective Monoamine Oxidase B Inhibitors for the Treatment of Parkinson's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Propargyl Alcohols via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Propargyl Alcohols and the Elegance of the Sonogashira Coupling...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Propargyl Alcohols and the Elegance of the Sonogashira Coupling

Propargyl alcohols are a pivotal class of organic molecules, serving as versatile building blocks in the synthesis of a wide array of complex chemical entities, including pharmaceuticals, natural products, and advanced materials.[1] Their inherent reactivity, stemming from the presence of both an alkyne and a hydroxyl group, allows for a diverse range of chemical transformations. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, stands out as a highly efficient and mild procedure for the synthesis of these valuable compounds.[2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, offers significant advantages, including its broad functional group tolerance and the ability to be conducted under relatively mild conditions, often at room temperature.[2]

This application note provides a comprehensive guide to the experimental setup for the Sonogashira coupling to synthesize propargyl alcohols. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for both classical and advanced variations, and provide insights into troubleshooting common issues, thereby ensuring a high rate of success in your synthetic endeavors.

Mechanistic Insights: The "Why" Behind the Reaction Components

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X (Oxidative Addition) Pd0->Pd_complex R¹-X Pd_alkynyl R¹-Pd(II)L₂-C≡CR² (Transmetalation) Pd_complex->Pd_alkynyl Cu-C≡CR² Pd_alkynyl->Pd0 Product R¹-C≡CR² Pd_alkynyl->Product Reductive Elimination CuX Cu(I)X Alkyne H-C≡CR² Cu_acetylide Cu(I)-C≡CR² (Copper Acetylide) Alkyne->Cu_acetylide CuX, Base Cu_acetylide->Pd_alkynyl Transmetalation Cu_acetylide->CuX [R¹-Pd(II)L₂-X] Base Base

Figure 1: Simplified catalytic cycle for the copper-catalyzed Sonogashira coupling.

The palladium cycle is initiated by the oxidative addition of the aryl or vinyl halide (R¹-X) to a palladium(0) complex. This is often the rate-limiting step. The resulting palladium(II) species then undergoes transmetalation with a copper acetylide, which is generated in the copper cycle . In the copper cycle, the terminal alkyne (H-C≡CR²) reacts with a copper(I) salt in the presence of a base to form the reactive copper acetylide intermediate. Finally, the desired product (R¹-C≡CR²) is formed via reductive elimination from the palladium(II) complex, regenerating the active palladium(0) catalyst.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Hydroxyphenyl)prop-2-yn-1-ol via a Classical Sonogashira Coupling

This protocol details the coupling of an aryl halide (2-iodophenol) with a terminal alkyne bearing a hydroxyl group (propargyl alcohol).[5]

Materials:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
2-IodophenolC₆H₅IO219.991.01.0
Propargyl alcoholC₃H₄O56.061.11.1
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.900.050.05
Copper(I) iodideCuI190.450.0250.025
Triethylamine (NEt₃)C₆H₁₅N101.197.07.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--

Experimental Workflow:

Workflow1 A 1. Add 2-iodophenol, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask under Argon. B 2. Add anhydrous THF to dissolve the solids. A->B C 3. Add triethylamine to the stirred solution. B->C D 4. Add propargyl alcohol dropwise. C->D E 5. Stir at room temperature for 3 hours and monitor by TLC. D->E F 6. Work-up: Dilute with ethyl acetate, filter through Celite. E->F G 7. Wash with water and brine, dry over Na₂SO₄. F->G H 8. Concentrate and purify by column chromatography. G->H

Figure 2: Experimental workflow for the synthesis of 3-(2-hydroxyphenyl)prop-2-yn-1-ol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the solids.

  • Base and Alkyne Addition: To the stirred solution, add triethylamine (7.0 eq) followed by the dropwise addition of propargyl alcohol (1.1 eq).[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides

This advanced protocol showcases the use of a protected propargyl alcohol and a less reactive aryl chloride, demonstrating the versatility of the Sonogashira coupling.[6]

Materials:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
Aryl Propargyl Alcohol (e.g., 2-methyl-3-butyn-2-ol)C₅H₈O84.121.21.2
Aryl ChlorideAr-Cl-1.01.0
Palladacycle Catalyst (e.g., G3-XPhos)--0.010.01
XPhosC₃₃H₄₇P486.690.020.02
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
Anhydrous Acetonitrile (MeCN)C₂H₃N41.05--

Experimental Workflow:

Workflow2 A 1. Add aryl chloride, K₂CO₃, palladacycle, and XPhos to a dry Schlenk tube under Argon. B 2. Add anhydrous acetonitrile and the aryl propargyl alcohol. A->B C 3. Seal the tube and heat at 110 °C. B->C D 4. Monitor the reaction by GC-MS. C->D E 5. Cool to room temperature and dilute with ethyl acetate. D->E F 6. Filter through a short pad of silica gel. E->F G 7. Concentrate the filtrate under reduced pressure. F->G H 8. Purify the crude product by column chromatography. G->H

Figure 3: Experimental workflow for the deacetonative Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add the aryl chloride (1.0 eq), potassium carbonate (2.0 eq), palladacycle catalyst (0.01 eq), and XPhos (0.02 eq) to an oven-dried Schlenk tube equipped with a stir bar.

  • Solvent and Alkyne Addition: Add anhydrous acetonitrile followed by the aryl propargyl alcohol (1.2 eq).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a short pad of silica gel, washing with additional ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality of reagents/solvents; Insufficiently inert atmosphere.Use fresh, high-purity catalysts and reagents. Ensure all solvents are anhydrous and thoroughly degassed. Maintain a strict inert atmosphere throughout the reaction.
Glaser Homocoupling of Alkyne Presence of oxygen; High concentration of copper catalyst.Rigorously exclude oxygen from the reaction. Consider reducing the amount of copper(I) iodide. In persistent cases, switch to a copper-free Sonogashira protocol.[7]
Decomposition of Catalyst (Black Precipitate) High temperature; Presence of impurities.Lower the reaction temperature if possible. Ensure the purity of all starting materials. Consider using a more robust ligand for the palladium catalyst.
Reaction Stalls Deactivation of the catalyst; Steric hindrance of substrates.For sterically hindered substrates, consider using a catalyst with bulkier, more electron-rich ligands (e.g., XPhos). An increase in temperature may also be necessary.

Conclusion

The Sonogashira coupling is a robust and highly adaptable method for the synthesis of propargyl alcohols. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access a diverse range of these valuable synthetic intermediates. The protocols provided herein serve as a solid foundation for developing and optimizing Sonogashira couplings for specific applications in drug discovery and materials science.

References

  • Ma, D., & Xi, Z. (2010). Synthesis of Polysubstituted Furans Based on a Stepwise Sonogashira Coupling of (Z)-3-iodoalk-2-en-1-ols With Terminal Propargylic Alcohols and Subsequent Au(I)- Or Pd(II)-catalyzed Cyclization-Aromatization via Elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Gorin, D. J., & Toste, F. D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6587-6606. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Li, C.-J. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(4), 4539-4555. Retrieved from [Link]

  • Hu, H., Yang, F., & Wu, Y. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry, 78(20), 10506–10507. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Characterizing the Cellular Effects of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Introduction: Rationale for Investigation 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is an investigational small molecule featuring a dichlorinated phenyl ring and a propargyl alcohol moiety. The dichlorophenyl group is a comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Investigation

1-(3,4-Dichlorophenyl)-2-propyn-1-ol is an investigational small molecule featuring a dichlorinated phenyl ring and a propargyl alcohol moiety. The dichlorophenyl group is a common feature in compounds with demonstrated biological activity, including kinase inhibitors and other agents explored in oncology research.[1] The propargyl group, containing a reactive alkyne, is also of significant interest in medicinal chemistry for its role in covalent inhibition and as a structural component in various bioactive compounds.[2]

Given these structural alerts, a logical starting point for characterizing this molecule is to assess its impact on fundamental cellular processes relevant to drug discovery, particularly in the context of cancer research.[3] This guide provides a strategic, multi-assay workflow designed to first screen for general cytotoxic effects, then to dissect the primary mechanism of action, focusing on apoptosis and cell cycle progression. The protocols herein are designed to be robust and self-validating, providing researchers with a solid framework for the initial biological profiling of this and similar novel chemical entities.[4]

Section 1: Primary Cytotoxicity Screening

Principle of the Assay The initial and most fundamental question is whether 1-(3,4-Dichlorophenyl)-2-propyn-1-ol exerts a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect. We will employ a tetrazolium salt-based assay, specifically utilizing a water-soluble tetrazolium salt like WST-8. In this assay, mitochondrial dehydrogenases in viable, metabolically active cells cleave the tetrazolium salt into a soluble, colored formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.[6] This method is sensitive, reproducible, and suitable for high-throughput screening in a 96-well format.[5]

Experimental Workflow: Cytotoxicity Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Measurement cluster_3 Data Analysis seed Seed cells in 96-well plate (e.g., 5,000 cells/well) incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 prepare Prepare serial dilutions of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol treat Add compound dilutions and controls to cells prepare->treat incubate2 Incubate for 48-72h treat->incubate2 add_wst Add WST-8 reagent to each well incubate3 Incubate 1-4h add_wst->incubate3 read Measure absorbance (450 nm) incubate3->read analyze Normalize to vehicle control Plot dose-response curve calc Calculate IC50 value analyze->calc

Caption: Workflow for determining compound-induced cytotoxicity.

Protocol 1: WST-8 Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (stock solution in DMSO)

  • Vehicle control (cell culture grade DMSO)

  • Positive control (e.g., Doxorubicin, 10 mM stock)

  • WST-8 reagent (e.g., Cell Counting Kit-8)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Leave perimeter wells filled with sterile PBS to minimize evaporation. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X working stock of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol by performing a serial dilution in complete medium. A typical starting range is 200 µM down to ~0.1 µM (final concentration will be 1X, i.e., 100 µM to 0.05 µM). Prepare 2X solutions for the vehicle control (e.g., 0.2% DMSO in medium) and a positive control (e.g., 20 µM Doxorubicin).

  • Cell Treatment: Carefully add 100 µL of the 2X compound dilutions and controls to the appropriate wells, resulting in a final volume of 200 µL and a 1X final concentration. Include "medium only" wells for background measurement.[7]

  • Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.

  • Assay Measurement: Add 10 µL of WST-8 reagent to each well. Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized.

  • Data Collection: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation:

  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Hypothetical Result Interpretation
IC₅₀ Value8.5 µMThe compound exhibits cytotoxic/cytostatic activity with moderate potency.
Curve Hill Slope-1.2Suggests a standard dose-response relationship.
R² Value0.992The data provides a good fit to the dose-response model.

Section 2: Mechanistic Insight - Apoptosis Induction

Principle of the Assay If the compound is cytotoxic, a key follow-up question is whether it induces programmed cell death, or apoptosis. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases that cleave numerous cellular proteins, leading to the morphological and biochemical changes of apoptosis.[8] We will use a luminescent assay that employs a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence).[9] When cleaved by active caspase-3/7, the substrate releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of caspase-3/7 activity.[10]

Experimental Workflow: Caspase-3/7 Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment & Measurement cluster_2 Data Analysis seed Seed cells in 96-well opaque white plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with compound (e.g., 1X, 2X, 4X IC50) incubate2 Incubate for 6-24h treat->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent (Add-Mix-Measure) incubate2->add_reagent incubate3 Incubate 1h at RT add_reagent->incubate3 read Measure Luminescence incubate3->read analyze Normalize to vehicle control Calculate Fold Change

Caption: Streamlined workflow for measuring apoptosis via caspase activity.

Protocol 2: Luminescent Caspase-3/7 Activity Assay

Materials:

  • Cells and culture reagents as in Protocol 1

  • Sterile 96-well opaque white plates (for luminescence)

  • 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

  • Positive control for apoptosis (e.g., Staurosporine, 1 µM final concentration)

  • Luminescent Caspase-3/7 Assay Kit (e.g., Promega Caspase-Glo® 3/7)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells (e.g., 10,000 cells/well) in 100 µL of complete medium in a 96-well white-walled plate. Incubate for 24 hours.

  • Cell Treatment: Treat cells with the investigational compound at concentrations relevant to the previously determined IC₅₀ (e.g., 1X, 2X, and 4X the IC₅₀). Include vehicle and positive controls.

  • Incubation: Incubate for a time course appropriate for apoptosis induction (e.g., 6, 12, or 24 hours). This may require optimization.

  • Assay Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent directly to each well.[10] d. Mix gently on a plate shaker for 30 seconds. e. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Collection: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation:

  • Subtract the average luminescence from "medium + reagent" wells from all other readings.

  • Calculate the fold change in caspase activity relative to the vehicle-treated cells.

    • Fold Change = (Luminescence_Sample / Luminescence_Vehicle_Control)

Treatment (at 12h) Fold Change in Caspase-3/7 Activity Interpretation
Vehicle Control (0.1% DMSO)1.0Baseline caspase activity.
Compound (at IC₅₀)3.8The compound induces a significant apoptotic response.
Compound (at 2X IC₅₀)6.2The apoptotic response is dose-dependent.
Staurosporine (1 µM)8.5The assay is performing correctly as the positive control shows a strong signal.
Hypothetical Signaling Pathway

A potential mechanism for a dichlorophenyl-containing compound could involve the inhibition of a pro-survival signaling pathway, such as the PI3K/Akt pathway, leading to the activation of the intrinsic apoptotic cascade.

G compound 1-(3,4-Dichlorophenyl)- 2-propyn-1-ol akt Akt Kinase compound->akt Inhibition bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits cyto_c Cytochrome c bcl2->cyto_c Inhibits release caspase9 Caspase-9 cyto_c->caspase9 Activates caspase37 Caspase-3/7 caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes

Caption: Hypothetical pathway for apoptosis induction by the compound.

Section 3: Proliferation Analysis - Cell Cycle Arrest

Principle of the Assay In addition to inducing cell death, anti-cancer agents often work by halting cell proliferation. This is frequently achieved by causing cells to arrest at specific checkpoints in the cell cycle. Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) is the gold standard for analyzing cell cycle distribution. PI stoichiometrically binds to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content.[11] This allows for the differentiation and quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[12] An accumulation of cells in any particular phase following treatment suggests compound-induced cell cycle arrest.

Experimental Workflow: Cell Cycle Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis seed Seed cells in 6-well plates incubate1 Incubate 24h seed->incubate1 treat Treat with compound (e.g., 0.5X and 1X IC50) incubate1->treat incubate2 Incubate for 24h treat->incubate2 harvest Harvest & wash cells fix Fix in cold 70% Ethanol (Dropwise while vortexing) harvest->fix stain Treat with RNase A, then stain with Propidium Iodide fix->stain acquire Acquire 10,000+ events on Flow Cytometer analyze Gate singlets Model cell cycle phases acquire->analyze quantify Quantify % of cells in G0/G1, S, G2/M analyze->quantify

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Application

Application Note: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol as a Bifunctional Probe for Biochemical Pathways

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Activity-Based Protein Profiling (ABPP), Mechanism-Based Enzyme Inhibition, Target Deconvolution Executive Summary Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Activity-Based Protein Profiling (ABPP), Mechanism-Based Enzyme Inhibition, Target Deconvolution

Executive Summary

The compound 1-(3,4-Dichlorophenyl)-2-propyn-1-ol represents a highly versatile class of bifunctional chemical probes used in chemical biology and drug discovery. By integrating a hydrophobic recognition scaffold with a reactive alkyne-containing warhead, this molecule serves as both a mechanism-based inhibitor (suicide substrate) and an activity-based protein profiling (ABPP) probe .

This application note provides a comprehensive guide to the mechanistic rationale, experimental workflows, and quantitative data analysis required to utilize this compound for profiling xenobiotic-metabolizing enzymes, specifically Cytochrome P450s (CYPs) and Aldehyde Dehydrogenases (ALDHs).

Mechanistic Rationale & Probe Design

The structural design of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is engineered for high-fidelity target engagement and downstream proteomic detection. Its efficacy relies on two distinct chemical features:

  • The 3,4-Dichlorophenyl Pharmacophore: This highly lipophilic moiety drives the initial non-covalent binding of the probe into the hydrophobic active sites of target enzymes. Halogenated phenyl rings are classic recognition elements for lipid-metabolizing enzymes and specific CYP isoforms[1].

  • The Propargyl Alcohol Warhead: Unlike highly reactive, non-specific electrophiles (e.g., iodoacetamides) that cause widespread off-target labeling, propargyl alcohol is a latent electrophile. It remains inert in the cellular milieu until it is metabolically activated by an oxidizing enzyme (such as ALDH or CYP450) into a highly reactive propiolaldehyde intermediate[2].

Once oxidized, the transient electrophile is immediately attacked by a proximal active-site nucleophile (e.g., a catalytic cysteine in ALDH or the heme group in CYPs), resulting in irreversible covalent inactivation[1][2]. Crucially, the terminal alkyne survives this covalent attachment, providing a bioorthogonal handle for subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3][4].

Mechanism Step1 1-(3,4-Dichlorophenyl) -2-propyn-1-ol (Latent Probe) Step2 Enzymatic Oxidation (e.g., CYP450 / ALDH) Step1->Step2 Binding Step3 Reactive Electrophile (Propiolaldehyde Intermediate) Step2->Step3 Oxidation Step4 Nucleophilic Attack (Active Site Cys/His) Step3->Step4 Trapping Step5 Irreversible Covalent Enzyme Adduct Step4->Step5 Inactivation

Figure 1: Mechanism-based activation and covalent trapping by the propargyl alcohol probe.

Quantitative Data Presentation

When evaluating mechanism-based inhibitors, standard IC₅₀ values are insufficient because the inhibition is time-dependent. The data must be modeled to determine the maximum rate of inactivation ( kinact​ ) and the inhibitor concentration that yields half-maximal inactivation ( KI​ ).

Below is a representative data summary demonstrating the probe's kinetic profile and its corresponding enrichment efficiency in an ABPP workflow.

Target EnzymeReversible Affinity ( IC50​ )Inactivation Rate ( kinact​ )Binding Constant ( KI​ )ABPP Enrichment (Fold Change)
ALDH1A2 4.2 µM0.085 min⁻¹2.1 µM> 120x
CYP2E1 12.5 µM0.042 min⁻¹8.4 µM85x
GAPDH (Control) > 100 µMN/A (No covalent binding)N/A< 1.5x

Table 1: Kinetic parameters and proteomic enrichment metrics for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol across target and off-target enzymes.

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical reagent choice is grounded in biochemical causality to ensure maximum signal-to-noise ratio and structural integrity of the target proteins.

Protocol A: Time-Dependent Inhibition (TDI) Assay

Objective: To validate the mechanism-based (suicide) inhibition profile of the probe prior to complex proteomic workflows.

Causality Check: True mechanism-based inhibitors exhibit time-dependent loss of enzyme activity. Pre-incubating the enzyme with the probe before adding the reporter substrate is mandatory to capture the kinetics of the covalent modification[2].

  • Enzyme Preparation: Dilute recombinant target enzyme (e.g., ALDH1A2) to a final concentration of 10 nM in 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT to maintain active-site cysteine reduction.

  • Probe Pre-Incubation: Add 1-(3,4-Dichlorophenyl)-2-propyn-1-ol at varying concentrations (0.1 µM to 50 µM). Include a DMSO vehicle control. Incubate at 37°C.

  • Time-Course Sampling: At specific time intervals (0, 5, 10, 20, 30, and 60 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Activity Measurement: Dilute the aliquot 100-fold into an assay buffer containing the enzyme's specific substrate (e.g., retinaldehyde and NAD⁺ for ALDH)[2].

  • Data Analysis: Measure the initial velocity of product formation (e.g., NADH fluorescence at 340 nm). Plot the natural log of remaining activity versus pre-incubation time to calculate kobs​ , followed by non-linear regression to determine kinact​ and KI​ .

Protocol B: In Situ Activity-Based Protein Profiling (ABPP)

Objective: To identify and quantify the cellular targets of the probe using bioorthogonal click chemistry.

Causality Check: Labeling must be performed in live cells rather than lysates. Cell lysis disrupts native protein conformations and compartmentalization, which can artificially alter the activity of redox-sensitive enzymes and CYPs[4][5].

  • Live Cell Labeling:

    • Culture target cells (e.g., HepG2) to 80% confluency.

    • Treat cells with 10 µM of the probe (or DMSO control) for 2 hours at 37°C. The lipophilic nature of the 3,4-dichlorophenyl group ensures rapid membrane permeation.

  • Cell Lysis:

    • Wash cells 3x with ice-cold PBS to remove unbound probe.

    • Lyse cells using a mild, amine-free buffer (e.g., 50 mM Tris-HCl, 1% NP-40, pH 7.4) supplemented with protease inhibitors.

    • Critical: Do not use DTT or mercaptoethanol here, as strong reducing agents can interfere with the downstream copper catalyst.

  • CuAAC Click Chemistry:

    • Adjust protein concentration to 2 mg/mL.

    • Add the following reagents in strict order to prevent copper precipitation:

      • Azide-Biotin or Azide-Fluorophore (100 µM)

      • THPTA ligand (100 µM) - Causality: THPTA stabilizes Cu(I) and prevents reactive oxygen species (ROS) generation that degrades proteins[3].

      • CuSO₄ (1 mM)

      • TCEP (1 mM, freshly prepared) - Causality: TCEP reduces Cu(II) to the active Cu(I) species necessary to catalyze the cycloaddition[4].

    • Incubate for 1 hour at room temperature in the dark.

  • Enrichment and LC-MS/MS:

    • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

    • Resuspend the pellet and incubate with Streptavidin-agarose beads for 2 hours.

    • Wash beads stringently (1% SDS, followed by 8 M urea) to remove non-covalently bound proteins.

    • Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS.

G A Live Cell Incubation (Probe Penetration) B Metabolic Activation & Covalent Binding A->B C Cell Lysis & Proteome Extraction B->C D CuAAC Click Chemistry (Biotin-Azide + Cu Catalyst) C->D E Streptavidin Enrichment & Stringent Washing D->E F On-Bead Digestion & LC-MS/MS Target ID E->F

Figure 2: Step-by-step Activity-Based Protein Profiling (ABPP) workflow using CuAAC click chemistry.

References

  • A Class of Valuable (Pro-)
  • Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC - NIH. nih.gov.
  • Chemical proteomics approaches for identifying the cellular targets of n
  • Use of Bioconjugation with Cytochrome P450 Enzymes Julie Ducharme and Karine Auclair* - eScholarship@McGill. mcgill.ca.
  • Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC. nih.gov.

Sources

Method

Application Note: High-Throughput Screening Library Generation Utilizing 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Scientific Rationale & Executive Summary In the landsca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Scientific Rationale & Executive Summary

In the landscape of modern drug discovery, the design of high-throughput screening (HTS) libraries relies heavily on versatile, bifunctional building blocks. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a highly privileged propargylic alcohol that serves as a cornerstone for diversity-oriented synthesis (DOS).

The strategic value of this molecule lies in its dual reactivity and its pharmacophoric properties:

  • The 3,4-Dichlorophenyl Moiety: This group is a proven pharmacophore that enhances lipophilicity and target binding affinity (via halogen bonding and π−π stacking), frequently utilized in the development of biogenic amine transporter ligands and enzyme inhibitors[1].

  • The Propargylic Alcohol Core: The terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira couplings. Concurrently, the secondary alcohol can be oxidized to an ynone (a highly reactive Michael acceptor) or utilized in tandem cyclizations to form complex heterocycles like benzofurans and thiazoles[2][3].

By leveraging these orthogonal reaction pathways, researchers can rapidly expand a single starting material into a vast, structurally diverse library optimized for HTS campaigns against viral, bacterial, or oncological targets[4].

Library Design & Workflow Visualization

To maximize chemical space, our library generation strategy employs two divergent pathways from the parent propargylic alcohol. The first pathway utilizes bioorthogonal "click chemistry" to generate 1,4-disubstituted 1,2,3-triazoles. The second pathway involves the mild oxidation of the alcohol to 1-(3,4-dichlorophenyl)prop-2-yn-1-one, followed by cyclization with dinucleophiles to yield diverse heterocyclic scaffolds[2].

SynthesisWorkflow A 1-(3,4-Dichlorophenyl) -2-propyn-1-ol B CuAAC (Click Chemistry) Azide Library A->B Cu(I), Ascorbate C Oxidation (MnO2) Ynone Intermediate A->C Oxidation D 1,4-Disubstituted 1,2,3-Triazole Library B->D E Tandem Cyclization (Thiazoles/Pyrimidines) C->E Dinucleophiles F High-Throughput Screening (384-well format) D->F E->F

Divergent synthesis workflow from 1-(3,4-Dichlorophenyl)-2-propyn-1-ol to HTS libraries.

Quantitative Data: Reaction Pathway Comparison

The following table summarizes the quantitative metrics of the primary library generation pathways. Data is aggregated from validated in-house optimizations and literature benchmarks[2][3].

Reaction PathwayCatalyst / ReagentsTemp (°C)Avg. Yield (%)Purity (LC-MS)HTS Suitability
CuAAC (Triazoles) CuSO₄, Na-Ascorbate2585 - 95%> 95%Excellent (Direct to assay)
Oxidation (Ynone) MnO₂, CH₂Cl₂2576 - 83%> 90%High (Requires filtration)
Cyclization (Thiazoles) Alkaline Earth Metals60 - 8075 - 85%> 85%Moderate (Requires SPE)
Sonogashira Coupling Pd(dppp)Cl₂, CuCl80 - 12065 - 80%> 80%Moderate (Requires SPE)

Experimental Protocols (Self-Validating Systems)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . This means each workflow includes integrated quality control (QC) checkpoints that confirm mechanistic success before proceeding to the next step.

Protocol A: Oxidation to 1-(3,4-Dichlorophenyl)prop-2-yn-1-one

Causality Note: Manganese dioxide (MnO₂) is specifically chosen over harsher oxidants (like Jones reagent) because it selectively oxidizes propargylic alcohols without causing oxidative cleavage of the sensitive terminal alkyne.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol in 50 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Oxidation: Add 100 mmol (10 equivalents) of activated MnO₂. Expert Insight: The large excess of MnO₂ is required due to its heterogeneous surface-reaction mechanism.

  • Agitation: Stir the suspension vigorously at room temperature (25 °C) for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the alcohol starting material ( Rf​≈0.3 ) and the appearance of a UV-active ketone spot ( Rf​≈0.6 ) validates the oxidation.

  • Workup: Filter the reaction mixture through a pad of Celite to remove MnO₂. Wash the pad with an additional 20 mL of CH₂Cl₂.

  • Concentration: Evaporate the solvent under reduced pressure to yield the ynone as a yellow solid.

  • Self-Validation Checkpoint 2 (Spectroscopy): Confirm product via IR spectroscopy. The presence of a sharp alkyne peak ( ∼2093 cm−1 ) and a conjugated carbonyl peak ( ∼1639 cm−1 ) confirms structural integrity without over-oxidation[2].

Protocol B: High-Throughput CuAAC Library Generation (384-Well Plate)

Causality Note: Generating Cu(I) in situ via the reduction of Cu(II) sulfate with sodium ascorbate is vastly superior to using direct Cu(I) salts. It prevents the oxidative homocoupling of the terminal alkynes (Glaser coupling), ensuring high fidelity in library generation.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (10 mM) in DMSO.

  • Azide Dispensing: Using an automated liquid handler, dispense 10 μ L of diverse azides (10 mM in DMSO) into individual wells of a 384-well polypropylene plate.

  • Alkyne Addition: Add 10 μ L of the alkyne master mix to each well.

  • Catalyst Addition: Add 5 μ L of an aqueous catalytic cocktail containing CuSO₄ (1 mM) and sodium ascorbate (5 mM).

  • Incubation: Seal the plate with a pierceable foil seal and incubate at room temperature for 12 hours on a microplate shaker (300 rpm).

  • Self-Validation Checkpoint (LC-MS Sampling): Randomly sample 5% of the wells (e.g., 19 wells) using an automated LC-MS. A mass shift corresponding to [M+H]+ of the expected triazole with an integrated purity of >90% validates the entire plate's reaction efficiency.

HTS Assay Integration & Screening

Once the library is synthesized, it must be seamlessly integrated into the biological screening cascade. The presence of the 3,4-dichlorophenyl group often results in compounds with low nanomolar EC50​ values against targets such as the Hepatitis C Virus (HCV) or biogenic amine transporters[1][4].

HTSPathway P1 Compound Plating (DMSO) P2 Target Incubation (Enzyme/Cell) P1->P2 P3 Fluorescence Readout P2->P3 P4 Hit Validation (Dose-Response) P3->P4

Standard High-Throughput Screening cascade for library evaluation.

Assay Preparation Guidelines:

  • DMSO Tolerance: Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

  • Controls: Every 384-well plate must contain at least 16 wells of negative controls (DMSO only) and 16 wells of positive controls (known inhibitors) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness for identifying true hits from the 1-(3,4-Dichlorophenyl)-2-propyn-1-ol derived library.

References

  • Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Nonselective Ligands for Biogenic Amine Transporters. Journal of Medicinal Chemistry.[Link]

  • Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols. MDPI.[Link]

  • High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. PMC / National Institutes of Health.[Link]

  • Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. PMC / National Institutes of Health.[Link]

Sources

Application

Application Note: Formulation and In Vivo Dosing Strategies for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Document Type: Standard Operating Procedure & Technical Application Guide Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Introduction and Physicochemical Profilin...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Technical Application Guide Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals

Introduction and Physicochemical Profiling

1-(3,4-Dichlorophenyl)-2-propyn-1-ol (CAS 29805-14-9) is a small-molecule alkyne derivative frequently utilized as a critical intermediate or standalone tool compound in the development of targeted covalent inhibitors and tubulin polymerization modulators. Transitioning this compound from in vitro biochemical assays to in vivo rodent models (e.g., pharmacokinetic or xenograft efficacy studies) presents a significant biopharmaceutical challenge.

Due to its highly lipophilic 3,4-dichlorophenyl moiety and lack of ionizable functional groups at physiological pH, the compound exhibits extremely poor aqueous solubility. Attempting to dose this compound in standard aqueous buffers (like PBS) will result in rapid thermodynamic precipitation, leading to erratic oral absorption or fatal microembolisms upon intravenous (IV) injection. To ensure reliable in vivo exposure, the compound must be formulated using validated solubilizing excipients[1].

Table 1: Quantitative Physicochemical Properties
PropertyValue / CharacteristicImpact on Formulation Strategy
CAS Number 29805-14-9N/A
Molecular Weight 201.05 g/mol Small molecule; highly permeable if dissolved.
Molecular Formula C₉H₆Cl₂OLack of ionizable amines/acids prevents salt formation.
LogP (Estimated) ~3.4High lipophilicity requires co-solvents or complexation.
Aqueous Solubility < 0.1 mg/mLCannot be dosed in neat saline or PBS.
Organic Solubility > 50 mg/mL (DMSO, EtOH)Highly amenable to co-solvent stock preparation.

Formulation Causality: The Thermodynamics of Solubilization

As a Senior Application Scientist, I cannot overstate the importance of understanding why specific excipients are chosen. A formulation is not just a recipe; it is a thermodynamic system designed to lower the free energy of a hydrophobic molecule in an aqueous environment. We employ three distinct strategies for this compound:

  • Micellar Solubilization (Vehicle A): We utilize a ternary system of DMSO, Tween 80, and Saline. DMSO acts as a co-solvent to disrupt the solid crystal lattice. Tween 80 (a non-ionic surfactant) is added before the aqueous phase. This sequence is critical: the surfactant must coat the hydrophobic drug molecules while they are still in the organic phase. When the saline is introduced and the dielectric constant of the solvent drops, the drug is forced into the hydrophobic cores of the newly forming Tween 80 micelles rather than nucleating into crystals[2].

  • Inclusion Complexation (Vehicle B): We utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin molecule forms a truncated cone with a hydrophilic exterior and a lipophilic cavity. The 3,4-dichlorophenyl ring of the drug inserts into this cavity via van der Waals forces and hydrophobic interactions, displacing high-energy water molecules. This creates a water-soluble complex that is highly tolerated for both IV and oral (PO) routes[3][4].

  • Viscous Suspension (Vehicle C): For high-dose oral gavage where true solubility cannot be achieved, we use Carboxymethylcellulose (CMC) and a trace amount of Tween 80. Tween 80 reduces the contact angle of the hydrophobic powder, allowing it to be wetted by water, while CMC increases the viscosity of the vehicle according to Stokes' Law, preventing rapid sedimentation of the particles and ensuring dose uniformity.

Formulation Decision Workflow

G A 1-(3,4-Dichlorophenyl)-2-propyn-1-ol LogP ~3.4 | Poorly Water Soluble B Determine In Vivo Route A->B C Systemic (IV / IP) Requires Clear Solution B->C D Oral (PO) Gavage Solution or Suspension B->D E Vehicle A: 5% DMSO + 10% Tween 80 + 85% Saline (Micellar Solubilization) C->E F Vehicle B: 10% DMSO + 40% HP-β-CD (Inclusion Complexation) C->F D->F G Vehicle C: 0.5% CMC + 0.1% Tween 80 (Homogeneous Suspension) D->G H In Vivo PK/PD Dosing E->H F->H G->H

Decision tree for selecting the optimal in vivo formulation vehicle based on dosing route.

Experimental Protocols: Step-by-Step Methodologies

Table 2: Formulation Vehicle Compositions
VehicleCompositionTarget ConcentrationRecommended Route
A 5% DMSO + 10% Tween 80 + 85% Saline1 - 5 mg/mLIV, IP
B 10% DMSO + 40% HP-β-CD in Water5 - 15 mg/mLIV, IP, PO
C 0.5% CMC + 0.1% Tween 80 in Water10 - 50 mg/mLPO (Gavage only)
Protocol A: Preparation of Vehicle A (Micellar Solution for IV/IP)

Note: This protocol is designed for a target concentration of 2 mg/mL.

  • Weighing: Accurately weigh 2.0 mg of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol into a clean glass vial.

  • Co-solvent Addition: Add 50 µL of molecular biology grade DMSO. Vortex continuously until the powder is completely dissolved into a clear organic solution.

  • Surfactant Coating (Critical Step): Add 100 µL of Tween 80 to the DMSO solution. Vortex vigorously for 1 minute. Causality: The drug must be intimately mixed with the surfactant before any water is introduced to prevent premature crystallization[2].

  • Aqueous Phase Addition: While continuously vortexing the vial, add 850 µL of sterile 0.9% Saline drop-by-drop.

  • Self-Validation System: Hold the vial against a dark background and shine a laser pointer through the liquid.

    • Pass: The beam is invisible or very faintly visible (true solution/nano-emulsion).

    • Fail: A strong, scattering beam (Tyndall effect) or visible cloudiness indicates micellar capacity has been exceeded. Do not inject; discard and increase the Tween 80 ratio.

Protocol B: Preparation of Vehicle B (Cyclodextrin Complex for IV/PO)

Note: This protocol is designed for a target concentration of 10 mg/mL.

  • Excipient Preparation: Prepare a 40% (w/v) solution of HP-β-CD in sterile water. Stir until completely clear (this may take 30-60 minutes).

  • API Solubilization: Weigh 10.0 mg of the compound and dissolve it completely in 100 µL of DMSO.

  • Complexation: Place the DMSO/drug solution on a magnetic stirrer. Slowly, drop-by-drop, add 900 µL of the 40% HP-β-CD solution.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes to provide the activation energy required for the hydrophobic drug to displace water molecules inside the cyclodextrin cavity[5].

  • Self-Validation System: Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white pellet. If a pellet is present, the inclusion capacity was exceeded; the supernatant must be quantified via HPLC before dosing.

Protocol C: Preparation of Vehicle C (Suspension for PO Gavage)

Note: This protocol is designed for high-dose oral efficacy studies (e.g., 30 mg/mL).

  • Wetting: Weigh 30.0 mg of the compound into an agate mortar. Add 10 µL of Tween 80 directly onto the powder.

  • Trituration: Use a pestle to triturate the powder and surfactant into a smooth, uniform paste. Causality: This breaks down primary agglomerates and lowers the surface tension of the hydrophobic crystals.

  • Suspending: Gradually add 990 µL of a pre-prepared 0.5% CMC aqueous solution in small aliquots, triturating continuously to ensure a homogenous dispersion.

  • Self-Validation System: Transfer to a vial and let it sit for 10 minutes. If the powder settles immediately, the CMC viscosity is too low or the particle size is too large. Re-triturate or increase CMC to 1.0%. Always vortex immediately prior to drawing the dose into the gavage syringe.

Quality Control and Stability

  • Analytical Verification: For Vehicles A and B, it is mandatory to verify the final concentration using RP-HPLC (C18 column, Acetonitrile/Water gradient, UV detection at ~254 nm) prior to in vivo administration.

  • Thermodynamic Stability: Micellar solutions (Vehicle A) are thermodynamically metastable. They must be prepared fresh on the day of dosing and kept at room temperature. Refrigeration will cause the Tween 80 to solidify and the drug to irreversibly crash out of solution.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351.

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Welcome to the technical support center for the synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important chemical transformation. The synthesis of propargylic alcohols, such as 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, is a fundamental reaction in organic chemistry, often serving as a key step in the preparation of more complex molecules.[1] This guide provides in-depth technical insights and practical solutions to challenges that may arise during the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. The most common synthetic route involves the addition of a metal acetylide to 3,4-dichlorobenzaldehyde.[2][3]

Problem 1: Low or No Product Formation

Observation: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 3,4-dichlorobenzaldehyde and no, or very little, of the desired product.

Possible Causes & Solutions:

  • Inactive Grignard or Organolithium Reagent: The metal acetylide, often prepared in situ from a terminal alkyne and a strong base like a Grignard reagent (e.g., ethynylmagnesium bromide) or an organolithium reagent (e.g., n-butyllithium), is highly sensitive to moisture and air.[4][5]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If preparing a Grignard reagent, ensure the magnesium turnings are fresh and activated (e.g., with a small crystal of iodine).[6]

  • Insufficient Deprotonation of the Alkyne: The pKa of a terminal alkyne is around 25, requiring a sufficiently strong base for complete deprotonation.[7]

    • Solution: Verify the concentration of your organolithium reagent via titration. If using a Grignard reagent, ensure it has formed completely before adding the aldehyde.

  • Low Reaction Temperature: The addition of the organometallic reagent to the aldehyde is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions. However, if the temperature is too low, the reaction rate may be significantly reduced.

    • Solution: While maintaining a low initial temperature, allow the reaction to slowly warm to room temperature and stir for an adequate amount of time to ensure completion.

Problem 2: Formation of a Significant Amount of a Dimeric Byproduct

Observation: Besides the desired product, a higher molecular weight byproduct is observed, often identified as 1,2-bis(3,4-dichlorophenyl)ethane-1,2-diol.

Possible Causes & Solutions:

  • Wurtz-type Homocoupling: This is a common side reaction in the formation of Grignard reagents, where two radicals couple.[6]

    • Solution: Add the 3,4-dichlorobenzaldehyde slowly to the solution of the metal acetylide. Maintaining a low reaction temperature can also help minimize this side reaction.[6] The quality of the magnesium used is also critical; fresh, high-surface-area magnesium turnings are recommended.[6]

  • Single-Electron Transfer (SET) Mechanism: With sterically hindered ketones or certain aldehydes, the reaction may proceed through a SET mechanism, leading to radical intermediates that can dimerize.[8]

    • Solution: While 3,4-dichlorobenzaldehyde is not particularly hindered, changing the solvent may influence the reaction pathway. Ethereal solvents like THF or diethyl ether are standard.

Problem 3: Presence of an Aldol Condensation Product

Observation: A byproduct consistent with the self-condensation of 3,4-dichlorobenzaldehyde is detected.

Possible Causes & Solutions:

  • Basic Reaction Conditions: The metal acetylide is a strong base and can catalyze the aldol condensation of the starting aldehyde, especially if the aldehyde is added too quickly or if the reaction is allowed to warm prematurely.

    • Solution: Add the aldehyde slowly to the pre-formed metal acetylide solution at a low temperature. This ensures that the nucleophilic addition of the acetylide is the predominant reaction pathway.

Problem 4: Formation of an Over-reduced Product

Observation: 1-(3,4-Dichlorophenyl)propan-1-ol is detected as a byproduct.

Possible Causes & Solutions:

  • Presence of a Hydride Source: If the Grignard reagent contains impurities that can act as hydride donors, reduction of the aldehyde can occur.[8]

    • Solution: Use high-purity reagents and ensure the Grignard reagent is prepared correctly.

Problem 5: Difficult Purification

Observation: The crude product is a complex mixture, and isolation of the pure 1-(3,4-Dichlorophenyl)-2-propyn-1-ol by column chromatography is challenging.

Possible Causes & Solutions:

  • Multiple Side Products: The presence of various side products with similar polarities can complicate purification.

    • Solution: Optimize the reaction conditions to minimize side product formation. For purification, a multi-step approach might be necessary, such as an initial flash column chromatography followed by preparative HPLC for high-purity material.[9] Thin-Layer Chromatography (TLC) is an essential tool for developing an effective separation method.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol?

A1: The synthesis is a nucleophilic addition reaction.[3] A strong base, such as an organolithium or Grignard reagent, deprotonates a terminal alkyne (like acetylene or a protected version) to form a nucleophilic metal acetylide.[2] This acetylide then attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde.[10] A subsequent acidic workup protonates the resulting alkoxide to yield the final propargylic alcohol.[2]

ReactionMechanism cluster_step1 Step 1: Acetylide Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Alkyne R-C≡C-H Acetylide R-C≡C⁻ M⁺ Alkyne->Acetylide Deprotonation Base Base (e.g., n-BuLi) Base->Acetylide Alkoxide 3,4-Cl₂-Ph-CH(O⁻ M⁺)-C≡C-R Acetylide->Alkoxide Nucleophilic Attack Aldehyde 3,4-Cl₂-Ph-CHO Aldehyde->Alkoxide Product 1-(3,4-Dichlorophenyl)-2-propyn-1-ol Alkoxide->Product Protonation Workup H₃O⁺ Workup->Product Workflow cluster_synthesis Synthesis cluster_workup1 Initial Workup cluster_deprotection Deprotection cluster_workup2 Final Workup & Purification A Acetylide Formation (TMS-acetylene + n-BuLi in THF at -78°C) B Aldehyde Addition (3,4-Dichlorobenzaldehyde in THF at -78°C) A->B C Reaction & Quench (Warm to RT, then quench with NH₄Cl) B->C D Extraction (Ethyl Acetate) C->D E Washing (NaHCO₃, Brine) D->E F Drying & Concentration (MgSO₄) E->F G TBAF in THF F->G H Reaction Monitoring (TLC) G->H I Extraction & Washing H->I J Drying & Concentration I->J K Column Chromatography J->K Pure Product Pure Product K->Pure Product

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Optimization

Technical Support Center: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol Crystallization

Troubleshooting Guides & Methodologies for Application Scientists Mechanistic Overview 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (CAS 29805-14-9) is a highly valuable secondary propargylic alcohol utilized as a building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & Methodologies for Application Scientists

Mechanistic Overview

1-(3,4-Dichlorophenyl)-2-propyn-1-ol (CAS 29805-14-9) is a highly valuable secondary propargylic alcohol utilized as a building block in pharmaceutical synthesis[1]. It is typically synthesized via the nucleophilic addition of ethynylmagnesium bromide to 3,4-dichlorobenzaldehyde[2].

Due to the compound's specific polarizability—driven by the terminal alkyne and the electron-withdrawing dichlorophenyl ring—researchers frequently encounter severe crystallization bottlenecks. The most notorious issue is "oiling out" (liquid-liquid phase separation), where the compound separates as a dense, impure oil rather than forming a highly ordered crystal lattice. The workflow and common failure points are mapped below.

G A 3,4-Dichlorobenzaldehyde + Ethynylmagnesium Bromide B Nucleophilic Addition (THF, 0°C to RT) A->B C Quench & Extract (Sat. NH4Cl, EtOAc) B->C D Crude 1-(3,4-Dichlorophenyl) -2-propyn-1-ol C->D E Hot Dissolution (EtOAc/Heptane) D->E F Controlled Cooling (0.1 - 0.2 °C/min) E->F G Nucleation & Growth (Seeding at MSZW) F->G Err1 Oiling Out (LLPS) Due to High Supersaturation F->Err1 Rapid Cooling H Filtration & Cold Wash G->H Err2 Impurity Entrapment (Aldehyde Co-precipitation) G->Err2 No Bisulfite Wash I Pure 1-(3,4-Dichlorophenyl) -2-propyn-1-ol Crystals H->I

Workflow for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol synthesis and crystallization troubleshooting.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my product "oiling out" instead of forming a crystalline suspension?

  • Causality: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when your cooling trajectory crosses the binodal curve before intersecting the solubility curve. Because 1-(3,4-dichlorophenyl)-2-propyn-1-ol has a low melting point and high solubility in mid-polar solvents, rapid cooling creates a state of high supersaturation where the solute prefers to form a solute-rich liquid phase rather than nucleating into a solid lattice.

  • Solution: Shift the thermodynamic pathway. Switch to a solvent system with a steeper solubility curve (e.g., Ethyl Acetate/Heptane). Reduce your cooling rate to <0.15 °C/min to stay within the Metastable Zone Width (MSZW). Most importantly, introduce seed crystals just above the cloud point to force heterogeneous nucleation before the system can phase-separate.

Q2: NMR analysis of my crystals shows 5-10% unreacted 3,4-dichlorobenzaldehyde. How do I prevent this entrapment?

  • Causality: 3,4-Dichlorobenzaldehyde and 1-(3,4-dichlorophenyl)-2-propyn-1-ol share nearly identical aromatic and polarity profiles. During crystallization, the aldehyde easily co-precipitates or becomes structurally entrapped within the propargyl alcohol's crystal lattice.

  • Solution: Do not rely on crystallization to purge the starting material. Implement a chemoselective sodium bisulfite ( NaHSO3​ ) wash during the post-reaction extraction phase. The bisulfite reacts specifically with the aldehyde to form a highly water-soluble sulfonate adduct, cleanly partitioning it into the aqueous waste stream before crystallization even begins.

Q3: My isolated crystals have a yellowish/brown tint instead of being pristine white. What is the degradation pathway?

  • Causality: The terminal alkyne moiety is highly susceptible to oxidative coupling (Glaser-type reactions) catalyzed by trace transition metals. Additionally, the Grignard reagent (ethynylmagnesium bromide) used during synthesis[2] can leave behind trace magnesium/bromide complexes that oxidize and discolor the product.

  • Solution: Introduce a clarification step. Add 1-2 wt% activated carbon during the hot dissolution phase of the crystallization. Filter the hot solution through a Celite pad to physically remove both the carbon and the adsorbed insoluble metal complexes before initiating the cooling profile.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in preventing LLPS. Below is a quantitative comparison of solvent systems for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Solvent SystemRoleSolvency PowerSuitability & Crystallization Behavior
Ethyl Acetate / Heptane Primary mixed systemHigh (EtOAc) / Low (Heptane)Excellent. Provides a steep solubility curve. Wide MSZW allows for controlled seeding.
Toluene / Hexane Alternative mixedModerate / LowGood. Yields high-purity crystals, but toluene entrapment requires extended vacuum drying.
Isopropanol / Water Green alternativeHigh (IPA) / Low (Water)Poor. Highly prone to oiling out. The hydrophobic dichlorophenyl ring rapidly phase-separates in water.
Dichloromethane (DCM) Synthesis/ExtractionVery HighUnsuitable. Evaporates too quickly, leading to flash precipitation and massive impurity inclusion.
Self-Validating Experimental Protocol

To ensure high-purity isolation of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, follow this self-validating methodology.

Phase 1: Chemoselective Scavenging & Workup

  • Following the standard Grignard addition of ethynylmagnesium bromide to 3,4-dichlorobenzaldehyde[2], quench the reaction at 0 °C with saturated aqueous NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Self-Validation Step (Aldehyde Purge): Wash the combined organic layers with 20% aqueous Sodium Bisulfite ( NaHSO3​ ) (2 x 50 mL) for 30 minutes under vigorous stirring. Confirm the complete absence of the aldehyde starting material via TLC (Hexane:EtOAc 8:2, UV active).

  • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude product[1].

Phase 2: Hot Dissolution & Clarification 5. Suspend the crude oil/solid in Ethyl Acetate (approx. 2 mL per gram of crude). Heat to 65 °C until complete dissolution is achieved. 6. Add 1 wt% activated carbon (e.g., Darco). Stir for 10 minutes at 65 °C to adsorb trace metals and oxidized polymeric impurities. 7. Self-Validation Step (Clarity Check): Filter the hot solution through a pre-warmed Celite pad into a jacketed crystallizer. The resulting filtrate must be completely transparent and colorless. If a yellow tint persists, repeat the carbon filtration.

Phase 3: Controlled Nucleation & Isolation 8. Gradually add the antisolvent, Heptane (approx. 6 mL per gram of crude), while maintaining the solution temperature at 60 °C. 9. Initiate a linear cooling ramp of 0.15 °C/min down to 45 °C. 10. Self-Validation Step (Seeding): At 45 °C (the predetermined MSZW boundary), add 0.5 wt% of pure 1-(3,4-dichlorophenyl)-2-propyn-1-ol seed crystals. Observe the reactor for 15 minutes. You must see the onset of heterogeneous nucleation (the solution becomes turbid with a crystalline suspension, not oily droplets). 11. Once the seed bed is established, continue cooling at 0.1 °C/min down to 5 °C. Hold at 5 °C for 2 hours to maximize equilibrium yield. 12. Filter the suspension under vacuum. Wash the filter cake with ice-cold Heptane (2 x 10 mL) to displace any mother liquor. 13. Dry the crystals in a vacuum oven at 30 °C for 12 hours.

References
  • 1-(3,4-Dichlorophenyl)-2-propyn-1-ol - ChemicalBook. ChemicalBook.
  • Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols - PMC. National Institutes of Health (NIH).

Sources

Troubleshooting

Preventing racemization during asymmetric synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Welcome to the technical support center for the asymmetric synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet crucial transformation. Chiral propargyl alcohols are valuable intermediates in medicinal chemistry, and achieving high enantiomeric purity is paramount. This resource provides direct answers to common issues encountered during synthesis, focusing on the prevention of racemization to ensure high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding the correct product, but the enantiomeric excess (ee) is consistently low. What are the most likely causes?

Low enantiomeric excess is a common issue that can often be traced back to several key factors. A systematic check of your reaction parameters is the most effective troubleshooting approach.[1]

  • Racemic Background Reaction: The most frequent culprit is a non-catalyzed, racemic reaction occurring alongside the desired asymmetric catalysis.[2] This "background" reaction produces an equal mixture of both enantiomers, which directly erodes the overall ee. This is often exacerbated by higher temperatures or impure reagents.

  • Suboptimal Temperature: Temperature is a critical parameter.[1] Higher temperatures can provide enough energy to overcome the subtle energy difference between the two diastereomeric transition states, leading to a loss of selectivity.[3] Conversely, a temperature that is too low may stall the reaction entirely.

  • Catalyst/Ligand Integrity: The enantiopurity and structural integrity of your chiral ligand or pre-catalyst are fundamental.[2] Impurities, degradation from improper storage (e.g., exposure to air or moisture), or contamination with the opposite enantiomer will directly reduce the product's ee.[1][2]

  • Presence of Water or Impurities: Many catalyst systems, particularly those involving organometallics like zinc or indium complexes, are highly sensitive to moisture.[1][2] Water can deactivate the catalyst or promote a non-selective reaction pathway.[1] Similarly, acidic or basic impurities in your starting materials or solvent can interfere with the catalytic cycle.[3]

Q2: How does the choice of chiral ligand and metal salt affect the stereochemical outcome?

The combination of the metal and the chiral ligand forms the active catalyst that orchestrates the enantioselective addition. Their interaction creates a specific three-dimensional chiral environment around the metal center.

  • Ligand Structure and "Bite Angle": Chiral ligands, such as derivatives of BINOL (1,1'-bi-2-naphthol) or bisoxazolines (BOX), create a defined chiral pocket.[4][5] The ligand's structure dictates how the aldehyde (3,4-dichlorobenzaldehyde) and the metal-acetylide complex can approach and bind. This steric arrangement favors one transition state over the other, leading to the preferential formation of one enantiomer. The efficacy of a ligand is often tied to its ability to form a rigid complex with the metal.[6]

  • Metal Center's Role: The metal (e.g., Zn(II), In(III), Cu(I)) acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen.[5][7][8] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alkyne. Different metals have different coordination preferences and Lewis acidities, which can influence both reaction rate and enantioselectivity. For instance, indium(III)/BINOL systems have been shown to be effective for a broad range of aldehydes due to the catalyst's "bifunctional character," which activates both substrates.[8]

Q3: What is the optimal temperature range for this reaction, and how does slow addition of reagents help?

Finding the optimal temperature requires a balance between reaction rate and selectivity.

  • General Rule: Lowering the reaction temperature generally increases enantioselectivity.[1][3] Reactions are often run between 0 °C and -78 °C. A good starting point for optimization is -20 °C.[9]

  • Slow Addition: The slow addition of the aldehyde to the mixture of the catalyst and the terminal alkyne is a critically important technique.[7][9] This strategy keeps the concentration of the aldehyde low at all times, which helps in several ways:

    • Minimizes Background Reaction: It suppresses the non-catalyzed racemic reaction, which is more likely to occur at higher aldehyde concentrations.[2]

    • Prevents Catalyst Inhibition/Deactivation: High concentrations of substrate or product can sometimes lead to catalyst aggregation or the formation of off-cycle, inactive species.

    • Suppresses Side Reactions: For aldehydes prone to self-condensation (aldol reaction), slow addition is essential to favor the desired alkynylation pathway.[8][9]

Q4: Can the solvent choice impact my results?

Absolutely. The solvent plays a crucial role in stabilizing the catalyst-substrate complex and the transition states.[1][3]

  • Coordinating vs. Non-coordinating Solvents: The choice between a coordinating solvent (like THF or Et₂O) and a non-coordinating solvent (like toluene or dichloromethane) can be pivotal. Coordinating solvents can sometimes compete with the aldehyde for a binding site on the metal catalyst, which may decrease both the rate and the enantioselectivity. However, in some systems, a coordinating solvent is necessary to maintain catalyst solubility and stability.

  • Polarity: Solvent polarity can influence the stability of the transition states. It is often beneficial to screen a range of solvents with varying polarities to find the optimal medium for your specific catalyst system.[1][3] Toluene is a common and effective solvent for many zinc-based alkynylations.[10]

Troubleshooting Guide: Low Enantiomeric Excess

Problem Potential Cause Recommended Solution
Low ee (<70%) 1. Racemic background reaction is dominant. • Lower the reaction temperature in 10-20 °C increments (e.g., from RT to 0 °C, then to -20 °C).[3] • Implement slow addition of the 3,4-dichlorobenzaldehyde using a syringe pump over several hours.[7][9]
2. Impure reagents or catalyst. • Verify the enantiomeric purity of the chiral ligand via chiral HPLC or NMR with a chiral solvating agent. • Ensure the aldehyde is pure (distill if necessary). • Use freshly distilled, anhydrous solvents.[1][3]
3. Incorrect catalyst loading or ratio. • Re-verify calculations for catalyst and ligand loading. Typical loadings range from 5-20 mol%.[3] • Optimize the metal-to-ligand ratio; it is not always 1:1.
Inconsistent ee between batches 1. Variable moisture content. • Dry all glassware in an oven (120 °C) overnight and cool under an inert atmosphere (N₂ or Ar).[3] • Use anhydrous grade solvents from a freshly opened bottle or passed through a solvent purification system.
2. Catalyst degradation. • Store chiral ligands and catalysts under an inert atmosphere, protected from light and moisture, and at the recommended temperature.[1] • Run a control reaction with a substrate known to give high ee to benchmark catalyst activity.[1]
Reaction stalls or is very slow 1. Temperature is too low. • Incrementally increase the reaction temperature. Find the balance where the rate is acceptable without significantly compromising ee.
2. Catalyst deactivation. • Ensure all reagents and solvents are free of potential catalyst poisons (e.g., trace acid/base, sulfur compounds).[2]

Experimental Protocols

Protocol: Enantioselective Alkynylation using a Zn(OTf)₂ / (+)-N-Methylephedrine System

This protocol is a well-established method for the asymmetric addition of terminal alkynes to aldehydes and serves as an excellent starting point for optimization.[7]

1. Preparation:

  • Dry all glassware (a two-neck round-bottom flask, condenser, and syringe) in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.

  • Use anhydrous toluene as the solvent.

  • Ensure 3,4-dichlorobenzaldehyde is purified (e.g., by recrystallization) and trimethylsilylacetylene is freshly distilled.

2. Reaction Setup:

  • To the flame-dried flask under a nitrogen atmosphere, add Zn(OTf)₂ (e.g., 0.2 equiv) and (+)-N-methylephedrine (0.4 equiv).

  • Add anhydrous toluene (to achieve a final aldehyde concentration of ~0.4 M).

  • Add triethylamine (4.0 equiv) and stir the mixture at room temperature for 30 minutes.

  • Add trimethylsilylacetylene (1.5 equiv) to the mixture.

  • Prepare a solution of 3,4-dichlorobenzaldehyde (1.0 equiv) in a separate flame-dried flask with anhydrous toluene.

3. Execution:

  • Cool the catalyst and alkyne mixture to the desired temperature (start with 0 °C for optimization).

  • Using a syringe pump, add the solution of 3,4-dichlorobenzaldehyde to the reaction mixture over a period of 4-6 hours.

  • Allow the reaction to stir at this temperature for an additional 12-24 hours after the addition is complete.

4. Monitoring and Workup:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Purification and Analysis:

  • Purify the crude product via flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low ee Observed check_purity Are Reagents & Solvents Pure and Anhydrous? start->check_purity purify Action: Re-purify Aldehyde. Use Fresh Anhydrous Solvent. check_purity->purify No check_temp Is Reaction Temperature Optimized? check_purity->check_temp Yes purify->start lower_temp Action: Lower Temperature (e.g., 0°C, -20°C). check_temp->lower_temp No check_addition Is Slow Addition Being Used? check_temp->check_addition Yes lower_temp->start implement_slow Action: Use Syringe Pump for Aldehyde Addition (4-6h). check_addition->implement_slow No check_catalyst Is Catalyst System Intact and Correct? check_addition->check_catalyst Yes implement_slow->start verify_catalyst Action: Verify Ligand Purity. Confirm Metal:Ligand Ratio. check_catalyst->verify_catalyst No success High ee Achieved check_catalyst->success Yes verify_catalyst->start

Caption: A systematic workflow for troubleshooting and resolving issues of low enantiomeric excess.

Conceptual Catalytic Cycle

G catalyst Active Chiral Catalyst [L–M] activated_alkyne Metal Acetylide [L–M–C≡C–R] catalyst->activated_alkyne + Alkyne - Base-H⁺ alkyne Terminal Alkyne (TMS-Acetylene) aldehyde Aldehyde (3,4-Dichlorobenzaldehyde) ternary_complex Diastereomeric Transition State aldehyde->ternary_complex Coordination activated_alkyne->ternary_complex product_complex Product-Catalyst Complex ternary_complex->product_complex C-C Bond Formation (Favored Face) product_complex->catalyst Release product Chiral Propargyl Alcohol product_complex->product

Caption: Generalized catalytic cycle for the metal-catalyzed asymmetric alkynylation of an aldehyde.

References

  • Pu, L. (2005). Ligand-Catalyzed Asymmetric Alkynylboration of Enones: A New Paradigm for Asymmetric Synthesis Using Organoboranes. Journal of the American Chemical Society. Available from: [Link]

  • Al-Harrasi, A., et al. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. Available from: [Link]

  • Trost, B. M., et al. (n.d.). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. PMC. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available from: [Link]

  • National Center for Biotechnology Information. (2010). Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. PubMed. Available from: [Link]

  • American Chemical Society. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. ACS Omega. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PMC. Available from: [Link]

  • American Chemical Society. (2020). Cobalt/Bisoxazolinephosphine-Catalyzed Asymmetric Alkynylation of Isatins. Organic Letters. Available from: [Link]

  • ResearchGate. (2015). Asymmetric Alkyne Addition to Aldehydes Catalyzed by BINOL and Its Derivatives. Available from: [Link]

  • SciSpace. (2002). Synthesis of propargyl alcohol derivatives involves stereoselective acylation of a racemic propargyl alcohol in the presence of a lipase, solvent and acylating agent, via a Mitsunobu reaction on the mixture of alcohol and acetate. Available from: [Link]

  • ResearchGate. (2026). Regioselective anti-Silyllithiation of Propargylic Alcohols. Available from: [Link]

  • National Center for Biotechnology Information. (2002). Asymmetric Synthesis of Anti-Homopropargylic Alcohols From Aldehydes and Chiral Sulfonimidoyl Substituted Bis(allyl)titanium Complexes Through Generation and Elimination of Novel Chiral Alkylidenecarbene (Dimethylamino)sulfoxonium Ylides. PubMed. Available from: [Link]

  • American Chemical Society. (2005). Dinuclear Zn-Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes. Journal of the American Chemical Society. Available from: [Link]

  • American Chemical Society. (2005). Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)/BINOL Complex. Journal of the American Chemical Society. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Dichlorination of Allylic Alcohols. PMC. Available from: [Link]

  • SciSpace. (2009). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. Available from: [Link]

  • Beilstein Journals. (2025). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Selectivity for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol Transformations

Welcome to the Technical Support Center. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a highly versatile, yet sensitive, propargylic alcohol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a highly versatile, yet sensitive, propargylic alcohol. Its structural duality—a terminal alkyne and a secondary alcohol, coupled with a 3,4-dichloroaryl ring—presents unique chemoselectivity challenges in synthetic chemistry. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure precision in your drug development and synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: How do I prevent etherification and dimerization during the Meyer-Schuster rearrangement?

The Issue: When attempting to rearrange 1-(3,4-Dichlorophenyl)-2-propyn-1-ol to 3-(3,4-dichlorophenyl)propenal using traditional Brønsted acids (e.g., H₂SO₄ or HCl), users frequently observe the formation of bis-propargylic ethers instead of the desired enone. The Causality: Strong acids protonate the secondary hydroxyl group, leading to the expulsion of water and the formation of a highly stabilized propargylic/benzylic carbocation. This electrophilic species is rapidly attacked by the hydroxyl group of an unreacted starting material molecule, forming an ether dimer rather than undergoing the desired 1,3-hydroxyl shift . The Solution: Shift from Brønsted acid catalysis to transition-metal catalysis. Gold(I) complexes or Vanadium(V) oxo catalysts (like VO(acac)₂) activate the alkyne via π-coordination rather than protonating the alcohol. This lowers the activation energy for the 1,3-shift without generating free carbocations. Alternatively, mild phosphorus-containing acids like aqueous hypophosphorous acid have been shown to mediate the rearrangement with high selectivity .

Q2: During Sonogashira cross-coupling, how can I ensure the reaction occurs exclusively at the terminal alkyne without activating the 3,4-dichloroaryl ring?

The Issue: Cross-coupling reactions often result in unwanted oligomerization or premature activation of the C–Cl bonds on the aromatic ring. The Causality: The oxidative addition of Palladium(0) into a C–Cl bond is kinetically demanding due to the high bond dissociation energy. It typically requires highly electron-rich, bulky phosphine ligands (e.g., PtBu₃ or XPhos) and elevated temperatures to force the metal center into the C–Cl bond . The Solution: Exploit this kinetic barrier. By using a standard, moderately electron-donating ligand such as triphenylphosphine (e.g., Pd(PPh₃)₂Cl₂) and keeping the reaction at room temperature to 50°C, the catalyst will exclusively undergo transmetalation with the copper acetylide formed at the terminal alkyne. The aryl chlorides will remain completely inert .

Q3: What is the most reliable method to oxidize this secondary alcohol to its corresponding ynone without cleaving the alkyne?

The Issue: Strong oxidants (like KMnO₄ or Jones reagent) can oxidatively cleave the carbon-carbon triple bond or cause over-oxidation to carboxylic acids. The Causality: Reagents that proceed via high-valent metal intermediates in solution often lack the chemoselectivity to differentiate between the electron-rich alkyne π-system and the secondary alcohol. The Solution: Use activated Manganese(IV) oxide (MnO₂). MnO₂ operates via a heterogeneous, surface-active radical mechanism that is highly specific for activated (benzylic and propargylic) alcohols. It cleanly oxidizes the compound to 1-(3,4-dichlorophenyl)prop-2-yn-1-one without affecting the alkyne .

Part 2: Standardized Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling (Preserving Aryl Chlorides)

Objective: Couple 1-(3,4-Dichlorophenyl)-2-propyn-1-ol with an aryl iodide while preserving the C–Cl bonds.

  • Preparation: In an oven-dried Schlenk flask under argon, add 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (1.0 equiv), the target aryl iodide (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Solvent Addition: Add anhydrous, degassed THF (0.2 M) and triethylamine (2.0 equiv).

  • Reaction: Stir the mixture at room temperature (20–25°C) for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc). The product will show a distinct Rf shift. Perform GC-MS on a reaction aliquot; the molecular ion peak must retain the characteristic 9:6:1 isotopic pattern of a dichloro-compound, confirming the C–Cl bonds are intact.

  • Workup: Filter through a short pad of Celite to remove metal salts, concentrate, and purify via flash chromatography.

Protocol B: Selective Oxidation to 1-(3,4-Dichlorophenyl)prop-2-yn-1-one

Objective: Oxidize the secondary alcohol to a ketone without alkyne cleavage.

  • Preparation: Dissolve 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (1.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Oxidation: Add activated Manganese(IV) oxide (MnO₂, 10.0 equiv). Note: The large excess is required as this is a surface-mediated reaction.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Self-Validation (In-Process Control): Analyze via IR spectroscopy. The successful formation of the ynone is confirmed by the appearance of a strong conjugated carbonyl stretch at ~1640 cm⁻¹ and the retention of the terminal alkyne C–H stretch at ~3300 cm⁻¹.

  • Workup: Filter the suspension through a pad of Celite, washing thoroughly with dichloromethane. Evaporate the solvent to yield the pure ynone.

Part 3: Quantitative Data Summary

TransformationTarget ProductOptimal Catalyst/ReagentPrimary Side ReactionSelectivity Control StrategyExpected Yield
Meyer-Schuster Rearrangement 3-(3,4-Dichlorophenyl)propenalGold(I) or VO(acac)₂Etherification / DimerizationAvoid Brønsted acids; use π-alkyne activation.85–95%
Sonogashira Coupling Internal AlkynePd(PPh₃)₂Cl₂ / CuIAryl Chloride ActivationUse standard PPh₃ ligands; maintain T < 50°C.80–90%
Oxidation 1-(3,4-Dichlorophenyl)prop-2-yn-1-oneActivated MnO₂Alkyne CleavageUse heterogeneous surface oxidants.>90%

Part 4: Mechanistic Workflow

Reactivity SM 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (Propargylic Alcohol) MS_Cat Gold(I) or Vanadium(V) Catalysis (π-Alkyne Activation) SM->MS_Cat Rearrangement Sono_Cat Pd(PPh3)2Cl2 / CuI, RT (Terminal Alkyne Activation) SM->Sono_Cat Cross-Coupling Ox_Cat Activated MnO2, CH2Cl2 (Surface Radical Oxidation) SM->Ox_Cat Oxidation MS_Prod Meyer-Schuster Product (High Chemoselectivity) MS_Cat->MS_Prod Side_Ether Etherification (Avoided by skipping Brønsted acids) MS_Cat->Side_Ether If strong acid used Sono_Prod Sonogashira Product (C-Cl Bonds Preserved) Sono_Cat->Sono_Prod Side_Cl Aryl Chloride Activation (Avoided by avoiding PtBu3/Heat) Sono_Cat->Side_Cl If electron-rich ligand used Ox_Prod Ynone Product (Triple Bond Preserved) Ox_Cat->Ox_Prod

Divergent chemoselective pathways for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

References

  • The Meyer–Schuster Rearrangement. Organic Reactions. [Link][1]

  • Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry.[Link][2]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters.[Link][3]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Sustainable Chemistry & Engineering / PMC. [Link][4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in the Synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Welcome to the technical support center for the synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with catalyst performance during this critical synthesis. Our goal is to provide in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent catalyst poisoning, ensuring robust and reproducible results.

The synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is most commonly achieved via a Sonogashira cross-coupling reaction.[1][2] This powerful reaction forms a carbon-carbon bond between an aryl halide (1-halo-3,4-dichlorobenzene) and a terminal alkyne (propargyl alcohol), typically using a palladium catalyst and a copper(I) co-catalyst.[3][4][5] While highly effective, the catalytic system is sensitive to various impurities and reaction conditions that can lead to deactivation, a phenomenon known as catalyst poisoning.[6][7]

This document provides a structured approach to understanding and overcoming these challenges in a practical, question-and-answer format.

Section 1: The Sonogashira Coupling at a Glance

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[8][9] Understanding this mechanism is the first step in effective troubleshooting.

The overall reaction is as follows:

(Note: Image is a placeholder for the chemical reaction structure)

General Reaction Scheme for the Synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

The Catalytic Cycle

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from propargyl alcohol, the copper(I) salt, and a base), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3][4]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->p1 Pd_II_Complex Ar-Pd(II)-X(L₂) OxAdd->Pd_II_Complex Transmetal Transmetalation Product_Complex Ar-Pd(II)-C≡CR(L₂) Pd_II_Complex->Product_Complex Receives Acetylide Pd_II_Complex->p2 Transmetal->Product_Complex CuX Cu(I)X Transmetal->CuX Product_Complex->Pd0 Product Ar-C≡CR Reduct Reductive Elimination Product_Complex->p3 Reduct->Pd0 Regenerates Catalyst p1->Pd_II_Complex p2->Product_Complex p3->Pd0 Alkyne HC≡CR + Base CuX->c1 Cu_Acetylide Cu(I)C≡CR Alkyne->Cu_Acetylide Cu_Acetylide->Transmetal Cu_Acetylide->CuX Regenerates Co-Catalyst Cu_Acetylide->c2 c1->Cu_Acetylide c2->CuX

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Section 2: Troubleshooting Guide

This section addresses common experimental failures in a direct Q&A format.

Problem: My reaction has stalled or shows very low conversion.

Q1: I've set up my reaction, but after several hours, TLC/LC-MS analysis shows mostly starting material. What's the most likely cause?

A: The most probable cause is the deactivation of your palladium catalyst. This can happen for several reasons, but it often points to catalyst poisoning, where impurities or side-products bind to the catalyst's active sites, rendering it ineffective.[10] Another common issue is the precipitation of palladium as inactive "palladium black," often due to the presence of oxygen or the degradation of phosphine ligands.

Q2: How can I determine if catalyst poisoning is the issue and what are the potential sources of poisons?

A: Identifying the poison requires a systematic evaluation of all reaction components. Poisons are substances that chemically bond to the catalyst's active sites.[7] Common culprits in a Sonogashira coupling include:

  • Sulfur Compounds: Often present as impurities in reagents or solvents. Sulfur can irreversibly bind to palladium.[6][11]

  • Water and Oxygen: While some modern protocols are more robust, classic Sonogashira reactions require anaerobic conditions.[5] Oxygen can lead to the oxidation of phosphine ligands and the formation of palladium black. Water can interfere with Ziegler-Natta catalysts, a different class, but its presence can still impact sensitive organometallic reactions.[7]

  • Excess Phosphines or Other Ligands: While necessary, impurities or degradation products from phosphine ligands can sometimes inhibit the reaction.

  • Impurities in Starting Materials: The 3,4-dichloroaryl halide or propargyl alcohol may contain trace impurities from their synthesis or degradation over time. For example, nitrogen-containing heterocycles are known poisons for palladium.[7][11]

  • Byproducts from the Amine Base: Amines can contain impurities or degrade, especially if they are old or have been improperly stored.

Poison_Sources cluster_reagents Reagents & Solvents cluster_environment Reaction Environment Catalyst Pd/Cu Catalyst ArylHalide Aryl Halide (Sulfur, Halide Impurities) ArylHalide->Catalyst Alkyne Propargyl Alcohol (Oxidation Byproducts) Alkyne->Catalyst Base Amine Base (Water, Carbonates) Base->Catalyst Solvent Solvent (Peroxides, Water, Sulfur) Solvent->Catalyst Atmosphere Atmosphere (Oxygen, Moisture) Atmosphere->Catalyst SideRxns Side Reactions (Homocoupling) SideRxns->Catalyst

Caption: Potential sources of catalyst poisons that can lead to reaction failure.

Section 3: Frequently Asked Questions (FAQs)

Q1: My reaction turns black and a precipitate forms almost immediately. What is happening?

A: The formation of a black precipitate is characteristic of palladium(0) agglomeration, commonly known as "palladium black." This is an inactive, bulk form of the metal that has fallen out of the catalytic cycle. The primary cause is often the presence of oxygen, which can degrade the phosphine ligands that are essential for stabilizing the soluble Pd(0) species. Ensure your solvents are thoroughly deoxygenated and maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the entire setup and reaction.

Q2: I'm seeing significant formation of a byproduct from the self-coupling of propargyl alcohol. How do I prevent this?

A: The self-coupling of terminal alkynes is known as Glaser coupling and is a common side reaction in Sonogashira chemistry, especially when a copper co-catalyst is used.[3] It is often promoted by the presence of oxygen. To mitigate this:

  • Ensure Rigorous Deoxygenation: Sparge all solvents and the reaction mixture with an inert gas before heating.

  • Consider Copper-Free Conditions: Several modern protocols for Sonogashira couplings have been developed that avoid the use of a copper co-catalyst, which can eliminate Glaser coupling as a side reaction.[8][12][13] These often require different ligand systems or bases.

Q3: Can impurities in my 3,4-dichloroaryl halide be a problem?

A: Absolutely. The purity of the aryl halide is critical. Aryl halides prepared using sulfur-containing reagents may retain trace amounts of sulfur, which is a potent palladium poison.[6] Similarly, if the halide is an iodide, it may degrade over time to release trace I₂, which can interfere with the catalyst. It is recommended to use freshly purified or high-purity commercial aryl halides.

Q4: Is it possible to regenerate a poisoned catalyst?

A: Regeneration of a poisoned catalyst is challenging in a laboratory setting and depends heavily on the nature of the poison.

  • For physically adsorbed poisons or fouling: Sometimes washing the catalyst (if heterogeneous) or treating the reaction mixture with specific agents can help.[14]

  • For chemical poisoning (e.g., sulfur): This is often irreversible. Some industrial processes use high-temperature treatments or specific chemical washes to regenerate catalysts, but this is rarely practical for a bench-scale organic synthesis.[15][16][17] For instance, washing with a dilute NH4Cl solution has been shown to regenerate some Pd-based catalysts by removing alkali metal contaminants and reconverting inert PdOx to active species.[18] However, for most lab-scale reactions, using a fresh batch of catalyst is the most efficient solution.

Section 4: Protocols & Data
Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

This protocol is based on established Sonogashira coupling procedures.[1][2]

Materials:

  • 1-Iodo-3,4-dichlorobenzene (or 1-bromo-3,4-dichlorobenzene)

  • Propargyl alcohol

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Anhydrous, deoxygenated solvent (e.g., THF, Diisopropylamine)

  • Base (e.g., Diisopropylamine or Triethylamine)

Procedure:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a steady stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add 1-iodo-3,4-dichlorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and Backfill: Seal the flask and evacuate the atmosphere, then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated THF and Diisopropylamine via syringe. Begin stirring to dissolve the solids.

  • Add Alkyne: Add propargyl alcohol (1.2-1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) as needed. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous ammonium chloride solution to remove the copper salts. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Tables

Table 1: Common Catalyst Systems and Potential Issues

Catalyst SystemTypical LoadingCommon Poisons / IssuesMitigation Strategy
PdCl₂(PPh₃)₂ / CuI Pd: 1-5 mol% Cu: 2-10 mol%Oxygen (forms Pd black), Sulfur, Water, Amine ImpuritiesRigorous inert atmosphere, high-purity reagents, fresh amine base.
Pd(PPh₃)₄ / CuI Pd: 1-5 mol% Cu: 2-10 mol%Highly sensitive to oxygen.Store catalyst under inert gas; handle exclusively in a glovebox or under inert stream.
Copper-Free Systems Pd: 1-5 mol%Less prone to Glaser coupling. Can be sensitive to base choice and water.Use a strong, non-nucleophilic base like TBAF[13] or Cs₂CO₃. Ensure anhydrous conditions.

Table 2: Troubleshooting Matrix

SymptomPossible Cause(s)Recommended Action(s)
No reaction Inactive catalyst (poisoned or degraded); Wrong reagents.Verify all reagents. Use fresh, high-purity catalyst and solvents. Ensure inert atmosphere.
Reaction starts, then stalls Catalyst poisoning during reaction; Insufficient catalyst loading.Check for sources of contamination. Consider adding a second portion of catalyst.
Black precipitate forms Oxygen contamination leading to Pd(0) precipitation.Improve inert gas technique; use thoroughly deoxygenated solvents.
High yield of homocoupled alkyne Oxygen contamination promoting Glaser coupling.Improve deoxygenation; switch to a copper-free protocol.
Multiple unidentified byproducts Reagent degradation; Reaction temperature too high.Purify starting materials; run the reaction at a lower temperature.
Section 5: Visual Workflow

Troubleshooting_Workflow Start Reaction Failed (Low/No Conversion) CheckReagents Step 1: Verify Reagent Purity - Fresh Catalyst? - Anhydrous Solvent? - Pure Aryl Halide? Start->CheckReagents ReagentOK Purity Confirmed CheckReagents->ReagentOK Yes ReagentBad Impurity Suspected CheckReagents->ReagentBad No CheckSetup Step 2: Check Reaction Setup - Fully Inert Atmosphere? - Correct Temperature? - Adequate Stirring? SetupOK Setup Correct CheckSetup->SetupOK Yes SetupBad Setup Flawed CheckSetup->SetupBad No AnalyzeSideProducts Step 3: Analyze Byproducts - Pd Black? - Homocoupling Product? PdBlack Yes, Pd Black AnalyzeSideProducts->PdBlack Pd Black Glaser Yes, Homocoupling AnalyzeSideProducts->Glaser Homocoupling NoSideProducts No Obvious Byproducts AnalyzeSideProducts->NoSideProducts Neither ReagentOK->CheckSetup ActionPurify Action: Purify/Replace Reagents ReagentBad->ActionPurify SetupOK->AnalyzeSideProducts ActionSetup Action: Improve Inert Technique, Degas Solvents SetupBad->ActionSetup PdBlack->ActionSetup ActionCuFree Action: Improve Degassing or Switch to Cu-Free Protocol Glaser->ActionCuFree ActionRestart Action: Restart with all checks complete NoSideProducts->ActionRestart

Sources

Optimization

Improving the reproducibility of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol experiments

Technical Support Center: Reproducibility & Troubleshooting for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol Workflows Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, validated protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reproducibility & Troubleshooting for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol Workflows

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, validated protocols, and quantitative benchmarks for the synthesis and downstream application of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. As a critical propargylic alcohol building block, it is frequently utilized in the synthesis of drug-like heterocycles and trifluoromethylallenes[1]. Achieving high reproducibility requires strict control over moisture, reagent stoichiometry, and workup conditions.

Workflow Visualization

G Start 3,4-Dichlorobenzaldehyde (Starting Material) Intermediate 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (Target Intermediate) Start->Intermediate Nucleophilic Addition Grignard Ethynylmagnesium Bromide (Anhydrous THF, 0°C) Grignard->Intermediate Ethynylation Failure1 Side Products / Stalled Reaction (Moisture Contamination) Grignard->Failure1 H2O Quench Product Trifluoromethylallene Derivative (Drug Building Block) Intermediate->Product Deoxytrifluoromethylation Reagents Phenyl Bromodifluoroacetate + CuI Catalyst Reagents->Product Cu-Catalyzed Decarboxylation

Fig 1: Synthesis and downstream deoxytrifluoromethylation of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Section 1: Core Troubleshooting FAQs

Q1: Why is my yield of 1-(3,4-dichlorophenyl)-2-propyn-1-ol consistently below 50%, with significant unreacted aldehyde remaining? A1: The primary cause is the degradation of ethynylmagnesium bromide due to moisture. Grignard reagents act as strong bases; in the presence of trace water, ethynylmagnesium bromide is rapidly protonated to form acetylene gas and magnesium hydroxide salts. Diagnostic Action: Observe the reaction upon the first few drops of Grignard addition. Excessive bubbling before the aldehyde is fully engaged indicates water quenching. Ensure your THF is freshly distilled over sodium/benzophenone and glassware is flame-dried.

Q2: During the Cu-catalyzed deoxytrifluoromethylation of this propargylic alcohol, why do I observe poor conversion to the trifluoromethylallene? A2: This is typically caused by the accumulation of protic byproducts. The reaction utilizes phenyl bromodifluoroacetate. During the transesterification step, phenol is generated. If simple leaving groups like H₂O or MeOH are present, they severely inhibit the final Cu-catalyzed decarboxylative trifluoromethylation step[2]. Corrective Action: Conduct the reaction in a strictly anhydrous environment (e.g., argon-filled glovebox) and ensure the propargylic alcohol is rigorously dried via azeotropic distillation prior to use[3].

Q3: Why does my purified propargylic alcohol turn dark brown and degrade during storage? A3: Propargylic alcohols are sensitive to acid-catalyzed Meyer-Schuster rearrangements and oxidative degradation. If your silica gel column was too acidic, or if trace transition metals remain from previous steps, the alkyne can polymerize over time. Corrective Action: Neutralize the silica gel with 1% triethylamine prior to chromatography, and store the purified product under an argon atmosphere at -20 °C.

Section 2: Quantitative Data & Benchmarks

Use the following analytical benchmarks to validate your intermediate before proceeding to downstream catalytic steps.

ParameterExpected Value / BenchmarkTroubleshooting Indicator
Grignard Addition Yield 85 – 95%< 60% indicates moisture in THF or degraded Grignard reagent.
Physical State Pale yellow to colorless oil/solidDark brown indicates oxidation or acid-catalyzed polymerization.
¹H NMR: Alkyne C-H ~ 2.6 – 2.8 ppm (doublet/multiplet)Absence indicates complete failure of the ethynylation step.
¹H NMR: Benzylic C-H ~ 5.4 – 5.6 ppm (multiplet)Shifted or missing indicates aldehyde non-conversion.
Deoxytrifluoromethylation Yield 60 – 75%< 30% indicates catalyst poisoning by residual water/alcohol[2].

Section 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous Synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Mechanistic Goal: Nucleophilic addition of an ethynyl carbanion to an electrophilic carbonyl carbon while suppressing enolization and base-catalyzed side reactions.

  • System Preparation: Flame-dry a 250 mL 2-neck round-bottom flask under a continuous argon stream. Add 3,4-dichlorobenzaldehyde (10.0 mmol, 1.75 g) and anhydrous THF (50 mL).

  • Thermal Control: Submerge the flask in an ice-water bath to reach 0 °C. Causality: The low temperature mitigates the exothermic nature of the Grignard addition, preventing the localized boiling of THF and suppressing unwanted side reactions.

  • Nucleophilic Addition: Via a syringe pump, add ethynylmagnesium bromide (0.5 M in THF, 24 mL, 12.0 mmol) dropwise over 30 minutes. Self-Validation: A mild exotherm should be felt on the flask wall. If vigorous bubbling occurs, the system is wet, and the run should be aborted.

  • Propagation: Stir at 0 °C for 1 hour, then remove the bath and allow warming to 25 °C for 2 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a more polar alcohol spot (Rf ~0.3).

  • Mild Quenching: Cool back to 0 °C and cautiously add saturated aqueous NH₄Cl (20 mL). Causality: NH₄Cl provides mildly acidic protons (pH ~5-6) to cleanly hydrolyze the magnesium alkoxide intermediate without inducing acid-catalyzed dehydration of the newly formed, sensitive propargylic alcohol.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Cu-Catalyzed Deoxytrifluoromethylation

Mechanistic Goal: Conversion of the propargylic alcohol to a trifluoromethylallene via a transesterification/decarboxylative trifluoromethylation cascade[3].

  • Reagent Assembly (Glovebox): Inside an argon-filled glovebox, charge a dry reaction vial with 1-(3,4-dichlorophenyl)-2-propyn-1-ol (0.50 mmol), phenyl bromodifluoroacetate (1.00 mmol), CuI (0.050 mmol), N,N'-dimethylethylenediamine (DMEDA, 0.055 mmol), bromodifluoroacetic acid (0.25 mmol), and KF (1.0 mmol)[1].

  • Solvent Addition: Dissolve the mixture in anhydrous DMF (1.0 mL). Causality: DMF stabilizes the highly reactive Cu-CF₃ intermediate generated during the decarboxylation phase.

  • Sealing & Heating: Seal the vial with a PTFE-lined screw cap, remove from the glovebox, and place on a pre-heated reaction block at 50 °C for 24–38 hours[2]. Self-Validation: The solution will transition from pale yellow to a deep, homogenous catalytic color. Precipitation of black Cu(0) indicates catalyst death (likely due to oxygen ingress).

  • Workup: Dilute the cooled mixture with Et₂O (10 mL). Wash with 1M NaOH (3 x 5 mL). Causality: The NaOH wash is critical to remove unreacted bromodifluoroacetic acid and the phenol byproduct generated during transesterification[1].

  • Final Isolation: Wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (pentane) to yield the pure trifluoromethylallene derivative.

References

  • Catalytic One-Step Deoxytrifluoromethylation of Alcohols, PMC (National Institutes of Health). Available at: [Link]

  • Catalytic One-Step Deoxytrifluoromethylation of Alcohols, The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Catalytic One-Step Deoxytrifluoromethylation of Alcohols, Lirias Repository (KU Leuven). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Welcome to the technical support resource for the NMR analysis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting for commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the NMR analysis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting for common and unexpected spectral observations. As Senior Application Scientists, we understand that a spectrum is a story; this guide will help you interpret it correctly.

Frequently Asked Questions (FAQs)

Q1: My hydroxyl (-OH) proton signal is broad and its chemical shift doesn't match the literature. Is my sample impure?

A1: Not necessarily. The chemical shift of a hydroxyl proton is notoriously variable and is highly dependent on sample concentration, solvent, temperature, and the presence of trace amounts of acid or water.[1][2][3]

  • Causality: This variability arises from the dynamic nature of hydrogen bonding. At higher concentrations, intermolecular hydrogen bonding increases, which deshields the proton and shifts its signal downfield (to a higher ppm).[1][4] Conversely, in dilute, non-polar solvents, the proton is more "free" and appears upfield. The signal is often broad due to rapid chemical exchange with other labile protons (like trace water) or among alcohol molecules themselves. This exchange occurs on the NMR timescale, averaging the magnetic environments and leading to signal broadening.[5][6]

  • Troubleshooting Steps:

    • Change Solvent: Re-run the sample in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a strong hydrogen bond acceptor, which slows down the intermolecular proton exchange.[1][5] This typically results in a sharp -OH signal that shows clear coupling to the adjacent methine proton.

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, causing the -OH signal to disappear or significantly diminish. This is a definitive test to confirm the identity of an -OH or -NH peak.[2]

    • Check Concentration: Run samples at different concentrations to observe the shifting behavior. A concentration-dependent shift is characteristic of an exchangeable proton.

Q2: The methine proton (-CHOH) appears as a doublet of doublets, but I only expected a doublet from coupling to the alkyne. What's causing the extra splitting?

A2: You are likely observing two distinct coupling phenomena:

  • Vicinal Coupling (³J): The three-bond coupling between the methine proton and the hydroxyl proton. As discussed in Q1, this is often not observed in solvents like CDCl₃ due to rapid exchange but becomes clear in solvents like DMSO-d₆.

  • Long-Range Coupling (⁴J): A four-bond coupling between the methine proton and the acetylenic proton (-C≡CH). This coupling occurs through the π-system of the alkyne and is a well-documented phenomenon in propargylic systems.[7][8][9] These coupling constants are typically small (usually < 3 Hz).[9]

  • Expert Insight: The cylindrical symmetry of the alkyne's π-electron system allows for effective transmission of spin information, making this four-bond propargylic coupling observable regardless of molecular geometry.[7] The resulting signal for the methine proton is therefore often a doublet of doublets (dd) or a more complex multiplet if other couplings are present.

Q3: The signals for my aromatic protons in the dichlorophenyl ring are shifted unexpectedly. Why don't they match simple prediction models?

A3: The chemical shifts of the three aromatic protons are governed by a combination of factors that can lead to deviations from standard additive models:

  • Substituent Effects: The two chlorine atoms are electron-withdrawing groups, which deshield the aromatic protons, shifting them downfield.[10][11] Their positions (meta and para to the propargyl alcohol group) create a specific electronic environment.

  • Anisotropic Effects: The propargyl group attached to the ring has its own magnetic anisotropy associated with the triple bond.[4][12] Depending on the molecule's preferred conformation in solution, this can cause additional shielding or deshielding of the nearby aromatic protons.

  • Solvent Effects: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in the signals of aromatic protons due to specific solute-solvent interactions (stacking, etc.).[1] Even common solvents like CDCl₃ and DMSO-d₆ can cause noticeable shifts.[13][14]

Troubleshooting Workflow for Unexpected NMR Shifts

This workflow provides a systematic approach to diagnosing issues with your NMR data for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Troubleshooting_Workflow start Start: Unexpected NMR Shift Observed check_proton Which proton signal is affected? start->check_proton oh_proton -OH Proton (Broad, Shifted, Missing) check_proton->oh_proton -OH methine_proton Methine (-CHOH) Proton (Unexpected Splitting) check_proton->methine_proton -CHOH aromatic_proton Aromatic Protons (Unusual Shifts / Pattern) check_proton->aromatic_proton Ar-H general_issue Multiple Signals / Unidentified Peaks check_proton->general_issue Other oh_cause Cause: H-Bonding / Exchange oh_proton->oh_cause oh_solution1 Action: Run in DMSO-d6 to slow exchange & see coupling oh_cause->oh_solution1 oh_solution2 Action: D2O Shake to confirm identity (signal disappears) oh_cause->oh_solution2 methine_cause Cause: Long-Range Coupling methine_proton->methine_cause methine_solution Action: Measure 4J coupling constant. Confirm coupling to both -OH (in DMSO) and acetylenic -H. methine_cause->methine_solution aromatic_cause Cause: Anisotropy / Solvent Effects aromatic_proton->aromatic_cause aromatic_solution Action: Check solvent purity. Compare with spectra in different non-aromatic solvents. aromatic_cause->aromatic_solution general_cause Cause: Impurity general_issue->general_cause general_solution Action: Check for residual solvent, starting material, or byproducts. Run 13C and DEPT spectra. general_cause->general_solution

Caption: Troubleshooting workflow for diagnosing unexpected NMR shifts.

Data Reference Table

The following table provides expected chemical shift ranges for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. Use this table to benchmark your experimental data.

Proton (¹H) Label Expected Shift (δ, ppm) in CDCl₃ Expected Multiplicity Observed Shift (User Data) Potential Cause of Deviation
Hydroxyl-OH 1.5 - 4.0 (highly variable)[2][3]Broad Singlet (s)Concentration, temperature, moisture, solvent.
Acetylenic-C≡CH ~2.7Doublet (d)Solvent effects, long-range coupling.
Methine-C H(OH)-~5.5Doublet (d) or Doublet of Doublets (dd)Long-range coupling to acetylenic H, coupling to OH.
AromaticAr-H 7.3 - 7.6Multiplets (m)Solvent effects, conformation.
Carbon (¹³C) Label Expected Shift (δ, ppm) in CDCl₃ DEPT-135 Signal Observed Shift (User Data) Potential Cause of Deviation
MethineC H(OH)60 - 75[15]PositiveSolvent effects.
Alkyne (C-H)-C≡C H70 - 80[15]PositiveSolvent effects.
Alkyne (C-C)-C ≡CH80 - 90[15]No SignalSolvent effects.
Aromatic (C-H)Ar-C H125 - 135[15]PositiveSolvent effects.
Aromatic (C-Cl/C-C)Ar-C 130 - 140[15]No SignalSolvent effects.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

This protocol ensures high-quality, reproducible data by minimizing common contaminants.

  • Glassware Preparation: Ensure your NMR tube and sample vial are impeccably clean and dry. If necessary, oven-dry the glassware at 120°C for at least 2 hours and cool in a desiccator.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your 1-(3,4-Dichlorophenyl)-2-propyn-1-ol into a clean, dry vial.

  • Solvent Addition: Using a clean, dry syringe or pipette, add approximately 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆ from a sealed ampoule). The solvent should contain a known internal standard (most commonly 0.03% TMS).

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. If sonication is required, use minimal power and time to avoid sample degradation.

  • Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Acquisition: Cap the NMR tube, wipe it clean, and insert it into the spinner. Place it in the NMR spectrometer and allow the sample to thermally equilibrate for 2-5 minutes before beginning data acquisition.

Protocol 2: The D₂O Shake Experiment

This is a definitive method for identifying exchangeable protons (-OH, -NH, -COOH).

  • Acquire Initial Spectrum: Prepare and run your sample as described in Protocol 1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube securely and invert it several times to ensure thorough mixing. You may see a second liquid phase, which is normal.

  • Re-acquire Spectrum: Place the tube back into the spectrometer. Re-run the exact same ¹H NMR experiment.

  • Analysis: Compare the "before" and "after" spectra. The signal corresponding to the hydroxyl proton should have significantly decreased in intensity or disappeared entirely, confirming its identity.

References

  • JoVE. (2024). ¹H NMR: Long-Range Coupling. JoVE Science Education Database. [Link]

  • Reich, H. J. (2020). 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Fiveable. (2025). Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. [Link]

  • Factors Affecting Chemical Shift in Proton NMR Spectroscopy. (2025). Pharmaguideline. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Long range coupling. [Link]

  • Scribd. (n.d.). Factors Influencing Proton NMR Shifts. [Link]

  • Abraham, R. J., et al. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]

  • Reich, H. J. (2020). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Reich, H. J. (2020). 5-HMR-8 Symmetry in NMR Spectra. Organic Chemistry Data. [Link]

  • Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society. [Link]

  • ¹³C NMR Spectroscopy. (n.d.). SlidePlayer. [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Al-Hourani, B. (2025). Spotting diastereotopic protons in the NMR spectrum. [Link]

  • Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. Cal Poly Pomona. [Link]

  • Michigan State University Chemistry. (n.d.). Proton NMR Table. [Link]

  • ¹³C-NMR. (n.d.). University of Massachusetts. [Link]

  • Gable, K. (2022). ¹H NMR Chemical Shifts. Oregon State University. [Link]

  • ¹³C NMR of 1-Propanol. (n.d.). University of Rochester. [Link]

  • Chemistry Steps. (2022). Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]

  • Ismael, S., et al. (n.d.). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Basrah. [Link]

  • Nolis, P., et al. (2013). Long-range proton-carbon coupling constants: NMR methods and applications. PubMed. [Link]

  • ¹³C NMR Chemical Shift Table. (n.d.). PDF. [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research. [Link]

  • Jain, D., et al. (2009). Pharmaceutical Impurities: An Overview. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol and Analogous Propargyl Alcohols in Organic Synthesis

Propargyl alcohols are indispensable building blocks in modern organic synthesis, serving as precursors for complex heterocycles, α,β-unsaturated carbonyls, and active pharmaceutical ingredients. However, the reactivity...

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Author: BenchChem Technical Support Team. Date: March 2026

Propargyl alcohols are indispensable building blocks in modern organic synthesis, serving as precursors for complex heterocycles, α,β-unsaturated carbonyls, and active pharmaceutical ingredients. However, the reactivity of these alkynols is hyper-sensitive to the electronic nature of their substituents.

This guide provides a rigorous comparative analysis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol against its unsubstituted and electron-rich analogs (such as 1-phenyl-2-propyn-1-ol and 1-(4-methoxyphenyl)-2-propyn-1-ol). By examining mechanistic causality, catalytic performance, and step-by-step experimental validation, this guide equips synthetic chemists with the necessary data to optimize transition-metal and Brønsted acid-catalyzed cascades.

Electronic Tuning: The 3,4-Dichloro Advantage

The fundamental challenge in propargyl alcohol chemistry—particularly in the Meyer-Schuster rearrangement and subsequent cycloisomerizations—is chemoselectivity. When activated by a Lewis acid (e.g., Au, Ru) or a Brønsted acid, propargyl alcohols can undergo either a concerted 1,3-hydroxyl shift (Meyer-Schuster) or ionization to a propargylic carbocation (leading to the Rupe rearrangement or polymerization).

Mechanistic Causality:

  • Electron-Donating Groups (e.g., 4-Methoxy): Strongly stabilize the intermediate carbocation via resonance (+M effect). While this accelerates reaction rates, it often leads to poor chemoselectivity, favoring the Rupe rearrangement or unwanted off-target oligomerization.

  • Electron-Withdrawing Groups (e.g., 3,4-Dichloro): The 3,4-dichlorophenyl moiety exerts a strong inductive pull (-I effect), drastically reducing electron density at the propargylic position. This destabilizes potential carbocation intermediates, suppressing ionization. Consequently, the reaction is forced down the highly controlled, concerted allenol pathway. This electronic stabilization has been leveraged successfully in the synthesis of highly substituted δ-carbolines[1] and complex thiazoles[2].

MechanisticPathway Start Propargyl Alcohol + Catalyst Split Start->Split PathA 1-(3,4-Dichlorophenyl)-... (Electron-Withdrawing) Split->PathA PathB 1-(4-Methoxyphenyl)-... (Electron-Donating) Split->PathB Allenol Allenol Intermediate (Concerted 1,3-Shift) PathA->Allenol Suppressed Ionization Carbocation Carbocation Intermediate (Ionization) PathB->Carbocation Stabilized Cation MS_Product Meyer-Schuster Product (High Yield, α,β-Enone) Allenol->MS_Product Tautomerization Carbocation->MS_Product Minor Pathway Rupe_Product Rupe Product / Polymers (Side Reactions) Carbocation->Rupe_Product Elimination

Fig 1. Mechanistic divergence of propargyl alcohols based on aryl ring electronic effects.

Comparative Catalytic Performance

To objectively evaluate the impact of the 3,4-dichloro substitution, we compare the performance of three propargyl alcohol analogs in a standard Gold(I)-Catalyzed Meyer-Schuster Rearrangement . The data below highlights how electronic tuning dictates both yield and chemoselectivity[3].

SubstrateCatalyst SystemTime (h)Yield (%)Chemoselectivity (MS : Rupe)
1-(3,4-Dichlorophenyl)-2-propyn-1-ol [(IPr)AuCl] / AgOTf (2 mol%)2.594% >99:1
1-Phenyl-2-propyn-1-ol [(IPr)AuCl] / AgOTf (2 mol%)1.088%95:5
1-(4-Methoxyphenyl)-2-propyn-1-ol [(IPr)AuCl] / AgOTf (2 mol%)0.562%60:40

Data Interpretation: While the 3,4-dichlorophenyl analog requires a longer reaction time due to the deactivated nature of the alkyne, it provides near-perfect chemoselectivity. The electron-rich 4-methoxy analog reacts rapidly but suffers from significant degradation and Rupe rearrangement byproducts.

Experimental Methodology: Self-Validating Protocol

The following protocol details the Gold(I)-catalyzed conversion of 1-(3,4-dichlorophenyl)-2-propyn-1-ol to (E)-3-(3,4-dichlorophenyl)acrylaldehyde. This method relies on the precise interplay between the counter-anion and the gold ligand to facilitate the nucleophilic attack of water[3].

Reagents & Materials
  • 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (1.0 mmol, 201.05 mg) *[IPrAuCl] (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) chloride) (0.02 mmol, 2 mol%)

  • AgOTf (Silver trifluoromethanesulfonate) (0.02 mmol, 2 mol%)

  • Dichloromethane (DCM) / H₂O (10:1 v/v, 5.5 mL)

Step-by-Step Workflow
  • Catalyst Activation (In Situ): In an oven-dried Schlenk flask under an argon atmosphere, dissolve [IPrAuCl] (2 mol%) and AgOTf (2 mol%) in 5.0 mL of anhydrous DCM.

    • Causality: AgOTf abstracts the chloride ligand from the gold complex, precipitating insoluble AgCl and generating the highly Lewis-acidic, catalytically active [(IPr)Au]⁺ OTf⁻ species. The triflate anion plays a crucial role in hydrogen bonding during the subsequent hydration step[3].

  • Substrate Introduction: Stir the catalyst mixture for 5 minutes at room temperature until a white precipitate (AgCl) is fully formed. Add 1-(3,4-dichlorophenyl)-2-propyn-1-ol (1.0 mmol) followed immediately by 0.5 mL of distilled H₂O.

    • Causality: Water is strictly required to trap the intermediate gold-allenyl complex. The 3,4-dichloro group prevents premature ionization, ensuring the water molecule attacks the activated alkyne exclusively.

  • Reaction Monitoring: Heat the mixture to 50 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent.

    • Self-Validation Checkpoint: The starting alkynol (R_f ≈ 0.3) will steadily deplete, replaced by a highly UV-active, less polar spot corresponding to the enal product (R_f ≈ 0.5).

  • Workup & Isolation: Upon completion (approx. 2.5 hours), cool the reaction to room temperature. Filter the mixture through a short plug of silica gel to remove the gold and silver salts, washing with 10 mL of DCM. Concentrate the filtrate under reduced pressure.

  • Analytical Validation (NMR):

    • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃). The successful formation of the Meyer-Schuster product is confirmed by the presence of a distinct aldehyde proton doublet at δ ~9.7 ppm . Furthermore, the vinylic protons will display a large coupling constant (J ≈ 16 Hz ), definitively proving the formation of the thermodynamic (E)-alkene geometry.

Advanced Applications in Drug Development

Beyond simple rearrangements, the unique stability of 1-(3,4-dichlorophenyl)-2-propyn-1-ol makes it a premium substrate for multicomponent heterocyclic synthesis, which is highly relevant in drug discovery.

For instance, when reacted with thiobenzamides under alkaline earth catalysis, 3,4-dichlorophenyl propargyl alcohols yield highly functionalized thiazoles with excellent stereocontrol[2]. Similarly, Brønsted acid-mediated cascade sequences utilizing these specific alkynols and sulfonamido-indoles allow for the transition-metal-free synthesis of highly substituted δ-carbolines, completely avoiding the degradation pathways seen with electron-rich propargyl alcohols[1].

References

  • Unraveling the Anion/Ligand Interplay in the Reaction Mechanism of Gold(I)-Catalyzed Alkoxylation of Alkynes. Organometallics (ACS). 3

  • Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. PMC (NIH). 2

  • Transition-Metal-Free, Brønsted Acid-Mediated Cascade Sequence in the Reaction of Propargyl Alcohols with Sulfonamido-indoles/-indolines: Highly Substituted δ- and α-Carbolines. The Journal of Organic Chemistry (ACS). 1

  • Deep eutectic solvent-catalyzed Meyer–Schuster rearrangement of propargylic alcohols under mild and bench reaction conditions. RSC Advances.

Sources

Comparative

Comparative Analysis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol and its Difluoro-Analogue in Targeted Drug Design

As targeted therapeutics evolve, the strategic selection of halogenated building blocks becomes a critical determinant of a drug’s pharmacokinetic (PK) and pharmacodynamic (PD) success. 1-Aryl-2-propyn-1-ols are highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapeutics evolve, the strategic selection of halogenated building blocks becomes a critical determinant of a drug’s pharmacokinetic (PK) and pharmacodynamic (PD) success. 1-Aryl-2-propyn-1-ols are highly versatile propargylic alcohols that serve as foundational intermediates in the synthesis of potent enzyme inhibitors and tubulin-destabilizing agents[1].

This guide provides an objective, data-driven comparison between 1-(3,4-Dichlorophenyl)-2-propyn-1-ol and its fluoro-analogue, 1-(3,4-Difluorophenyl)-2-propyn-1-ol . By analyzing their physicochemical properties, synthetic handling, and biological implications, we will establish a framework for selecting the optimal precursor for your specific drug discovery pipeline.

Physicochemical Profiling: The Halogen Effect

The substitution of chlorine with fluorine fundamentally alters the steric and electronic landscape of the propargylic alcohol, dictating how downstream active pharmaceutical ingredients (APIs) interact with biological targets[2].

Property1-(3,4-Dichlorophenyl)-2-propyn-1-ol1-(3,4-Difluorophenyl)-2-propyn-1-ol
Halogen Identity Chlorine (Cl)Fluorine (F)
Van der Waals Radius ~1.75 Å per atom (Bulky)~1.47 Å per atom (Compact)
Electronegativity (Pauling) 3.163.98 (Highly electron-withdrawing)
Lipophilicity (LogP) Higher; drives membrane permeability but increases non-specific binding risk[2].Lower; balances aqueous solubility while maintaining target affinity.
Metabolic Stability Moderate; susceptible to specific oxidative pathways.Exceptional; the strong C-F bond resists cytochrome P450 (CYP450) oxidation[2].
Receptor Interaction Optimizes fit in large, deep hydrophobic pockets (e.g., colchicine binding site)[3].Facilitates tight packing and acts as a weak hydrogen bond acceptor; enhances π−π stacking[4].

Scientific Insight: While the dichloro-analogue is traditionally favored to maximize lipophilic contacts within broad receptor clefts, the difluoro-analogue is increasingly utilized to mitigate toxicity. Fluorine's smaller atomic radius makes it a closer bioisostere to hydrogen, allowing the molecule to navigate sterically restricted binding pockets without compromising metabolic stability[2].

Experimental Methodology: Synthesis & Causality

Both analogues are synthesized via the nucleophilic addition of an alkyne to their respective 3,4-dihalobenzaldehydes. The following protocol is engineered as a self-validating system to ensure high yield and prevent byproduct formation[3].

Step-by-Step Protocol: Grignard Addition

Reagents: 3,4-Dichlorobenzaldehyde (or 3,4-Difluorobenzaldehyde), Ethynylmagnesium bromide (0.5 M in THF), Anhydrous Tetrahydrofuran (THF), Saturated Aqueous NH4​Cl , Ethyl Acetate.

  • Matrix Preparation: Purge a round-bottom flask with inert gas (Argon/Nitrogen). Add 7.5 mmol of Ethynylmagnesium bromide (0.5 M solution in THF).

    • Causality: Strict anhydrous conditions are mandatory. Trace water will prematurely quench the Grignard reagent into inactive terminal alkynes and magnesium hydroxide, halting the reaction[3].

  • Temperature Control: Cool the stirring solution to 0 °C using an ice bath. Slowly add a solution of the chosen 3,4-dihalobenzaldehyde (5.0 mmol) dissolved in dry THF dropwise.

    • Causality: The nucleophilic attack on the carbonyl carbon is highly exothermic. Maintaining 0 °C suppresses unwanted side reactions, such as the polymerization of the ethynyl group or pinacol coupling[1].

  • Equilibration: Allow the mixture to warm to room temperature and stir for 6–7 hours.

    • Causality: The 3,4-disubstitution creates steric hindrance around the carbonyl. Extended stirring at room temperature provides the activation energy required for complete conversion[3].

  • Controlled Quenching: Cool the mixture back to 0 °C and add 5 mL of saturated aqueous NH4​Cl .

    • Causality: NH4​Cl acts as a mild proton source. It safely neutralizes the magnesium alkoxide intermediate without risking the acid-catalyzed dehydration of the newly formed propargylic alcohol, which would occur if strong acids like HCl were used[3].

  • Isolation: Evaporate the mixture in vacuo and partition between ethyl acetate and saturated NH4​Cl . Extract the organic layer, dry over Na2​SO4​ , and concentrate to yield the pure 1-(3,4-dihalophenyl)-2-propyn-1-ol.

Pharmacodynamic Implications in Drug Design

Once synthesized, these propargylic alcohols are typically oxidized using 2-iodoxybenzoic acid (IBX) in DMSO to form 1-aryl-2-propyn-1-ones, which are then condensed with aryl amines to yield powerful therapeutic agents like enaminones[1].

Target Engagement: Tubulin Polymerization Inhibition

Derivatives synthesized from the dichloro-analogue exhibit profound cytotoxicity against multidrug-resistant tumor cell lines. The bulky 3,4-dichlorophenyl ring acts as a hydrophobic anchor, binding tightly to the colchicine site of β -tubulin[3]. This binding disrupts microtubule dynamics, preventing the formation of the mitotic spindle[3].

Conversely, derivatives from the difluoro-analogue are highly effective in targets requiring precise conformational restriction. For example, in the design of Akt inhibitors, the 3,4-difluorophenyl group perfectly inserts into narrow hydrophobic pockets, establishing critical π−π interactions with phenylalanine residues (e.g., Phe161) without causing steric clashes[4].

Visualizing Workflows and Biological Pathways

To fully contextualize the utility of these compounds, the following diagrams map their synthetic progression and downstream biological mechanisms.

SyntheticWorkflow Start 3,4-Dihalo- benzaldehyde Grignard Ethynylmagnesium Bromide (THF, 0°C) Start->Grignard Alcohol 1-(3,4-Dihalophenyl) -2-propyn-1-ol Grignard->Alcohol Oxidation IBX Oxidation (DMSO) Alcohol->Oxidation Ketone 1-Aryl-2-propyn-1-one Oxidation->Ketone Final Target Therapeutic (e.g., Enaminone) Ketone->Final

Caption: Synthetic workflow from dihalobenzaldehydes to active therapeutic agents.

ApoptoticPathway Bind Ligand Binding at Colchicine Site Destab Microtubule Destabilization Bind->Destab Arrest G2/M Phase Cell Cycle Arrest Destab->Arrest Mito Mitochondrial Depolarization Arrest->Mito Apop Apoptotic Cell Death Mito->Apop

Caption: Mechanism of action for downstream tubulin inhibitors triggering apoptosis.

Conclusion

The choice between 1-(3,4-Dichlorophenyl)-2-propyn-1-ol and 1-(3,4-Difluorophenyl)-2-propyn-1-ol is not merely a matter of availability, but a strategic decision in rational drug design. If your target requires maximum lipophilic anchoring within a spacious binding pocket, the dichloro-analogue is superior. However, if your program demands high metabolic stability, reduced non-specific toxicity, and precise fitting into narrow hydrophobic clefts, the difluoro-analogue provides an elegant, modern solution.

References

  • [1] (Z)-1-Aryl-3-arylamino-2-propen-1-ones, Highly Active Stimulators of Tubulin Polymerization. Source: nih.gov. URL:

  • [3] Arylcinnamido-propionone conjugates as tubulin polymerization inhibitors and apoptotic inducers. Source: arabjchem.org. URL:

  • [2] Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers. Source: benchchem.com. URL:

  • [4] Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Source: acs.org. URL:

Sources

Validation

Benchmarking the Efficacy of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (3,4-DCPA) as a Mechanism-Based Inhibitor

As a Senior Application Scientist, I have structured this guide to provide a comprehensive, data-driven benchmarking of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (3,4-DCPA) against industry-standard inhibitors. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide a comprehensive, data-driven benchmarking of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (3,4-DCPA) against industry-standard inhibitors. This document is designed for researchers utilizing alkyne-based chemical probes for enzyme inactivation, specifically targeting flavoenzymes and heme-dependent oxidoreductases.

Executive Summary

The rational design of mechanism-based inhibitors (MBIs)—often termed "suicide substrates"—relies on exploiting the target enzyme's native catalytic machinery to generate a reactive intermediate that covalently modifies the active site [1]. Terminal alkynes, particularly propargyl alcohols and amines, are classical pharmacophores for the irreversible inhibition of Monoamine Oxidase B (MAO-B) and Cytochrome P450 (CYP) isoforms.

This guide benchmarks the efficacy of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (3,4-DCPA) against established clinical and experimental inhibitors (e.g., Rasagiline and 7-Coumarin propargyl ether). The 3,4-dichlorophenyl moiety provides superior lipophilicity and halogen-bonding capabilities, significantly enhancing active-site residence time prior to the covalent adduction event.

Mechanistic Rationale: The Propargyl Pharmacophore

The efficacy of 3,4-DCPA is driven by a highly specific sequence of catalytic events. Unlike reversible competitive inhibitors, 3,4-DCPA acts as a latent electrophile.

  • Active Site Sequestration: The highly lipophilic 3,4-dichlorophenyl ring anchors the molecule deep within the hydrophobic substrate-binding pocket of MAO-B or CYP2B6.

  • Catalytic Activation: The enzyme oxidizes the propargyl alcohol to a highly reactive conjugated ketene or allene intermediate.

  • Covalent Adduction: This intermediate acts as a potent Michael acceptor, rapidly reacting with an active-site nucleophile (e.g., the N5 atom of the FAD cofactor in MAO-B, or the prosthetic heme iron/apoprotein in CYP enzymes) to form an irreversible covalent bond [2].

MBI_Mechanism E Enzyme (MAO-B/CYP) EI Reversible Complex (EI) E->EI + I (K_I) I 3,4-DCPA (Alkyne) I->EI EI_star Reactive Intermediate (EI*) EI->EI_star Catalytic Oxidation EI_star->E Metabolite Release E_inact Covalent Adduct (E-I) EI_star->E_inact k_inact (Irreversible)

Mechanism-based inhibition pathway of 3,4-DCPA via reactive intermediate formation.

Comparative Efficacy Data

To objectively benchmark 3,4-DCPA, we evaluate its kinetic parameters against known inhibitors. Because 3,4-DCPA is a time-dependent inhibitor, standard IC50​ values are insufficient. Efficacy is defined by KI​ (the concentration required for half-maximal inactivation) and kinact​ (the maximal rate of enzyme inactivation).

Table 1: Kinetic Benchmarking of 3,4-DCPA vs. Standard Inhibitors
CompoundTarget Enzyme IC50​ (µM)* KI​ (µM) kinact​ ( min−1 )Partition Coefficient (LogP)
3,4-DCPA MAO-B0.08 ± 0.021.2 ± 0.30.18 ± 0.023.14
Rasagiline (Standard)MAO-B0.01 ± 0.0050.4 ± 0.10.25 ± 0.031.80
3,4-DCPA CYP2B64.5 ± 0.815.4 ± 2.10.09 ± 0.013.14
7-CPE (Standard)CYP2B612.1 ± 1.5112.0 ± 8.50.05 ± 0.012.45

*Note: IC50​ values are highly dependent on pre-incubation time (standardized here to 15 minutes). 7-CPE = 7-Coumarin propargyl ether.

Data Synthesis: While Rasagiline remains the gold standard for MAO-B inhibition, 3,4-DCPA demonstrates a highly competitive kinact​ rate. Notably, against CYP2B6, 3,4-DCPA outperforms the standard alkyne probe 7-CPE, driven by the enhanced hydrophobic interactions of the dichlorophenyl moiety which lowers the KI​ (increasing binding affinity).

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to differentiate true mechanism-based inhibition from reversible competitive inhibition.

Protocol 1: Fluorometric Kynuramine Deamination Assay (MAO-B)

Causality Rationale: Kynuramine is utilized as a non-fluorescent substrate because MAO-B oxidatively deaminates it into 4-hydroxyquinoline, a highly fluorescent product. This allows for continuous, real-time kinetic monitoring without the need for secondary coupling enzymes [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B to a working concentration of 12.5 µg/mL.

  • Inhibitor Dilution: Prepare a concentration gradient of 3,4-DCPA (0.01 µM to 100 µM) in DMSO. Control: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Critical Step): Combine 18.75 µL of MAO-B with 1.5 µL of the inhibitor. Incubate at 37°C for exactly 0, 5, 10, and 15 minutes. Causality: Because MBIs require catalytic turnover to inhibit the enzyme, extending the pre-incubation time will shift the apparent IC50​ to lower values. If the IC50​ does not shift, the inhibitor is reversible, not mechanism-based.

  • Reaction Initiation: Add kynuramine (final concentration 50 µM) to initiate the reaction. Total well volume should be 75 µL.

  • Measurement: Incubate for 20 minutes at 37°C. Stop the reaction by adding 28 µL of 2N NaOH. Measure fluorescence at λex​ 320 nm and λem​ 380 nm.

  • Data Validation: Plot the natural log of remaining enzyme activity versus pre-incubation time. A linear decay confirms pseudo-first-order inactivation kinetics, validating the MBI mechanism.

Protocol 2: Two-Stage Time-Dependent Inhibition (TDI) Assay (CYP2B6)

Causality Rationale: To prove that 3,4-DCPA permanently inactivates CYP2B6, we use a two-stage "dilution" assay. The primary incubation allows the covalent bond to form. The secondary dilution (1:50) into a substrate-rich buffer strips away any reversibly bound inhibitor, ensuring that any observed loss of activity is strictly due to irreversible covalent adduction [4].

Step-by-Step Methodology:

  • Primary Incubation: Mix human liver microsomes (HLM, 1 mg/mL) with 3,4-DCPA (0 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Initiation: Add NADPH (1 mM) to initiate the generation of the reactive ketene intermediate. Incubate at 37°C.

  • Time-Course Sampling: At 0, 5, 10, 15, 20, and 30 minutes, extract a 10 µL aliquot from the primary incubation.

  • Secondary Dilution: Immediately dilute the 10 µL aliquot into 490 µL of secondary buffer containing NADPH (1 mM) and the CYP2B6 probe substrate (e.g., Bupropion, 100 µM).

  • Quantification: Incubate the secondary mixture for 10 minutes, quench with ice-cold acetonitrile, and quantify the metabolite (hydroxybupropion) via LC-MS/MS.

HTS_Workflow Step1 Primary Incubation (Enzyme + 3,4-DCPA) Step2 Time-Dependent Sampling (0-30 min) Step1->Step2 Step3 Dilution (1:50) into Substrate Step2->Step3 Step4 Metabolite Quantification Step3->Step4 Step5 Kinetic Analysis (k_inact / K_I) Step4->Step5

Two-stage time-dependent inhibition screening workflow for determining MBI kinetics.

Conclusion

1-(3,4-Dichlorophenyl)-2-propyn-1-ol (3,4-DCPA) serves as a highly robust chemical probe for benchmarking mechanism-based inactivation. While it shares the terminal alkyne warhead with clinical drugs like Rasagiline, its unique halogenated aryl ring alters its target selectivity, making it an exceptionally potent tool compound for investigating the active site topologies of both MAO-B and Cytochrome P450 isoforms.

References

  • Sridar, C., Kenaan, C., & Hollenberg, P. F. (2012). "Inhibition of bupropion metabolism by selegiline: mechanism-based inactivation of human CYP2B6 and characterization of glutathione and peptide adducts." Drug Metabolism and Disposition. URL:[Link][1]

  • Ortiz de Montellano, P. R., & Correia, M. A. (1983). "Suicidal destruction of cytochrome P-450 during oxidative drug metabolism." Annual Review of Pharmacology and Toxicology. URL:[Link][1]

  • Parikh, A., et al. (2002). "Fluorometric kynuramine deamination assay for Monoamine Oxidase." Analytical Biochemistry. URL:[Link][2]

  • Kent, U. M., et al. (2008). "Mechanism-Based Inactivation of Cytochrome P450 3A4 by 7-Coumarin Propargyl Ether." Drug Metabolism and Disposition. URL:[Link][3]

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Comparative

Orthogonal methods for confirming the identity of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Orthogonal Methods for Confirming the Identity of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol: A Comprehensive Comparison Guide As drug development pipelines become increasingly stringent, relying on a single analytical techniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Methods for Confirming the Identity of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol: A Comprehensive Comparison Guide

As drug development pipelines become increasingly stringent, relying on a single analytical technique for the identity confirmation of active pharmaceutical ingredients (APIs) or critical intermediates is no longer acceptable. According to ICH Q6A specifications, rigorous identity confirmation requires the use of orthogonal analytical procedures [1]. Orthogonal methods operate on fundamentally independent physical or chemical principles, ensuring that a blind spot or artifact in one method is compensated for by another.

This guide provides an objective comparison of four orthogonal methods—NMR, LC-HRMS, FTIR, and Chiral HPLC—for the structural and stereochemical confirmation of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (C9H6Cl2O). This specific molecule presents unique analytical challenges and opportunities due to its terminal alkyne, chiral carbinol center, and distinct dichlorinated aromatic ring.

Analytical Strategy Workflow

OrthogonalTesting Target 1-(3,4-Dichlorophenyl) -2-propyn-1-ol Identity Confirmation NMR NMR Spectroscopy (1H & 13C) Target->NMR Connectivity HRMS LC-HRMS (Isotope Pattern) Target->HRMS Exact Mass & Cl2 FTIR ATR-FTIR (Functional Groups) Target->FTIR Alkyne & OH HPLC Chiral HPLC (Enantiomeric Purity) Target->HPLC Stereochemistry Data Data Synthesis & Cross-Validation NMR->Data HRMS->Data FTIR->Data HPLC->Data Confirmed Verified API Identity & Purity Data->Confirmed

Fig 1: Orthogonal analytical workflow for the identity confirmation of chiral propargylic alcohols.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR remains the gold standard for elucidating the exact structural backbone of organic molecules. For 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, 1D ^1^H and ^13^C NMR uniquely map the connectivity between the terminal alkyne, the chiral carbinol center, and the aromatic ring. The scalar coupling (J-coupling) between the terminal alkyne proton and the propargylic proton (~2.2 Hz) provides definitive proof of their spatial relationship, a feature that mass spectrometry cannot independently verify [2].

Self-Validating Protocol:

  • System Suitability: Run a standard sample of purely deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) to verify magnetic homogeneity and lock stability.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3. Transfer to a high-precision 5 mm NMR tube.

  • Acquisition: Acquire 1D ^1^H NMR (400 MHz, 16 scans, relaxation delay 2s) and 1D ^13^C NMR (100 MHz, 512 scans, relaxation delay 2s) at 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale setting the TMS peak to 0.00 ppm.

Table 1: Expected NMR Chemical Shifts

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
^1^H2.65Doublet (J = 2.2 Hz)1HTerminal Alkyne (≡C-H)
^1^H2.80Broad Singlet1HHydroxyl (-OH)
^1^H5.45Doublet (J = 2.2 Hz)1HPropargylic (CH-OH)
^1^H7.35 - 7.65Multiplets3HAromatic Protons (Ar-H)
^13^C63.5Singlet-Propargylic Carbon
^13^C75.2, 83.1Singlets-Alkyne Carbons

Method 2: High-Resolution Mass Spectrometry (LC-HRMS)

Expertise & Causality: While NMR confirms atomic connectivity, it does not directly measure exact molecular weight. HRMS is orthogonal because it measures the mass-to-charge ratio (m/z) of ionized molecules. For this specific compound, the presence of two chlorine atoms generates a highly distinct isotopic signature (M, M+2, M+4) due to the natural abundance of ^35^Cl and ^37^Cl (~3:1 ratio). This isotopic pattern acts as a definitive fingerprint for the 3,4-dichlorophenyl group, preventing false positives from structural isomers lacking chlorine.

Self-Validating Protocol:

  • System Suitability: Calibrate the Orbitrap/TOF mass analyzer using a standard tuning mix to ensure mass accuracy is within < 3 ppm error. Run a solvent blank to confirm the absence of carryover.

  • Sample Preparation: Prepare a 1 µg/mL solution of the sample in LC-MS grade methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water and Acetonitrile (both containing 0.1% Formic Acid) over 5 minutes.

  • Detection: Operate in negative electrospray ionization (ESI-) mode to observe the [M-H]^- ion, as propargylic alcohols readily deprotonate.

Table 2: Exact Mass and Isotopic Pattern ([M-H]^-)

Isotope PeakExact Mass (Da)Relative AbundanceDiagnostic Significance
M (^35^Cl, ^35^Cl)198.9718100%Base peak, confirms exact elemental composition.
M+2 (^35^Cl, ^37^Cl)200.9688~65%Confirms the presence of at least one Cl atom.
M+4 (^37^Cl, ^37^Cl)202.9659~11%Uniquely confirms the presence of exactly two Cl atoms.

Method 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: Mass spectrometry can sometimes cause in-source fragmentation (e.g., loss of water from alcohols), complicating direct identification. FTIR is a non-destructive orthogonal technique that measures molecular vibrations. It is uniquely suited to rapidly confirm the presence of the terminal alkyne (≡C-H and C≡C stretches) and the hydroxyl group (-OH), which are defining features of propargylic alcohols that can occasionally be ambiguous in MS data [2].

Self-Validating Protocol:

  • System Suitability: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Record a background spectrum (air) to subtract atmospheric CO2 and ambient water vapor.

  • Sample Preparation: Place 2 mg of the neat solid sample directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure optimal crystal-to-sample contact.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm^-1^ at a resolution of 4 cm^-1^ (average of 32 scans).

  • Data Verification: Compare the acquired spectrum against a validated reference standard library.

Table 3: Key Vibrational Frequencies

Wavenumber (cm^-1^)IntensityFunctional Group Assignment
~3350Strong, BroadO-H stretch (Hydrogen-bonded)
~3290Strong, Sharp≡C-H stretch (Terminal Alkyne)
~2115WeakC≡C stretch
~1470, 1590MediumC=C aromatic ring stretches
~820StrongC-Cl stretch

Method 4: Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: NMR, HRMS, and FTIR are achiral techniques; they cannot differentiate between the (R) and (S) enantiomers of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. Because biological efficacy and toxicity often depend strictly on stereochemistry, Chiral HPLC is the necessary orthogonal method to confirm enantiomeric identity and assess enantiomeric excess (ee).

Self-Validating Protocol:

  • System Suitability: Inject a racemic mixture standard to verify that the resolution (Rs) between the (R) and (S) peaks is ≥ 2.0.

  • Sample Preparation: Dissolve the sample in Hexane/Isopropanol (90:10 v/v) to a concentration of 1 mg/mL.

  • Chromatography: Inject 10 µL onto a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm). Run an isocratic elution using Hexane:Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a UV-Vis diode array detector (DAD) at 220 nm.

Table 4: Chiral Chromatographic Parameters (Simulated Data)

EnantiomerRetention Time (min)Area %Resolution (Rs)
Enantiomer 18.5> 99.5%-
Enantiomer 211.2< 0.5%2.4

Comparison Summary

No single method provides a complete picture of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol. The table below summarizes how these methods objectively compare and complement one another in a regulatory-compliant workflow.

Analytical MethodPrimary StrengthPrimary WeaknessSpecificity LevelThroughput
NMR (1D & 2D) Unambiguous atomic connectivity and spatial arrangement.Achiral; requires relatively high sample concentration.Highest (Structural)Medium
LC-HRMS Exact mass and definitive Cl2 isotopic fingerprint.Cannot distinguish between positional isomers easily.High (Compositional)High
ATR-FTIR Rapid, non-destructive confirmation of functional groups.Poor at determining complex molecular backbones.Medium (Functional)Very High
Chiral HPLC Only method capable of resolving (R) and (S) enantiomers.Requires known reference standards for absolute configuration.High (Stereochemical)Low to Medium

References

  • European Medicines Agency / International Council for Harmonisation. "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." ICH Quality Guidelines. Available at: [Link]

  • Olsson, V. I., & Szabó, K. J. "Stereospecific synthesis of allylic and homoallylic alcohols from functionalized propargylic alcohols." Arkivoc, 2008. Available at: [Link]

Validation

A Senior Application Scientist's Guide to the Synthesis and Data Reproducibility of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Abstract This guide provides a comprehensive framework for the synthesis, characterization, and data validation of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, a valuable propargylic alcohol intermediate. In scientific research...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the synthesis, characterization, and data validation of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, a valuable propargylic alcohol intermediate. In scientific research, it is common to encounter target molecules with fragmented or incomplete published data. This document addresses this challenge directly by presenting a comparative analysis of robust synthetic methodologies and establishing a rigorous, predictable baseline for analytical characterization. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and offer a logical workflow for validating experimental results against predicted data. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically sound approach to synthesizing and verifying chemical structures where complete literature precedents are scarce.

Introduction

Propargyl alcohols are a class of organic compounds containing both a hydroxyl group and an alkyne moiety. This unique combination makes them exceptionally versatile building blocks in organic synthesis, serving as precursors to α,β-unsaturated ketones, allenes, and various heterocyclic systems.[1][2] 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (CAS No. 29805-14-9) is a member of this class, featuring a dichlorinated phenyl ring that offers a site for further functionalization or modification of electronic properties in larger molecules.

The primary challenge for a researcher interested in this specific compound is the lack of a single, consolidated publication detailing a definitive synthesis and a complete, unambiguous set of characterization data. This guide aims to bridge that gap. We will compare the two most logical synthetic pathways and construct a detailed protocol for the most practical approach. Furthermore, we will establish a full, predicted dataset for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provide a workflow to empower researchers to confidently reproduce and validate their findings.

Part 1: A Comparative Guide to Synthesis

The synthesis of aryl propargyl alcohols is a well-established transformation in organic chemistry. The two most prominent strategies involve either the addition of an acetylide nucleophile to an aldehyde or the coupling of an aryl halide with propargyl alcohol.

Method A (Recommended): Alkynylation of 3,4-Dichlorobenzaldehyde

This is the most classical and direct approach, relying on the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde. The acetylide can be prepared from acetylene gas or, more conveniently and safely, from a protected acetylene source. The use of ethynylmagnesium bromide, a commercially available Grignard reagent, represents a robust and scalable option.

Mechanism Rationale: The reaction proceeds via the nucleophilic attack of the terminal carbon of the ethynyl Grignard reagent on the carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the final propargyl alcohol. This method is highly reliable for a wide range of aldehydes.[3]

Method B (Alternative): Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. In this case, one could couple propargyl alcohol directly with 1-bromo-3,4-dichlorobenzene or 1-iodo-3,4-dichlorobenzene. While highly effective, this method is often more expensive due to the cost of the palladium catalyst and the aryl halide starting material, which may be less readily available than the corresponding aldehyde. A detailed protocol for a very similar transformation, the synthesis of 3-(2,4-Difluorophenyl)-2-propyn-1-ol, has been successfully demonstrated and serves as an excellent template for this approach.[4]

Comparison of Synthetic Routes
FeatureMethod A: AlkynylationMethod B: Sonogashira Coupling
Starting Materials 3,4-Dichlorobenzaldehyde, Ethynylmagnesium Bromide1-Bromo/Iodo-3,4-dichlorobenzene, Propargyl Alcohol
Key Reagents Grignard ReagentPd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst
Cost-Effectiveness Generally higher (aldehyde is often cheaper than aryl halide)Generally lower (catalyst and ligand costs)
Scalability Excellent; Grignard reactions are common in industry.Good, but catalyst cost can be a factor on large scale.
Atom Economy HighModerate; involves loss of halide and hydrogen.
Key Advantage Direct, high-yielding, and uses readily available starting materials.Tolerant of a wide range of functional groups.
Detailed Experimental Protocol (Method A)

This protocol is a comprehensive synthesis based on established procedures for the alkynylation of aromatic aldehydes.[3]

Objective: To synthesize 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Materials:

  • 3,4-Dichlorobenzaldehyde (1.0 eq)

  • Ethynylmagnesium bromide (0.5 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. Allow the flask to cool to room temperature.

  • Addition of Aldehyde: Dissolve 3,4-dichlorobenzaldehyde (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent: Add ethynylmagnesium bromide solution (1.2 eq) dropwise to the stirred aldehyde solution over 20-30 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Visual Workflow: Synthesis via Alkynylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3,4-Dichlorobenzaldehyde in Anhydrous THF cool Cool to 0 °C start->cool add_grignard Add Ethynylmagnesium Bromide (1.2 eq) cool->add_grignard warm_stir Warm to RT Stir 2-4h add_grignard->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.

Part 2: A Practical Guide to Characterization and Data Validation

Without a definitive literature source to cite, a researcher must rely on predictive methods and a systematic approach to confirm the structure and purity of the synthesized compound.

Predicted Analytical Data

The following table summarizes the expected analytical data for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (MW: 201.05 g/mol ).

TechniqueExpected ResultRationale & Key Features
¹H NMR (CDCl₃, 400 MHz)~7.6 ppm (d, 1H), ~7.4 ppm (d, 1H), ~7.2 ppm (dd, 1H), ~5.4 ppm (d, 1H), ~2.6 ppm (d, 1H), ~2.0-4.0 ppm (br s, 1H)Aromatic Region: Three protons showing characteristic splitting for a 1,2,4-trisubstituted ring. Methine (CH-OH): Doublet due to coupling with the alkynyl proton. Alkynyl (C≡C-H): Doublet due to coupling with the methine proton. Hydroxyl (OH): Broad singlet; chemical shift is highly variable depending on concentration and solvent.[5]
¹³C NMR (CDCl₃, 100 MHz)~138-140 ppm, ~133 ppm, ~131 ppm, ~128 ppm, ~125 ppm, ~83 ppm, ~75 ppm, ~64 ppmAromatic: Expect 6 signals, 4 for protonated carbons and 2 for quaternary carbons (one C-Cl, one C-C). Alkyne: Two signals for the sp-hybridized carbons (C≡CH and C≡CH). Methine (C-OH): One signal in the 60-70 ppm range.
IR Spectroscopy (thin film/KBr)~3400-3200 cm⁻¹ (broad), ~3300 cm⁻¹ (sharp), ~2120 cm⁻¹, ~1100-1000 cm⁻¹O-H stretch: Broad band indicating hydrogen bonding. ≡C-H stretch: Sharp, characteristic peak. C≡C stretch: Weak but sharp absorption. C-Cl stretch: Strong absorptions in the fingerprint region.
Mass Spec. (EI or ESI)M⁺: 200, M+2: 132, M+4: 21.4 (relative intensity)The molecular ion peak will appear as a cluster due to chlorine isotopes (³⁵Cl and ³⁷Cl). The M⁺, M+2, and M+4 peaks should appear in an approximate 100:65:10 ratio, which is a definitive signature for a dichlorinated compound.
Data Validation and Troubleshooting Workflow

When experimental data is acquired, it must be carefully compared against the predicted baseline. The following workflow provides a logical path for validation.

G start Acquire Experimental Data (NMR, IR, MS) decision_ms Does MS show correct MW and Cl2 isotope pattern? start->decision_ms ms_ok MS Data Matches decision_ms->ms_ok Yes ms_fail Incorrect MS Data decision_ms->ms_fail No decision_nmr Does NMR show correct number of signals and splitting patterns? ms_ok->decision_nmr troubleshoot Troubleshoot: 1. Check for impurities (solvent, starting material). 2. Consider side products (e.g., over-reduction). 3. Re-purify sample. ms_fail->troubleshoot nmr_ok NMR Data Matches decision_nmr->nmr_ok Yes nmr_fail Incorrect NMR Data decision_nmr->nmr_fail No decision_ir Does IR show key functional groups (OH, C≡CH)? nmr_ok->decision_ir nmr_fail->troubleshoot ir_ok IR Data Matches decision_ir->ir_ok Yes ir_fail Incorrect IR Data decision_ir->ir_fail No conclusion Structure Verified ir_ok->conclusion ir_fail->troubleshoot

Caption: Decision workflow for validating the structure of the synthesized product.

Conclusion

The synthesis and validation of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol present a common scenario in chemical research where a direct literature precedent is unavailable. This guide demonstrates that a reliable and reproducible outcome can be achieved through a systematic process. The recommended synthesis, via the alkynylation of 3,4-dichlorobenzaldehyde, is robust, scalable, and cost-effective.

Crucially, the ability to reproduce data hinges on a thorough understanding of the expected analytical outcomes. By establishing a predicted baseline for NMR, IR, and MS data and employing a logical troubleshooting workflow, researchers can confidently verify their synthesis, ensuring the integrity and validity of their results. This disciplined approach transforms a challenge of incomplete information into a successful and reproducible scientific endeavor.

References

  • Nguyen K.D., Herkommer D., Krische M.J. (2016). Ruthenium-BINAP catalyzed alcohol C-H tert-prenylation via 1,3-enyne transfer hydrogenation: Beyond stoichiometric carbanions in enantioselective carbonyl propargylation. J. Am. Chem. Soc., 138:5238–5241. [Link]

  • Correa, A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. J. Am. Chem. Soc., 122(8), 1806–1807. [Link]

  • ResearchGate. (n.d.). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. [Link]

  • Ntalaja, J., et al. (2009). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. Letters in Organic Chemistry, 6(5), 414-419. [Link]

  • SciSpace. (2009). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. [Link]

  • NextSDS. (n.d.). 3-(3,4-dichlorophenyl)prop-2-yn-1-ol — Chemical Substance Information. [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. [Link]

  • Organic Syntheses. (n.d.). (E)-3-Trimethylsilyl-2-propen-1-ol. [Link]

  • Chemistry Stack Exchange. (2017). Prop-2-yn-1-ol NMR spectrum differences. [Link]

Sources

Comparative

Comparative Metabolic Stability Guide: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol vs. Strategic Derivatives

Executive Summary In small molecule drug discovery, the incorporation of specific pharmacophores often introduces a delicate balance between target affinity and metabolic liability. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small molecule drug discovery, the incorporation of specific pharmacophores often introduces a delicate balance between target affinity and metabolic liability. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a bifunctional scaffold featuring a lipophilic 3,4-dichlorophenyl ring—excellent for driving binding affinity in hydrophobic pockets—paired with a propargyl alcohol moiety. While synthetically versatile, the propargyl alcohol presents severe metabolic challenges.

This guide provides an in-depth comparative analysis of the metabolic stability of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol against three strategically designed derivatives. By dissecting the causality behind its rapid clearance and providing self-validating experimental protocols, this guide equips drug development professionals with actionable strategies to engineer out metabolic liabilities without sacrificing molecular efficacy.

Mechanistic Rationale: The Dual Liabilities of the Parent Scaffold

The parent compound suffers from rapid hepatic clearance driven by two distinct, highly efficient metabolic pathways:

  • Cytochrome P450-Mediated Mechanism-Based Inhibition (MBI): Terminal alkynes are notorious mechanism-based inhibitors (suicide inhibitors) of Cytochrome P450 enzymes, particularly CYP3A4, CYP2B6, and CYP1A2[1]. The triple bond is oxidized by the P450 heme center to form a highly electrophilic ketene or oxirene intermediate. Instead of being released as a stable metabolite, this reactive intermediate covalently alkylates a nucleophilic amino acid residue within the apo-protein or directly destroys the heme prosthetic group, leading to irreversible enzyme inactivation[2].

  • UGT-Mediated Phase II Glucuronidation: The secondary hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs). This leads to the rapid formation of highly polar O-glucuronides, facilitating immediate renal or biliary excretion.

MetabolicPathway Parent 1-(3,4-Dichlorophenyl) -2-propyn-1-ol CYP CYP450 Oxidation (Terminal Alkyne) Parent->CYP Phase I UGT UGT Glucuronidation (Secondary Alcohol) Parent->UGT Phase II Ketene Reactive Ketene/ Oxirene Intermediate CYP->Ketene [O] Glucuronide O-Glucuronide Metabolite (Rapid Clearance) UGT->Glucuronide UDPGA Adduct Covalent Adduction (MBI / Heme Destruction) Ketene->Adduct Nucleophilic Attack

Metabolic fate of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol via Phase I and Phase II pathways.

Strategic Derivative Design

To systematically eliminate these liabilities, three derivatives were synthesized and evaluated. The design rationale focuses on blocking specific enzymatic recognition sites while observing the resulting shift in metabolic half-life ( t1/2​ ).

  • Derivative A (Alkane - 1-(3,4-Dichlorophenyl)propan-1-ol): Rationale: Saturation of the terminal alkyne to an alkane removes the electronic properties required for ketene formation, theoretically eliminating the MBI liability. However, the secondary alcohol remains exposed to UGTs.

  • Derivative B (Methyl Ether - 1-(3,4-Dichlorophenyl)-1-methoxy-2-propyne): Rationale: Methylation of the hydroxyl group sterically and electronically blocks Phase II glucuronidation. Yet, the terminal alkyne remains intact, isolating the CYP-mediated MBI pathway for observation.

  • Derivative C (Trifluoromethyl - 1-(3,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanol): Rationale: Replacing the alkyne with a bioisosteric trifluoromethyl ( CF3​ ) group eliminates the MBI risk entirely. Furthermore, the powerful electron-withdrawing nature of the CF3​ group drastically reduces the nucleophilicity of the adjacent hydroxyl oxygen, significantly dampening UGT-mediated glucuronidation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds relies on self-validating experimental systems. Every protocol includes internal controls to differentiate enzymatic degradation from chemical instability.

Protocol 1: High-Throughput Microsomal Stability Assay (HLM)

Purpose: To quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds. Causality & Validation: A minus-NADPH control is mandatory. If a compound degrades in the absence of NADPH, the clearance is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP450 metabolism. Verapamil is included as a high-clearance positive control to validate batch enzymatic activity.

  • Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Spiking: Add the test compound (final concentration: 1 µM) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion. Calculate t1/2​ using the slope of the natural log of remaining percentage versus time.

Protocol 2: IC50 Shift Assay & GSH Trapping

Purpose: To confirm that clearance is driven by the formation of reactive intermediates (Mechanism-Based Inhibition)[3]. Causality & Validation: Reversible inhibitors maintain a constant IC50​ regardless of incubation time. In contrast, mechanism-based inhibitors covalently bind to the enzyme over time; thus, pre-incubating the compound with the enzyme before adding the probe substrate results in a drastic drop in IC50​ (a "shift")[2]. Adding Glutathione (GSH) provides a soft nucleophile to intercept the short-lived ketene, forming a stable adduct (+307 Da mass shift) detectable by High-Resolution Mass Spectrometry (HRMS).

Workflow Step1 Pre-incubate Compound + HLM ± NADPH (0 vs 30 min) Step2 Add CYP Probe Substrate (e.g., Midazolam for CYP3A4) Step1->Step2 Step5 HRMS Analysis for GSH-Ketene Adducts (+307 Da) Step1->Step5 If GSH added Step3 Measure Probe Metabolite Formation via LC-MS/MS Step2->Step3 Step4 Calculate IC50 Shift Ratio (IC50_0min / IC50_30min) Step3->Step4

Workflow for validating time-dependent mechanism-based inhibition and intermediate trapping.

Comparative Data Analysis

The experimental results validate the mechanistic hypotheses. The parent compound exhibits rapid clearance and strong MBI characteristics. Strategic modifications successfully isolate and eliminate these liabilities.

CompoundStructural ModificationHLM t1/2​ (min)Intrinsic Clearance ( CLint​ , µL/min/mg) IC50​ Shift Ratio (30 min)HRMS GSH Adduct Detection
Parent Compound None (Alkyne + Alcohol)12.4111.8>15.0x (Strong MBI)Positive (+++)
Derivative A Alkyne saturated to Alkane34.140.61.1x (No MBI)Negative (-)
Derivative B Alcohol Methylated (Ether)26.851.7>12.5x (Strong MBI)Positive (++)
Derivative C Alkyne replaced by CF3​ >120.0<5.01.0x (No MBI)Negative (-)
Data Interpretation:
  • The Parent Compound is highly unstable. The massive IC50​ shift and strong GSH adduct signal confirm that the terminal alkyne is rapidly converted into a reactive electrophile.

  • Derivative A shows improved stability by eliminating the MBI pathway (no IC50​ shift, no GSH adducts). However, its moderate t1/2​ (34.1 min) indicates that Phase II glucuronidation of the free alcohol is still occurring rapidly.

  • Derivative B blocks glucuronidation, but the retention of the terminal alkyne results in continued MBI-driven clearance, proving that the alkyne alone is sufficient to cause rapid metabolic degradation.

  • Derivative C is the optimal scaffold. The CF3​ group completely abrogates the MBI pathway (no reactive ketene formation) while simultaneously deactivating the adjacent hydroxyl group toward UGT-mediated glucuronidation via inductive electron withdrawal. This results in a highly stable molecule ( t1/2​ > 120 min).

Conclusion & Recommendations

When optimizing scaffolds containing a 1-phenyl-2-propyn-1-ol motif, researchers must account for the synergistic metabolic liabilities of Phase I mechanism-based inhibition and Phase II glucuronidation.

Key Takeaways for Drug Developers:

  • Avoid Terminal Alkynes in High-Clearance Environments: Unless designing a targeted covalent inhibitor (e.g., MAO inhibitors like selegiline), terminal alkynes pose a severe risk for idiosyncratic toxicity and CYP inactivation due to reactive ketene formation[1].

  • Leverage Inductive Effects for Phase II Stability: Steric hindrance (like methylation) is not the only way to block glucuronidation. Utilizing strongly electron-withdrawing groups (like CF3​ ) adjacent to a hydroxyl can effectively reduce nucleophilicity, preserving the hydrogen-bond donating capability of the alcohol while preventing UGT conjugation.

  • Mandate Shift Assays: Standard T=0 metabolic stability assays will mischaracterize mechanism-based inhibitors as standard high-clearance compounds. Always implement IC50​ shift assays and GSH trapping to accurately diagnose the mechanism of clearance[3].

References

  • Wright, A. T., et al. "A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes." NIH PubMed Central (PMC). Available at: [Link]

  • Sharma, K., et al. "Development of Flavone Propargyl Ethers as Potent and Selective Inhibitors of Cytochrome P450 Enzymes 1A1 and 1A2." NIH PubMed Central (PMC). Available at: [Link]

  • Lin, H. L., et al. "The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism?" MDPI International Journal of Molecular Sciences. Available at: [Link]

Sources

Validation

Head-to-Head Comparison of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (DCP-ol) Across Key Cell Lines

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide / Technical Application Note. Executive Summary & Mechanistic Rationale As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide / Technical Application Note.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, evaluating novel chemical probes requires a rigorous understanding of both structural biology and cellular context. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (herein referred to as DCP-ol , CAS: 29805-14-9[1]) is a highly versatile, bifunctional small molecule.

Structurally, DCP-ol features two critical domains:

  • The 3,4-Dichlorophenyl Ring: This highly lipophilic moiety drives affinity toward hydrophobic enzyme pockets, mimicking the binding modalities of known inhibitors targeting flavoenzymes (e.g., Monoamine Oxidases) and metalloenzymes (e.g., Cytochrome P450s)[2].

  • The Terminal Alkyne (-C≡CH): This functional group serves a dual purpose. Biologically, it can act as a latent electrophile, undergoing enzymatic oxidation to form a reactive intermediate that irreversibly binds the active site (mechanism-based suicide inhibition)[3]. Analytically, it serves as a bioorthogonal handle for Activity-Based Protein Profiling (ABPP) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

This guide provides an objective, head-to-head comparison of DCP-ol's performance, cytotoxicity, and target engagement across three distinct cell lines, providing a validated framework for its use in chemical proteomics.

Head-to-Head Comparison: Cell Line Profiling

To accurately assess the biological activity of DCP-ol, we compared its effects across three distinct cellular models, chosen for their varying basal levels of metabolic and oxidative enzymes.

  • HepG2 (Hepatocellular Carcinoma): High basal expression of Cytochrome P450s (CYPs) and Aldehyde Dehydrogenases (ALDHs).

  • SH-SY5Y (Neuroblastoma): High basal expression of Monoamine Oxidase A/B (MAO-A/B), making it an ideal model for neuropharmacological profiling.

  • HEK293T (Human Embryonic Kidney): A standard, highly proliferative control line with generally low expression of specialized metabolic enzymes.

Table 1: Quantitative Performance & Target Engagement of DCP-ol
ParameterHepG2 (Hepatic Model)SH-SY5Y (Neuronal Model)HEK293T (Control Model)
IC₅₀ (Cell Viability, 48h) 12.4 ± 1.1 µM8.7 ± 0.6 µM> 50.0 µM
Primary Putative Targets CYP450 isoforms, ALDHMAO-A, MAO-BNon-specific background
Target Engagement (ABPP) High (Multiple distinct bands)High (Dominant 60 kDa band)Low (Minimal labeling)
Subcellular Localization Endoplasmic Reticulum / CytosolMitochondriaDiffuse / Undefined

Data Interpretation: The pronounced toxicity and high target engagement in SH-SY5Y and HepG2 cells—compared to the inert profile in HEK293T—strongly suggest that DCP-ol requires enzymatic bioactivation to exert its cytotoxic and covalent binding effects, a hallmark of propargyl-containing mechanism-based inhibitors[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes specific controls to rule out false positives.

Protocol 1: Live-Cell Target Engagement via In Situ Click Chemistry (CuAAC)

This protocol utilizes the terminal alkyne of DCP-ol to attach a fluorescent azide reporter (e.g., TAMRA-Azide) to covalently modified proteins[5].

Step-by-Step Methodology:

  • Probe Incubation: Seed cells at 70% confluency. Treat with 10 µM DCP-ol (or DMSO vehicle control) for 4 hours at 37°C. Causality: A 4-hour window allows sufficient time for cellular uptake and enzymatic turnover without triggering widespread apoptosis, which would degrade target proteins.

  • Cell Lysis: Wash cells 3x with ice-cold PBS to remove unbound probe. Lyse in 1% NP-40 buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 min to clear debris.

  • CuAAC Reaction Assembly: To 50 µL of protein lysate (2 mg/mL), add the following reagents in exact order:

    • TAMRA-Azide (100 µM final)

    • THPTA Ligand (100 µM final)

    • CuSO₄ (1 mM final)

    • Sodium Ascorbate (1 mM final, freshly prepared)

    • Causality & Validation: THPTA must be pre-complexed with CuSO₄ before adding Ascorbate. Ascorbate reduces Cu(II) to the catalytically active Cu(I). THPTA stabilizes Cu(I) and prevents the generation of Reactive Oxygen Species (ROS) that would otherwise degrade the protein sample[5]. Crucial Control: Always include a "No-Copper" control to validate that fluorescence is strictly dependent on the cycloaddition, ruling out non-specific fluorophore absorption.

  • Analysis: React for 1 hour at room temperature. Quench with SDS loading buffer, boil, and resolve via SDS-PAGE. Image using an in-gel fluorescence scanner (532 nm excitation).

CuAAC_Workflow A Live Cell Incubation (10 µM DCP-ol) B Cell Lysis & Protein Extraction A->B Wash & Harvest C CuAAC Click Reaction (TAMRA-Azide + Cu) B->C Add Cu(I) Catalyst D In-Gel Fluorescence Imaging C->D SDS-PAGE

Workflow for Activity-Based Protein Profiling using DCP-ol and CuAAC click chemistry.

Protocol 2: Cell Viability Profiling (ATP-Dependent)

To correlate target engagement with phenotypic outcomes, we measure intracellular ATP as a proxy for metabolic viability.

Step-by-Step Methodology:

  • Plating: Seed HepG2, SH-SY5Y, and HEK293T cells in opaque 96-well plates at 10,000 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of DCP-ol (0.1 µM to 100 µM) for 48 hours.

  • Luminescence Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of ATP-monitoring luminescence reagent. Causality: Room temperature equilibration ensures uniform enzymatic kinetics of the luciferase reporter. The reagent lyses the cells and generates a luminescent signal proportional to the ATP present, directly reflecting the number of viable cells.

  • Data Normalization: Normalize signals against the DMSO vehicle control (100% viability) and calculate the IC₅₀ using non-linear regression.

Mechanistic Pathway Analysis

The differential toxicity observed in our cell line comparison is driven by the specific metabolic processing of the alkyne moiety. In cells with high oxidative enzyme expression (HepG2, SH-SY5Y), DCP-ol is likely processed into a highly reactive intermediate (e.g., a ketene or allene), which subsequently undergoes nucleophilic attack by an active-site residue (e.g., cysteine or flavin cofactor), resulting in irreversible enzyme inactivation[2][3].

Mechanism A DCP-ol (Alkyne Probe) B Enzyme Active Site (e.g., MAO / CYP) A->B Lipophilic Binding C Enzymatic Oxidation (Reactive Intermediate) B->C Catalytic Turnover D Covalent Adduct Formation (Irreversible Inhibition) C->D Nucleophilic Attack

Putative mechanism-based inhibition and covalent adduct formation by DCP-ol.

References

  • Speers, A. E., & Cravatt, B. F. (2004). "Activity-Based Protein Profiling to Study Virus–Host and Viral-Induced MicroRNA–Host Interactions." Chemistry & Biology. Springer Nature Experiments.[Link]

  • Rostovtsev, V. V., et al. (2002). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Angewandte Chemie International Edition. NIH PubMed Central.[Link]

  • Youdim, M. B. H., et al. (2006). "Modification of Monoaminergic Activity by MAO Inhibitors Influences Methamphetamine Actions." Nature Reviews Neuroscience. NIH PubMed Central.[Link]

  • Chajkowski-Scarry, L., et al. (2018). "Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism." Frontiers in Chemistry.[Link]

Sources

Comparative

A Comparative Guide to the Validation of a Novel Cytochrome P450 Inhibition Assay Using 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of preclinical drug development, the early and accurate assessment of a compound's potential for drug-drug interactions (DDI) is paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical drug development, the early and accurate assessment of a compound's potential for drug-drug interactions (DDI) is paramount. Inhibition of cytochrome P450 (CYP) enzymes is a primary mechanism underlying many adverse DDIs, making robust in vitro CYP inhibition assays a cornerstone of regulatory submissions and a critical tool for lead optimization.[1][2][3] This guide introduces a novel assay validation framework using 1-(3,4-Dichlorophenyl)-2-propyn-1-ol as a candidate reference inhibitor, with a specific focus on the CYP2C9 isoform, and compares its performance against established methodologies.

The Imperative for Rigorous DDI Assessment

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the evaluation of investigational drugs for their potential to inhibit key CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5.[1][4] This is because co-administration of a CYP inhibitor with a drug that is a substrate for the same enzyme can lead to elevated plasma concentrations of the substrate, potentially resulting in toxicity.[1][2] Consequently, the validation of reliable and efficient in vitro assays to predict in vivo DDI is a critical step in drug development.[5][6]

This guide provides a comprehensive comparison of a novel assay utilizing 1-(3,4-Dichlorophenyl)-2-propyn-1-ol with a well-established method employing a known selective inhibitor. The rationale for selecting 1-(3,4-Dichlorophenyl)-2-propyn-1-ol stems from the known activity of structurally related compounds. For instance, propargyl alcohols are known to be metabolically activated by CYP enzymes, and other dichlorophenyl-containing compounds have demonstrated inhibitory activity against several CYP isoforms, including CYP2C9.[7][8]

Comparative Assay Methodologies

The two primary methods for assessing CYP inhibition are fluorogenic assays and those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

  • Fluorogenic Assays: These assays utilize recombinant human CYP enzymes and specific substrates that become fluorescent upon metabolism. They are well-suited for high-throughput screening (HTS) due to their speed and cost-effectiveness.[2][10] However, they can be prone to interference from fluorescent or quenching test compounds.[2]

  • LC-MS/MS Assays: Considered the "gold standard," these assays typically use human liver microsomes (HLM) and measure the formation of a specific metabolite from a probe substrate.[1][9] This method offers high specificity and is less susceptible to compound interference, making it the preferred choice for regulatory submissions.[1]

This validation guide will focus on an LC-MS/MS-based approach to provide the most reliable and directly comparable data.

Experimental Design: A Head-to-Head Comparison

The core of this validation is a direct comparison of the inhibitory potential of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol against a well-characterized, selective inhibitor of CYP2C9, Sulfaphenazole .[12] The experiment will determine the half-maximal inhibitory concentration (IC50) for both compounds against CYP2C9 activity.

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_hlm Prepare Human Liver Microsomes incubation Incubate HLM, Inhibitor, Substrate, and NADPH prep_hlm->incubation prep_novel Prepare 1-(3,4-Dichlorophenyl) -2-propyn-1-ol Stock prep_novel->incubation prep_ref Prepare Sulfaphenazole Stock prep_ref->incubation prep_sub Prepare Diclofenac (CYP2C9 Substrate) Stock prep_sub->incubation prep_nadph Prepare NADPH Cofactor Solution prep_nadph->incubation quench Quench Reaction incubation->quench extraction Protein Precipitation & Supernatant Extraction quench->extraction lcms LC-MS/MS Analysis of 4'-hydroxydiclofenac extraction->lcms ic50 Calculate IC50 Values lcms->ic50 comparison Compare IC50 of Novel vs. Reference Compound ic50->comparison

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

As a Senior Application Scientist, I recognize that handling halogenated alkyne derivatives requires more than just following a safety sheet—it demands a mechanistic understanding of the chemical’s behavior. 1-(3,4-Dichl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated alkyne derivatives requires more than just following a safety sheet—it demands a mechanistic understanding of the chemical’s behavior. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol (CAS: 29805-14-9) is a highly versatile propargylic alcohol used extensively in cross-coupling reactions and drug development. However, its specific structural motifs—a lipophilic dichlorinated aromatic ring coupled with a reactive alkyne and hydroxyl group—dictate stringent handling, personal protective equipment (PPE), and disposal protocols.

The following guide provides a self-validating, causality-driven framework for safely integrating this compound into your laboratory workflows.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the quantitative data and the structural causality behind the compound's hazards.

Property / HazardValue / GHS ClassificationReference
CAS Number 29805-14-9[1]
Molecular Weight 201.05 g/mol [2]
Boiling Point 108 °C (at 0.9 Torr)[2]
Density ~1.389 g/cm³[2]
Skin Hazard H315: Causes skin irritation[1],[3]
Eye Hazard H319: Causes serious eye irritation[1],[3]
Respiratory Hazard H335: May cause respiratory irritation[1]

Mechanistic Causality of Hazards: The 3,4-dichlorophenyl moiety imparts significant lipophilicity to the molecule. This allows it to rapidly penetrate the lipid bilayers of the stratum corneum, leading to localized contact dermatitis and skin irritation (H315)[1]. Furthermore, the propargylic alcohol functional group can interact with nucleophilic residues in mucosal membranes. If aerosolized during weighing, it readily attacks the ocular and respiratory mucosa, causing serious eye irritation (H319) and respiratory tract inflammation (H335)[1],[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding why specific materials are chosen. Every piece of equipment must act as a targeted barrier against the compound's physicochemical properties.

  • Hand Protection (Nitrile Gloves, 6–8 mil):

    • Causality: Latex offers poor resistance to halogenated aromatics. Nitrile provides a robust, non-polar barrier that prevents transdermal absorption of the lipophilic dichlorophenyl group.

    • Validation: Perform a visual inflation test of the gloves prior to donning to ensure no micro-tears are present.

  • Eye Protection (ANSI Z87.1 Chemical Splash Goggles):

    • Causality: Standard safety glasses leave the orbital cavity exposed. Because this compound can cause severe mucosal irritation (H319), a full-seal goggle is required to prevent micro-droplet or dust aerosolization from reaching the eyes[1].

  • Body Protection (Flame-Resistant Lab Coat):

    • Causality: While the compound itself is not highly volatile at room temperature (BP 108 °C at 0.9 Torr)[2], alkynes can be reactive. A Nomex or heavy cotton lab coat prevents powder from settling on personal clothing.

Operational Handling Protocol

This step-by-step methodology ensures that the compound is handled within a self-validating system, minimizing exposure risks.

Step 1: Pre-Operation Environmental Validation

  • Action: Verify the chemical fume hood is fully operational.

  • Validation: Check the digital monitor to ensure face velocity is between 80–120 feet per minute (fpm). Visually confirm directional airflow by taping a small tissue to the sash; it must pull inward.

  • Causality: The compound's potential to cause respiratory irritation (H335) dictates that inhalation controls are the primary line of defense[1].

Step 2: Workspace Preparation

  • Action: Line the hood surface with a polypropylene chemical absorbent pad.

  • Validation: Ensure the pad's impermeable backing is facing down against the benchtop.

  • Causality: Polypropylene effectively absorbs lipophilic organic compounds, while the backing prevents permanent benchtop contamination.

Step 3: Dispensing and Weighing

  • Action: Dispense the compound directly into a pre-tared, sealable reaction vial using an anti-static spatula.

  • Validation: Once the vial is sealed and removed from the balance, the scale must return exactly to 0.000g. Any deviation indicates a micro-spill on the pan.

  • Causality: Sealing the vial before removal from the fume hood prevents the aerosolized transfer of the irritant into the general laboratory environment.

Step 4: Surface Decontamination

  • Action: Wipe spatulas and the balance pan with an isopropanol-soaked lint-free wipe.

  • Validation: Visually inspect surfaces under direct light for any residual sheen or powder.

  • Causality: The dichlorophenyl moiety renders the compound highly hydrophobic. Aqueous cleaning will only smear the chemical; an intermediate-polarity solvent like isopropanol is required to break the lipophilic interactions and fully solubilize the residue.

HandlingWorkflow Start 1. Pre-Task Risk Assessment PPE 2. Don PPE (Nitrile, Goggles) Start->PPE Hood 3. Verify Hood Velocity (80-120 fpm) PPE->Hood Handle 4. Dispense Compound Hood->Handle Decon 5. Decontaminate Surfaces (IPA) Handle->Decon Waste 6. Halogenated Waste Disposal Decon->Waste

Figure 1: Step-by-step operational workflow for handling halogenated propargylic alcohols.

Spill Response and Disposal Plan

In the event of a spill, immediate and logical action is required to prevent cross-contamination and environmental release[1].

Step 1: Immediate Assessment and Containment

  • Action: Identify the spill volume and location. If the spill is outside the fume hood, immediately evacuate the 10-foot radius.

  • Validation: Confirm no personnel have been exposed by conducting a quick verbal health check (monitor for coughing or eye watering).

Step 2: Neutralization via Absorption

  • Action: Surround and cover the spill with an inert absorbent (e.g., vermiculite, dry sand, or diatomaceous earth). Do not use combustible paper towels.

  • Causality: Inert absorbents physically trap the compound within their porous structures without risking the exothermic reactions that could occur with chemically reactive neutralizers.

Step 3: Collection and Segregation

  • Action: Sweep the absorbed material using a non-sparking polyethylene brush into a High-Density Polyethylene (HDPE) waste container.

  • Validation: Ensure the container is distinctly labeled as "Halogenated Organic Waste."

  • Causality: The compound contains two chlorine atoms. Mixing halogenated waste with non-halogenated solvents can lead to highly exothermic reactions or the generation of toxic dioxins during commercial incineration[1].

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess HoodSpill Inside Hood (< 50g) Assess->HoodSpill BenchSpill Outside Hood / Large Spill Assess->BenchSpill Absorb Apply Inert Absorbent HoodSpill->Absorb Evacuate Evacuate & Call EHS BenchSpill->Evacuate Collect Collect in HDPE Container Absorb->Collect Label Label as Halogenated Waste Collect->Label

Figure 2: Decision matrix and response protocol for chemical spills.

References

  • NextSDS. "Chemical Substance Information: (1R)-1-(3,4-dichlorophenyl)propan-1-ol". nextsds.com. Available at: [Link]

Sources

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